molecular formula C17H16F2N4O2S B527347 ERAP1-IN-3

ERAP1-IN-3

Cat. No.: B527347
M. Wt: 378.4 g/mol
InChI Key: KLIVXGVUVONPGE-UHFFFAOYSA-N
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Description

ERAP1-IN-1 is the first selective ERAP1 inhibitor.

Properties

IUPAC Name

1-(2,5-difluorophenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O2S/c18-12-5-6-14(19)16(9-12)26(24,25)23-17(20)21-8-7-11-10-22-15-4-2-1-3-13(11)15/h1-6,9-10,22H,7-8H2,(H3,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIVXGVUVONPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN=C(N)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Allosteric Binding Site of an ERAP1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway. By trimming peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules, ERAP1 plays a pivotal role in shaping the immunopeptidome and influencing the adaptive immune response.[1][2] Its involvement in various autoimmune diseases and cancer has made it an attractive target for therapeutic intervention.[1][3] This technical guide provides a detailed overview of the binding site and mechanism of action of a selective allosteric inhibitor of ERAP1, compound 3, as identified in the work by Maben et al. (2020).[1][4][5] This compound exhibits a unique dual activity, activating the hydrolysis of small fluorogenic substrates while competitively inhibiting the processing of longer, physiologically relevant peptides.[1][6]

Quantitative Data Summary

The inhibitory and activating properties of compound 3 have been quantified in various assays. The following table summarizes the key quantitative data for this allosteric modulator.

ParameterSubstrateValueAssay TypeReference
IC50 WRCYEKMALK (WK10) peptide5.3 µMPeptide Hydrolysis Assay[1]
AC50 L-Leucine-7-amido-4-methylcoumarin (L-AMC)3.7 µMFluorogenic Substrate Hydrolysis[1]
EC50 Nonamer peptide0.4 µMPeptide Hydrolysis Assay[6]
IC50 Cellular Antigen Processing1.0 µMCellular Assay[6]

Binding Site and Mechanism of Action

Compound 3 is proposed to bind to an allosteric regulatory site on ERAP1, distinct from the active site.[1] Molecular docking studies suggest this site is located in a pocket within the large internal cavity of the enzyme.[1][7] This allosteric site is believed to be the same site that binds the C-terminus of peptide substrates, playing a role in the enzyme's "molecular ruler" mechanism for selecting peptides of appropriate length.[8][9]

The binding of compound 3 to this regulatory site induces a conformational change in ERAP1.[10] This conformational shift has a differential effect depending on the substrate:

  • Activation of Small Substrate Hydrolysis: For small, fluorogenic substrates like L-AMC, the induced conformation is more catalytically active, leading to an enhancement of hydrolysis.[1]

  • Inhibition of Peptide Trimming: For longer, physiologically relevant peptides, the binding of compound 3 competitively inhibits their trimming.[1][6] This suggests that the inhibitor and the C-terminus of the peptide substrate compete for binding to the same allosteric site.

The ability of compound 3 to selectively modulate ERAP1 activity highlights the therapeutic potential of targeting allosteric sites to achieve greater specificity and avoid off-target effects associated with active site inhibitors.[1][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of the key experimental protocols used to characterize the binding and activity of ERAP1 inhibitors like compound 3.

ERAP1 Enzyme Inhibition Assay (Fluorogenic Substrate)

This assay is used to determine the effect of a compound on the hydrolysis of a small, fluorogenic substrate.

Principle: The cleavage of the substrate, L-Leucine-7-amido-4-methylcoumarin (L-AMC), by ERAP1 releases the fluorescent aminomethylcoumarin (AMC) group, leading to an increase in fluorescence that can be monitored over time.[11][12]

Protocol:

  • Recombinant human ERAP1 is incubated with varying concentrations of the test compound in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • The reaction is initiated by the addition of the L-AMC substrate.

  • The increase in fluorescence is measured at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a microplate reader.[13]

  • The rate of reaction is calculated from the linear phase of the fluorescence curve.

  • IC50 or AC50 values are determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Peptide Hydrolysis Assay (Mass Spectrometry)

This assay directly measures the trimming of a longer peptide substrate, providing a more physiologically relevant assessment of inhibitor activity.

Principle: ERAP1 is incubated with a specific peptide substrate in the presence of the inhibitor. The reaction is stopped, and the extent of peptide cleavage is analyzed by mass spectrometry to quantify the remaining substrate and the product.

Protocol:

  • ERAP1 is pre-incubated with the test compound for a defined period.

  • The peptide substrate (e.g., WRCYEKMALK) is added to start the reaction.[1]

  • The reaction is incubated at 37°C and then quenched at various time points by the addition of an acid (e.g., trifluoroacetic acid).

  • The reaction mixture is analyzed by MALDI-TOF mass spectrometry to determine the ratio of the uncleaved substrate to the cleaved product.[1]

  • IC50 values are calculated by measuring the inhibition of peptide hydrolysis at different compound concentrations.

Cellular Antigen Presentation Assay

This assay evaluates the ability of an inhibitor to modulate the processing and presentation of a specific antigen by cells.

Principle: Cells expressing a specific MHC class I allele and a model antigen are treated with the inhibitor. The level of antigen presentation on the cell surface is then quantified using antigen-specific T-cells or antibodies.

Protocol:

  • Target cells (e.g., HeLa cells) are incubated with the test compound for a specified duration.[1]

  • The cells are then loaded with a precursor peptide of a known antigenic epitope.

  • After an incubation period to allow for peptide processing and presentation, the cells are washed.

  • The amount of the specific peptide-MHC complex on the cell surface is detected by co-culturing with epitope-specific T-cells and measuring their activation (e.g., by cytokine release or reporter gene expression), or by using specific antibodies.

  • The IC50 for the inhibition of antigen presentation is determined from the dose-response curve.

Visualizations

Allosteric Regulation of ERAP1 by Compound 3

The following diagram illustrates the proposed mechanism of allosteric regulation of ERAP1 by compound 3, leading to differential effects on small and large substrates.

ERAP1_Allosteric_Regulation cluster_0 ERAP1 Enzyme cluster_1 Substrates & Inhibitor cluster_2 Products ERAP1 ERAP1 (Open Conformation) ERAP1_Closed ERAP1 (Closed/Active Conformation) ERAP1->ERAP1_Closed Substrate Binding AMC Fluorescent Product (AMC) ERAP1_Closed->AMC Hydrolysis Trimmed_Peptide Trimmed Peptide ERAP1_Closed->Trimmed_Peptide Trimming ERAP1_Inhibited ERAP1 (Inhibited Conformation) ERAP1_Inhibited->AMC Enhanced Hydrolysis L_AMC Small Substrate (L-AMC) L_AMC->ERAP1 Binds to Active Site L_AMC->ERAP1_Inhibited Enhanced Binding? Peptide Long Peptide Substrate Peptide->ERAP1 Binds to Active & Allosteric Sites Peptide->ERAP1_Inhibited Binding Blocked Compound_3 Compound 3 Compound_3->ERAP1 Binds to Allosteric Site Compound_3->ERAP1_Inhibited Induces Inhibited State

Caption: Allosteric modulation of ERAP1 by Compound 3.

Experimental Workflow for ERAP1 Inhibitor Characterization

This diagram outlines the typical workflow for identifying and characterizing novel ERAP1 inhibitors.

ERAP1_Inhibitor_Workflow HTS High-Throughput Screening Primary_Assay Primary Assay (e.g., Fluorogenic) HTS->Primary_Assay Hit_Confirmation Hit Confirmation & Dose-Response Primary_Assay->Hit_Confirmation Secondary_Assay Secondary Assay (e.g., Peptide MS) Hit_Confirmation->Secondary_Assay Selectivity_Assay Selectivity Assays (ERAP2, IRAP) Secondary_Assay->Selectivity_Assay Cellular_Assay Cellular Antigen Presentation Assay Selectivity_Assay->Cellular_Assay Mechanism_Study Mechanism of Action (Kinetics, Docking) Cellular_Assay->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: Workflow for ERAP1 inhibitor discovery and characterization.

References

Discovery and synthesis of ERAP1-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and Synthesis of ERAP1-IN-3

Introduction

Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a critical enzyme in the adaptive immune response, playing a pivotal role in the final trimming of antigenic peptides before their presentation by major histocompatibility complex (MHC) class I molecules.[1][2][3] This function positions ERAP1 as a key regulator of the peptide repertoire displayed on the cell surface, which is surveyed by cytotoxic T lymphocytes. Dysregulation of ERAP1 activity has been associated with various autoimmune diseases and cancer, making it a compelling target for therapeutic intervention.[4][5][6] This document provides a comprehensive technical overview of the discovery, synthesis, and characterization of this compound, a selective allosteric modulator of ERAP1. This compound is the scientific designation for compound 3, with the chemical name 4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid.[6]

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) of the NIH's Molecular Libraries Probe Production Centers Network (MLPCN) library, which contains over 350,000 compounds.[7] The screening assay was designed to identify inhibitors of ERAP1's enzymatic activity using the fluorogenic substrate L-leucine-7-amido-4-methylcoumarin (L-AMC).[7] Compounds that showed sufficient potency were subsequently counter-screened against the homologous aminopeptidases ERAP2 and insulin-regulated aminopeptidase (IRAP) to ensure selectivity.

Quantitative Data

This compound exhibits a unique, substrate-dependent mechanism of action. It allosterically activates the hydrolysis of small fluorogenic substrates like L-AMC, while competitively inhibiting the processing of longer, more physiologically relevant peptide substrates.[6]

CompoundTargetAssayResult (µM)Notes
This compound ERAP1L-AMC HydrolysisAC50Allosterically activates hydrolysis of small fluorogenic substrates. The potency is allele-dependent, with higher potency for an ERAP1 variant associated with increased risk of autoimmune disease.[6]
This compound ERAP1Peptide TrimmingCompetitive InhibitorCompetitively inhibits the trimming of nonamer peptides that are representative of physiological substrates.[6]
Compound 1ERAP1L-AMC HydrolysisIC50 = 9.2A competitive inhibitor of ERAP1 aminopeptidase activity.[7]
Compound 2ERAP1L-AMC HydrolysisIC50 = 5.7A competitive inhibitor of ERAP1 aminopeptidase activity.[7]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound (4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid) involves a multi-step process:[8]

  • Formation of the Benzoic Acid Derivative: The synthesis begins with 4-methoxybenzoic acid. A sulfonamide group is introduced to this starting material through a reaction with a suitable sulfonyl chloride.

  • Synthesis of the Piperidine Derivative: The piperidine portion of the molecule is synthesized using standard organic chemistry techniques, such as reductive amination or cyclization reactions.

  • Coupling Reaction: The final step involves coupling the piperidine derivative with the sulfonamide-containing benzoic acid derivative. This is typically achieved using standard coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form the final product.

L-AMC Hydrolysis Assay

This assay is used to measure the enzymatic activity of ERAP1 and to determine the potency of inhibitors or activators.

Principle: The assay measures the fluorescence of 7-amido-4-methylcoumarin (AMC), which is released upon the hydrolysis of the dipeptide analog Leucine-AMC (L-AMC) by ERAP1.

Procedure:

  • Recombinant ERAP1 enzyme is diluted in an appropriate assay buffer (e.g., 50 mM Tris/HCl, pH 8.0, 0.1 M NaCl).[9]

  • The test compound (this compound) at various concentrations is added to the enzyme solution in a 384-well plate format.

  • The reaction is initiated by the addition of the L-AMC substrate.

  • The plate is incubated at a controlled temperature (e.g., 25°C or 37°C).[9][10]

  • The fluorescence of the liberated AMC is measured over time using a microplate reader with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.[9][11][12]

  • The rate of hydrolysis is calculated from the linear phase of the reaction.

  • For inhibitors, IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. For activators, AC50 values are determined similarly.

Cellular Antigen Processing Assay

This assay evaluates the ability of a compound to modulate the processing and presentation of antigens by cells.

Principle: Cells are engineered to express a model antigen precursor that requires trimming by ERAP1 to be presented on MHC class I molecules. The amount of the final processed peptide presented on the cell surface is then quantified, typically by flow cytometry using an antibody specific for the peptide-MHC complex.[5]

Procedure:

  • A suitable cell line (e.g., HeLa) is used.

  • The cells are treated with various concentrations of the test compound (this compound).

  • The cells are then induced to express a model antigen precursor. This precursor is often a longer peptide that contains the final epitope and is targeted to the endoplasmic reticulum.

  • After a suitable incubation period to allow for antigen processing and presentation, the cells are harvested.

  • The cells are stained with a fluorescently labeled antibody that specifically recognizes the final processed peptide bound to the appropriate MHC class I molecule.

  • The amount of cell surface presentation is quantified by flow cytometry, measuring the mean fluorescence intensity of the stained cells.

  • A decrease in fluorescence intensity in the presence of an inhibitor indicates that ERAP1 activity has been successfully blocked, leading to reduced antigen presentation.

Visualizations

ERAP1's Role in Antigen Presentation

ERAP1_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptides Peptide Fragments Proteasome->Peptides Degradation Protein Cellular/Viral Protein Protein->Proteasome TAP TAP Transporter Peptides->TAP Transport Peptide_Precursor Peptide Precursor (>8-9 aa) ERAP1 ERAP1 Optimal_Peptide Optimal Peptide (8-9 aa) ERAP1->Optimal_Peptide MHC_I MHC Class I Peptide_MHC_Complex Peptide-MHC I Complex Peptide_Precursor->ERAP1 Trimming Optimal_Peptide->MHC_I Loading Cell_Surface Cell Surface Presentation Peptide_MHC_Complex->Cell_Surface Transport to Cell Surface

Caption: The role of ERAP1 in the MHC class I antigen presentation pathway.

Experimental Workflow for ERAP1 Inhibitor Screening

HTS_Workflow Start High-Throughput Screening (HTS) MLPCN Library Assay1 Primary Screen: ERAP1 L-AMC Hydrolysis Assay Start->Assay1 Hits1 Initial Hits Assay1->Hits1 Assay2 Counter-Screen: ERAP2 & IRAP Activity Assays Hits1->Assay2 Filter for Potency Hits2 Selective Hits Assay2->Hits2 Filter for Selectivity DoseResponse Dose-Response & Potency (IC50/AC50 Determination) Hits2->DoseResponse SAR Synthesis & SAR Studies DoseResponse->SAR CellularAssay Cellular Antigen Processing Assay DoseResponse->CellularAssay SAR->DoseResponse Lead Lead Compound (this compound) CellularAssay->Lead

Caption: A generalized workflow for the discovery and characterization of ERAP1 inhibitors.

Conclusion

This compound represents a significant advancement in the development of selective modulators for ERAP1. Its unique allosteric mechanism of action, which differentiates between small and large substrates, provides a valuable tool for further elucidating the complex biology of ERAP1. The discovery and characterization of this compound pave the way for the development of novel therapeutics for a range of immune-related disorders. Further studies, including detailed structural analysis of its binding site and in vivo efficacy models, will be crucial in translating this promising compound into a clinical candidate.

References

An In-depth Technical Guide to ERAP1-IN-3 and the Landscape of ERAP1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the chemical and biological properties of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) inhibitors, with a specific focus on the landscape of selective small molecules targeting this key enzyme in the antigen presentation pathway. While direct public domain data for a compound specifically designated "ERAP1-IN-3" is not available at the time of this writing, this document will utilize a known selective inhibitor, ERAP1-IN-1, as a representative molecule to detail the chemical structure, properties, and mechanism of action. This guide is intended for researchers, scientists, and drug development professionals working in immunology, oncology, and autoimmune diseases.

Introduction to ERAP1

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a zinc metalloprotease located in the endoplasmic reticulum that plays a crucial role in the adaptive immune response.[1] Its primary function is to trim the N-terminus of peptides that are to be presented by Major Histocompatibility Complex (MHC) class I molecules on the cell surface for recognition by CD8+ T cells.[1][2] This enzymatic activity is a critical step in defining the immunopeptidome, the repertoire of peptides presented by a cell.

ERAP1 exhibits a unique "molecular ruler" mechanism, preferentially trimming peptides that are 9-16 amino acids in length to the optimal 8-10 amino acids for MHC class I binding.[1][3] Dysregulation of ERAP1 activity has been linked to various autoimmune diseases, such as ankylosing spondylitis, as well as to cancer and infectious diseases.[2][4] Consequently, ERAP1 has emerged as a promising therapeutic target for modulating immune responses.[2]

The Quest for Selective ERAP1 Inhibitors: The Case of "this compound"

A thorough search of publicly available scientific literature and chemical databases did not yield specific information for a compound designated "this compound." It is possible that this is a novel, unpublished compound, an internal designation, or a related analog of a known inhibitor. To provide a relevant and detailed technical guide, we will focus on a well-characterized, selective ERAP1 inhibitor, ERAP1-IN-1 , as a representative of this class of molecules. The principles and methodologies described herein are broadly applicable to the study of other selective ERAP1 inhibitors.

Chemical Structure and Properties of ERAP1-IN-1

ERAP1-IN-1 is a non-peptide small molecule inhibitor of ERAP1.[5] It was identified through high-throughput screening and has been shown to be a selective and competitive inhibitor of ERAP1.[6][7]

Table 1: Physicochemical Properties of ERAP1-IN-1

PropertyValueReference
CAS Number 865273-97-8[6]
Molecular Formula C24H28N4O4SMedChemExpress
Molecular Weight 468.57 g/mol MedChemExpress
Appearance SolidMedChemExpress
Solubility Soluble in DMSO[6]

Note: Detailed physicochemical properties such as melting point, pKa, and LogP are not consistently reported in the public domain and would typically be determined experimentally.

Biological Activity and Mechanism of Action

ERAP1-IN-1 acts as a competitive inhibitor of ERAP1's activity on nonamer peptide substrates, which are physiologically relevant.[6][8] Interestingly, it has been observed to allosterically activate the hydrolysis of smaller, fluorogenic substrates while competitively inhibiting the processing of longer peptides.[6] This dual activity suggests a complex interaction with the enzyme's conformational states.

Table 2: In Vitro Activity of ERAP1-IN-1 and Related Compounds

CompoundTargetAssayIC50 / ActivitySelectivityReference
ERAP1-IN-1 (Compound 3) ERAP1L-AMC hydrolysisAllosteric activator>100-fold vs ERAP2 & IRAP[7]
ERAP1-IN-1 (Compound 3) ERAP1Nonamer peptide processingCompetitive inhibitor>100-fold vs ERAP2 & IRAP[5][6]
Compound 1 ERAP1L-AMC hydrolysisIC50 = 9.2 µM>100-fold vs ERAP2 & IRAP[7]
Compound 2 ERAP1L-AMC hydrolysisIC50 = 5.7 µM>100-fold vs ERAP2 & IRAP[7]

L-AMC: Leucine-7-amido-4-methylcoumarin

Signaling Pathway of ERAP1 in Antigen Presentation

The canonical role of ERAP1 is within the MHC class I antigen presentation pathway. The following diagram illustrates the key steps.

ERAP1_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Cytosolic_Peptides Peptide Fragments Proteasome->Cytosolic_Peptides Protein Degradation TAP_Transporter TAP Cytosolic_Peptides->TAP_Transporter Transport ER_Peptides N-terminally Extended Peptides TAP_Transporter->ER_Peptides ERAP1 ERAP1 ER_Peptides->ERAP1 Substrate Trimmed_Peptides Optimally-Sized Peptides (8-10 aa) ERAP1->Trimmed_Peptides N-terminal Trimming MHC_I MHC Class I Trimmed_Peptides->MHC_I Loading Loaded_MHC_I Peptide-MHC I Complex MHC_I->Loaded_MHC_I Peptide_Loading_Complex PLC Peptide_Loading_Complex->MHC_I Assists Loading Cell_Surface Cell_Surface Loaded_MHC_I->Cell_Surface Transport to Cell Surface

Caption: ERAP1's role in the MHC class I antigen presentation pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of ERAP1 inhibitors. Below are representative methodologies for key assays.

ERAP1 Enzymatic Activity Assay (Fluorogenic Substrate)

This assay measures the ability of a compound to inhibit the cleavage of a small, fluorogenic substrate by ERAP1.

  • Reagents and Materials:

    • Recombinant human ERAP1 enzyme

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Fluorogenic substrate: Leucine-7-amido-4-methylcoumarin (L-AMC)

    • Test compound (e.g., ERAP1-IN-1) dissolved in DMSO

    • 384-well black microplate

    • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Add a fixed concentration of ERAP1 enzyme to each well of the microplate.

    • Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding L-AMC substrate to all wells.

    • Monitor the increase in fluorescence over time using a plate reader.

    • Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Antigen Presentation Assay

This assay assesses the effect of an ERAP1 inhibitor on the presentation of a specific peptide by MHC class I molecules on the surface of cells.

  • Reagents and Materials:

    • Cell line expressing the relevant MHC class I allele (e.g., murine embryonic fibroblasts, MEFs)

    • Plasmid encoding a model antigen precursor (e.g., a signal-sequenced, N-terminally extended ovalbumin peptide SIINFEKL)

    • Transfection reagent

    • ERAP1 inhibitor (e.g., ERAP1-IN-1)

    • Fluorescently labeled antibody specific for the peptide-MHC I complex (e.g., 25-D1.16 for SIINFEKL-H-2Kb)

    • Flow cytometer

  • Procedure:

    • Transfect the cells with the antigen precursor plasmid.

    • Treat the transfected cells with various concentrations of the ERAP1 inhibitor for a specified duration (e.g., 24-48 hours).

    • Harvest the cells and stain them with the fluorescently labeled antibody specific for the presented peptide-MHC I complex.

    • Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the level of antigen presentation.

    • A decrease in fluorescence in the presence of the inhibitor indicates that it is blocking the processing of the precursor peptide required for presentation.[9]

Mandatory Visualizations

Experimental Workflow: High-Throughput Screening for ERAP1 Inhibitors

HTS_Workflow Start Start Compound_Library Small Molecule Library Start->Compound_Library Primary_Screen Primary Screen (e.g., L-AMC Assay) Compound_Library->Primary_Screen Hit_Identification Identify Initial Hits (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50) Hit_Identification->Dose_Response Active Compounds Selectivity_Assays Selectivity Assays (vs. ERAP2, IRAP) Dose_Response->Selectivity_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Competitive vs. Allosteric) Selectivity_Assays->Mechanism_of_Action Selective Hits Cellular_Assays Cell-Based Antigen Presentation Assays Mechanism_of_Action->Cellular_Assays Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization Confirmed Hits

Caption: A typical workflow for identifying and characterizing ERAP1 inhibitors.

Logical Relationship: Classes of ERAP1 Inhibitors

Inhibitor_Classes ERAP1_Inhibitors ERAP1 Inhibitors Catalytic_Site_Inhibitors Catalytic Site Inhibitors (Active Site Directed) ERAP1_Inhibitors->Catalytic_Site_Inhibitors Allosteric_Inhibitors Allosteric Inhibitors (Regulatory Site Directed) ERAP1_Inhibitors->Allosteric_Inhibitors Peptidomimetic Peptidomimetic (e.g., Phosphinic Pseudopeptides) Catalytic_Site_Inhibitors->Peptidomimetic Non_Peptidomimetic Non-Peptidomimetic (e.g., Compound 1, Compound 2) Catalytic_Site_Inhibitors->Non_Peptidomimetic Small_Molecules Small Molecules (e.g., ERAP1-IN-1) Allosteric_Inhibitors->Small_Molecules

Caption: Classification of ERAP1 inhibitors based on their binding site.

Conclusion

The modulation of ERAP1 activity presents a compelling therapeutic strategy for a range of immune-mediated diseases. While the specific compound "this compound" remains to be publicly characterized, the study of selective inhibitors like ERAP1-IN-1 provides a strong foundation for understanding the chemical and biological requirements for potent and selective ERAP1 inhibition. The methodologies and data presented in this guide offer a framework for the continued development and evaluation of novel ERAP1-targeted therapeutics.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data as of November 2025. It is not a substitute for rigorous experimental validation.

References

ERAP1-IN-3's role in modulating immunopeptidome

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of ERAP1-IN-3 in Modulating the Immunopeptidome

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a critical enzyme in the major histocompatibility complex (MHC) class I antigen processing pathway, responsible for trimming peptide precursors to the optimal length for presentation to cytotoxic T lymphocytes. Its role in shaping the immunopeptidome has made it a compelling target for therapeutic intervention in oncology and autoimmune diseases. This technical guide provides a comprehensive overview of the role of this compound, a selective allosteric inhibitor of ERAP1, in modulating the cellular immunopeptidome. We present quantitative data on its activity, detailed experimental protocols for its characterization, and visual diagrams of relevant biological pathways and experimental workflows.

Introduction to ERAP1

ERAP1 is a zinc metallopeptidase located in the endoplasmic reticulum (ER). It plays a pivotal role in the adaptive immune response by performing the final trimming of N-terminally extended peptides that are transported into the ER by the Transporter associated with Antigen Processing (TAP). These peptides are degradation products of cytosolic proteins generated by the proteasome. ERAP1 trims these precursors to the canonical 8-10 amino acid length required for stable binding to MHC class I molecules.[1][2] This process is crucial for the presentation of a diverse repertoire of peptides on the cell surface for surveillance by CD8+ T cells.

The function of ERAP1 is complex, as it can both generate and destroy T-cell epitopes.[3] By trimming a precursor peptide to the correct length, it can create a potent antigen. Conversely, by over-trimming, it can destroy a potential epitope.[3] This dual functionality highlights ERAP1 as a key regulator of the immunopeptidome, influencing the hierarchy of immunodominant peptides and shaping the subsequent T-cell response.[3] Genetic variants of ERAP1 have been associated with various autoimmune diseases, such as ankylosing spondylitis, underscoring its importance in immune regulation.[4][5]

This compound: An Allosteric Inhibitor of ERAP1

This compound is a selective, allosteric inhibitor of ERAP1.[6] Unlike competitive inhibitors that target the active site, allosteric inhibitors bind to a distinct regulatory site on the enzyme. This binding induces a conformational change that alters the enzyme's activity. In the case of this compound, it has been shown to allosterically activate the hydrolysis of small fluorogenic substrates while competitively inhibiting the processing of longer, physiologically relevant nonamer peptides.[6] This unique mechanism of action provides a valuable tool for probing the multifaceted roles of ERAP1 in antigen presentation.

The modulation of ERAP1 activity by this compound leads to significant alterations in the landscape of peptides presented by MHC class I molecules.[7] Inhibition of ERAP1 results in a shift in the immunopeptidome, characterized by an increase in the diversity of presented peptides, including the appearance of novel, potentially immunogenic epitopes.[8][9] These changes can enhance the recognition of cancer cells by the immune system, making ERAP1 inhibitors a promising class of molecules for cancer immunotherapy.[8][10]

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound (also referred to as compound 3). This data is essential for researchers planning to utilize this inhibitor in their studies.

ParameterValueDescriptionReference
EC50 0.4 µMThe concentration of this compound that results in 50% of the maximal allosteric activation of ERAP1's hydrolysis of a fluorogenic substrate.[6]
IC50 1.0 µMThe concentration of this compound that causes 50% inhibition of ERAP1's activity in a cellular antigen processing assay.[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were generated using the Graphviz DOT language to illustrate key pathways and workflows.

Antigen Processing and Presentation Pathway

This diagram illustrates the central role of ERAP1 in the MHC class I antigen presentation pathway and the point of intervention for this compound.

AntigenProcessing cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_inhibitor Prot Cytosolic Protein Proteasome Proteasome Prot->Proteasome Degradation Peptides Peptide Fragments Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport into ER ERAP1 ERAP1 TAP->ERAP1 N-terminally extended peptides TrimmedPeptide Trimmed Peptide (8-10 aa) ERAP1->TrimmedPeptide Trimming MHC1 MHC Class I PLC Peptide-Loading Complex MHC1->PLC PeptideMHC1 Peptide-MHC I Complex PLC->PeptideMHC1 Peptide Loading TrimmedPeptide->PLC CellSurface Cell Surface Presentation PeptideMHC1->CellSurface Transport to Cell Surface ERAP1_IN_3 This compound ERAP1_IN_3->ERAP1 Inhibition

Caption: MHC Class I antigen processing pathway and the inhibitory action of this compound.

Immunopeptidomics Experimental Workflow

This diagram outlines the key steps involved in an immunopeptidomics experiment to analyze the changes in the MHC class I peptide repertoire upon treatment with this compound.

ImmunopeptidomicsWorkflow start Cancer Cell Culture (+/- this compound) lysis Cell Lysis start->lysis ip Immunoprecipitation (Anti-MHC Class I Antibody) lysis->ip elution Peptide Elution (Acid Treatment) ip->elution desalting Peptide Desalting & Purification (e.g., C18 column) elution->desalting lcms LC-MS/MS Analysis desalting->lcms data Data Analysis (Peptide Identification & Quantification) lcms->data end Modulated Immunopeptidome Profile data->end

Caption: A typical experimental workflow for immunopeptidomics analysis.

Cellular Thermal Shift Assay (CETSA) Workflow

This diagram illustrates the workflow for a Cellular Thermal Shift Assay (CETSA), a method used to confirm the engagement of this compound with its target, ERAP1, in a cellular context.

CETSAWorkflow start Cell Treatment (with this compound or Vehicle) heating Heating at Temperature Gradient start->heating lysis Cell Lysis (Freeze-Thaw) heating->lysis centrifugation Centrifugation (Separate Soluble & Precipitated Proteins) lysis->centrifugation collection Collection of Supernatant (Soluble Protein Fraction) centrifugation->collection analysis Protein Quantification & Analysis (e.g., Western Blot for ERAP1) collection->analysis end Thermal Shift Curve (Indicates Target Engagement) analysis->end

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) to verify target engagement.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of ERAP1 inhibitors and their effect on the immunopeptidome.

Immunopeptidomics by Mass Spectrometry

This protocol describes the isolation and identification of MHC class I-associated peptides from cells treated with this compound.

5.1.1. Cell Culture and Treatment:

  • Culture cancer cell lines (e.g., A375 melanoma cells) to a sufficient number (typically >1x108 cells per condition).

  • Treat cells with a predetermined concentration of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).

  • Harvest the cells, wash them with phosphate-buffered saline (PBS), and store the cell pellets at -80°C until further use.[11]

5.1.2. Cell Lysis:

  • Resuspend the cell pellet in a lysis buffer containing a non-ionic detergent (e.g., 0.5% CHAPS or 1% NP-40) and protease inhibitors.

  • Lyse the cells by douncing or gentle agitation on ice.

  • Clarify the lysate by centrifugation at high speed to remove cellular debris.[12]

5.1.3. Immunoaffinity Purification of MHC-Peptide Complexes:

  • Prepare an immunoaffinity column by coupling an anti-MHC class I antibody (e.g., W6/32) to a solid support like Protein A or G sepharose beads.[12][13]

  • Pass the cleared cell lysate over the antibody-coupled beads to capture the MHC-peptide complexes.

  • Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.[12]

5.1.4. Peptide Elution and Desalting:

  • Elute the bound MHC-peptide complexes from the beads using a mild acid solution (e.g., 10% acetic acid or 0.1% trifluoroacetic acid - TFA).[11][12]

  • Separate the eluted peptides from the MHC heavy and light chains using a C18 solid-phase extraction column.

  • Wash the C18 column to remove salts and elute the purified peptides with an organic solvent mixture (e.g., 28% acetonitrile in 0.1% TFA).[11]

5.1.5. LC-MS/MS Analysis:

  • Analyze the purified peptides by nano-liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS).

  • Use a data-dependent acquisition strategy to select peptide precursor ions for fragmentation.

  • Identify the peptide sequences by searching the acquired fragmentation spectra against a human protein database using appropriate software (e.g., MaxQuant, PEAKS).[14]

ERAP1 Enzymatic Activity Assay

This protocol measures the enzymatic activity of ERAP1 in the presence of an inhibitor.

  • Recombinantly express and purify human ERAP1.

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • In a microplate, add the purified ERAP1 enzyme to the reaction buffer.

  • Add varying concentrations of this compound or a vehicle control.

  • Initiate the reaction by adding a fluorogenic substrate, such as Leucine-7-amido-4-methylcoumarin (L-AMC).[15]

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).[15]

  • Calculate the initial reaction velocities and determine the IC50 or EC50 value of the inhibitor by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

This protocol confirms the binding of this compound to ERAP1 within intact cells.[16][17]

  • Culture cells and treat them with this compound or a vehicle control for a specified time.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.[16]

  • Lyse the cells by repeated freeze-thaw cycles.

  • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[16]

  • Carefully collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble ERAP1 in each sample by Western blotting using an ERAP1-specific antibody.

  • Quantify the band intensities and plot the percentage of soluble ERAP1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion

This compound serves as a valuable chemical probe to investigate the intricate role of ERAP1 in shaping the immunopeptidome. Its allosteric mechanism of inhibition provides a unique approach to modulate ERAP1 activity, leading to significant alterations in the repertoire of peptides presented by MHC class I molecules. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of ERAP1 inhibition in cancer immunotherapy and to further unravel the complexities of antigen processing and presentation. The continued development and characterization of selective ERAP1 inhibitors like this compound will undoubtedly pave the way for novel immunomodulatory strategies.

References

Investigating the Cellular Uptake and Activity of ERAP1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No publicly available information was found for a compound specifically named "ERAP1-IN-3." This guide provides a comprehensive overview of the cellular activity of representative small molecule inhibitors of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), which serves as a proxy for understanding the cellular uptake and effects of such compounds.

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway.[1][2] Located primarily in the endoplasmic reticulum (ER), ERAP1 trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][3] This function makes ERAP1 a compelling target for therapeutic intervention in various diseases, including autoimmune disorders and cancer.[2][3] The development of small molecule inhibitors for ERAP1 is an active area of research, and understanding their ability to enter cells and engage their target is paramount.

This technical guide details the cellular activity of known ERAP1 inhibitors, providing insights into their cellular uptake and mechanism of action. It includes quantitative data on their effects in cellular assays, detailed experimental protocols, and visualizations of key processes.

Quantitative Data on Cellular Activity of ERAP1 Inhibitors

The cellular activity of ERAP1 inhibitors is typically assessed by measuring their impact on antigen presentation. The following table summarizes the cellular activity of two selective ERAP1 inhibitors, referred to as Compound 2 and Compound 3 in the cited literature.[2]

InhibitorCell LineAssay TypeTarget AntigenReadoutIC50Reference
Compound 2 K562-A2-SLAntigen PresentationSIINFEKLβ-galactosidase activity~10 µM[2]
Compound 3 K562-A2-SLAntigen PresentationSIINFEKLβ-galactosidase activity~30 µM[2]

Note: The IC50 values are estimations based on graphical data presented in the source.

Experimental Protocols

The following protocols are based on methodologies described for assessing the cellular activity of ERAP1 inhibitors.[2]

Cellular Antigen Presentation Assay

This assay measures the ability of an ERAP1 inhibitor to block the processing and presentation of a specific antigen by cells.

  • Cell Culture:

    • K562-A2-SL cells, which are engineered to express HLA-A2 and a construct of secreted luciferase linked to the SIINFEKL peptide preceded by a 20-amino acid N-terminal extension, are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • B3Z T-cells, which are specific for the SIINFEKL/HLA-A2 complex and express β-galactosidase upon activation, are cultured in the same medium.

  • Inhibitor Treatment and Co-culture:

    • K562-A2-SL cells are seeded in a 96-well plate at a density of 5 x 104 cells per well.

    • Cells are pre-incubated with varying concentrations of the ERAP1 inhibitor (e.g., Compound 2 or Compound 3) or DMSO as a control for 2 hours.

    • B3Z T-cells (1 x 105 cells per well) are then added to each well.

    • The co-culture is incubated for 16-20 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Detection of T-cell Activation:

    • After incubation, the cells are washed with PBS and then lysed.

    • A substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside) is added to the lysate.

    • The plate is incubated to allow for color development.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • The percentage of inhibition is calculated relative to the DMSO control.

Visualizations

Experimental Workflow for Cellular Activity Assay

The following diagram illustrates the workflow for the cellular antigen presentation assay described above.

experimental_workflow cluster_plate_prep Plate Preparation cluster_coculture Co-culture cluster_readout Readout cluster_analysis Data Analysis seed_cells Seed K562-A2-SL cells add_inhibitor Add ERAP1 inhibitor seed_cells->add_inhibitor pre_incubate Pre-incubate for 2h add_inhibitor->pre_incubate add_tcells Add B3Z T-cells pre_incubate->add_tcells incubate_coculture Incubate for 16-20h add_tcells->incubate_coculture wash_cells Wash cells with PBS incubate_coculture->wash_cells lyse_cells Lyse cells wash_cells->lyse_cells add_substrate Add β-galactosidase substrate lyse_cells->add_substrate measure_absorbance Measure absorbance at 570 nm add_substrate->measure_absorbance calculate_inhibition Calculate % inhibition measure_absorbance->calculate_inhibition

Workflow for assessing ERAP1 inhibitor cellular activity.

ERAP1 Signaling and Inhibition Pathway

The diagram below depicts the role of ERAP1 in the antigen presentation pathway and the mechanism of its inhibition.

erap1_pathway cluster_er Endoplasmic Reticulum long_peptide Long Peptide Precursor erap1 ERAP1 long_peptide->erap1 Trimming trimmed_peptide Trimmed Peptide (8-10 aa) erap1->trimmed_peptide mhc1 MHC Class I trimmed_peptide->mhc1 Binding peptide_mhc1 Peptide-MHC I Complex mhc1->peptide_mhc1 cell_surface Cell Surface Presentation peptide_mhc1->cell_surface Transport to inhibitor ERAP1 Inhibitor inhibitor->erap1 Inhibition

References

The Impact of ERAP1 Inhibition on MHC Class I Surface Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the major histocompatibility complex (MHC) class I antigen processing and presentation pathway. By trimming peptide precursors to their optimal length for MHC class I binding, ERAP1 plays a pivotal role in shaping the immunopeptidome and influencing immune responses. Pharmacological inhibition of ERAP1 is an emerging therapeutic strategy in immuno-oncology and for the treatment of autoimmune diseases. This technical guide provides an in-depth analysis of the effects of ERAP1 inhibition, using the selective allosteric inhibitor "compound 3" (also referred to as ERAP1-IN-1) as a primary example, on the surface expression of MHC class I molecules. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction to ERAP1 and its Role in Antigen Presentation

The presentation of antigenic peptides by MHC class I molecules on the cell surface is fundamental for the activation of cytotoxic T lymphocytes (CTLs) and the subsequent elimination of infected or malignant cells. This process begins with the degradation of intracellular proteins by the proteasome into peptide fragments. These peptides are then translocated into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). Within the ER, N-terminally extended peptide precursors are trimmed by aminopeptidases, primarily ERAP1, to the canonical 8-10 amino acid length required for stable binding to MHC class I molecules. The resulting peptide-MHC class I (pMHC-I) complexes are then transported to the cell surface for presentation to CD8+ T cells.

ERAP1 inhibitors are small molecules designed to block the enzymatic activity of ERAP1, thereby altering the repertoire of peptides presented by MHC class I molecules.[1] This modulation of the immunopeptidome can have profound effects on immune recognition. In the context of cancer, ERAP1 inhibition can lead to the presentation of novel neoantigens, rendering tumor cells more visible to the immune system.[2][3] In autoimmune diseases, inhibiting ERAP1 may prevent the presentation of self-antigens that trigger pathological immune responses.[1]

The ERAP1 Inhibitor "compound 3"

For the purpose of this guide, we will focus on a well-characterized selective allosteric inhibitor of ERAP1, referred to in the literature as "compound 3".[4][5] This compound has been shown to competitively inhibit ERAP1's activity towards nonamer peptide substrates.[4]

Table 1: Properties of ERAP1 Inhibitor "compound 3"

PropertyValueReference
Chemical Name 4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid[4]
Mechanism of Action Allosteric, competitive inhibitor towards peptide substrates[4]
EC50 (cellular antigen processing assay) 0.4 µM[4]
IC50 (cellular antigen processing assay) 1.0 µM[4]

Effect of ERAP1 Inhibition on MHC Class I Surface Expression: A Complex Picture

The impact of ERAP1 inhibition on the total surface expression of MHC class I molecules is a subject of ongoing investigation, with studies reporting varied outcomes. This variability is likely attributable to differences in cell types, the specific MHC class I allotypes expressed, and the experimental conditions.

Studies Reporting Minimal to No Change in MHC Class I Surface Expression

Several studies have indicated that the inhibition or genetic knockout of ERAP1 has a marginal or insignificant effect on the overall surface levels of MHC class I molecules. For instance, in a study using the A375 melanoma cell line, treatment with a selective allosteric ERAP1 inhibitor (compound 3) did not significantly affect MHC class I cell surface expression as detected by the pan-MHC antibody W6/32.[6][7] Similarly, in neuroblastoma cell lines, inhibition of ERAP1 did not significantly alter the surface expression of MHC class I molecules.[8]

Studies Reporting a Reduction in MHC Class I Surface Expression

Conversely, other research suggests that the loss of ERAP1 function can lead to a notable decrease in the surface expression of certain MHC class I molecules. It has been reported that the loss of ERAP1 can result in a 20-40% reduction in the surface expression of H-2Kb and H-2Db class I molecules in mice.[9] This suggests that for some MHC class I allotypes, a significant portion of the peptide repertoire is dependent on ERAP1 processing for stable cell surface expression.

Table 2: Summary of Reported Effects of ERAP1 Inhibition on MHC Class I Surface Expression

Cell Line/SystemERAP1 Inhibition MethodObserved Effect on MHC Class I Surface ExpressionReference
A375 MelanomaAllosteric inhibitor (compound 3)No significant change[6][7]
Neuroblastoma cellsGenetic silencing (sgRNA)No significant change[8]
Murine cellsGenetic knockout20-40% reduction for Kb and Db[9]

This discrepancy highlights the nuanced role of ERAP1 in antigen presentation. While the total number of MHC class I molecules on the cell surface may not always be dramatically altered, the composition of the presented peptide repertoire is significantly modulated by ERAP1 inhibition.[10]

Experimental Protocols

Cell Culture and Inhibitor Treatment
  • Cell Lines: A variety of human and murine cancer cell lines can be utilized, such as A375 (melanoma) or CT26 (colon carcinoma).

  • Culture Conditions: Cells should be maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Inhibitor Preparation: Prepare a stock solution of the ERAP1 inhibitor (e.g., "compound 3") in a suitable solvent such as DMSO.

  • Treatment: Seed cells in culture plates and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentration of the ERAP1 inhibitor or vehicle control (DMSO). The incubation time will vary depending on the experiment, but a 24-72 hour treatment period is common.

Flow Cytometry for MHC Class I Surface Expression

This protocol outlines the steps for quantifying MHC class I surface expression using flow cytometry.[11][12][13]

  • Cell Harvesting: Gently detach cells from the culture plate using a non-enzymatic cell dissociation solution to preserve surface proteins.

  • Washing: Wash the cells by centrifuging at 300 x g for 5 minutes and resuspending the pellet in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

  • Antibody Staining:

    • Resuspend the cells in FACS buffer containing a fluorescently conjugated primary antibody specific for MHC class I (e.g., anti-HLA-A,B,C for human cells or anti-H-2Kb/Db for murine cells). An isotype-matched control antibody should be used to determine background fluorescence.

    • Incubate the cells with the antibody for 30-60 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibody.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. At least 10,000 events should be collected for each sample.

  • Data Analysis: Analyze the flow cytometry data using appropriate software. The geometric mean fluorescence intensity (MFI) is typically used to quantify the level of MHC class I surface expression.

Visualizations

Signaling Pathways and Experimental Workflows

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface Prot Intracellular Proteins Proteasome Proteasome Prot->Proteasome Degradation Peptides Peptide Fragments Proteasome->Peptides TAP TAP Transporter Peptides->TAP Translocation ERAP1 ERAP1 TAP->ERAP1 Peptide Trimming MHC_I MHC Class I ERAP1->MHC_I Peptide Loading Peptide_MHC pMHC-I Complex MHC_I->Peptide_MHC Surface_pMHC Surface pMHC-I Peptide_MHC->Surface_pMHC Transport CTL CD8+ T Cell Surface_pMHC->CTL Antigen Presentation ERAP1_Inhibition_Mechanism cluster_er Endoplasmic Reticulum Peptide_Precursor Peptide Precursor (>10 aa) ERAP1 ERAP1 Peptide_Precursor->ERAP1 Trimming Optimal_Peptide Optimal Peptide (8-10 aa) ERAP1->Optimal_Peptide MHC_I MHC Class I Optimal_Peptide->MHC_I Binding Inhibitor ERAP1 Inhibitor (e.g., compound 3) Inhibitor->ERAP1 Inhibition Flow_Cytometry_Workflow Start Cell Culture with ERAP1 Inhibitor Treatment Harvest Harvest Cells Start->Harvest Wash1 Wash Cells Harvest->Wash1 Stain Stain with Fluorescent anti-MHC Class I Antibody Wash1->Stain Wash2 Wash Cells Stain->Wash2 Acquire Acquire Data on Flow Cytometer Wash2->Acquire Analyze Analyze Data (Mean Fluorescence Intensity) Acquire->Analyze End Quantification of MHC Class I Expression Analyze->End

References

Unveiling the Specificity of ERAP1-IN-3: A Technical Guide to a Selective ERAP1 Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway, fine-tuning the peptide repertoire for presentation by Major Histocompatibility Complex (MHC) class I molecules.[1][2][3][4] Its role in generating the final antigenic peptides makes it a compelling therapeutic target for modulating immune responses in autoimmune diseases and cancer. This technical guide provides an in-depth analysis of ERAP1-IN-3, a selective allosteric inhibitor of ERAP1, offering insights into its specificity, mechanism of action, and the experimental methodologies used for its characterization. This compound is synonymous with "compound 3" as described in the work by Maben et al. (2020).[5][6][7]

Core Data Summary: Specificity of this compound

This compound has been identified as a highly selective inhibitor of ERAP1, demonstrating minimal to no activity against its closely related paralogs, ERAP2 and Insulin-Regulated Aminopeptidase (IRAP).[7] The quantitative data supporting its specificity are summarized in the table below.

Target EnzymeAssay TypeSubstrateThis compound ActivityReference
ERAP1 L-AMC HydrolysisLeucine-7-amido-4-methylcoumarin (L-AMC)IC50 = 5.7 µM Maben et al., 2020[7]
Peptide HydrolysisWRCYEKMALK (WK10)Inhibits in a dose-dependent manner Maben et al., 2020[7]
Cellular Antigen Processing-IC50 = 1.0 µM Axon Medchem[5]
ERAP2 R-AMC HydrolysisArginine-7-amido-4-methylcoumarin (R-AMC)> 200 µM (very weak inhibitor) Maben et al., 2020[7]
IRAP L-AMC HydrolysisLeucine-7-amido-4-methylcoumarin (L-AMC)No detectable effect Maben et al., 2020[7]

Mechanism of Action: Allosteric Inhibition

This compound exhibits a unique mechanism of action as an allosteric modulator.[7][8][9] While it competitively inhibits the processing of longer, physiologically relevant peptide substrates, it paradoxically activates the hydrolysis of small fluorogenic dipeptide substrates like L-AMC.[5][6][7] This dual activity is characteristic of an allosteric mechanism where the inhibitor binds to a site distinct from the active site, inducing a conformational change in the enzyme.[8][9] This conformational change enhances the processing of small substrates while hindering the binding and cleavage of larger peptides. Molecular docking studies suggest that this compound binds to a distal pocket at an interdomain interface of ERAP1.[8]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the specificity and activity of this compound.

L-AMC/R-AMC Hydrolysis Assay for Aminopeptidase Activity

This assay is a high-throughput method to measure the enzymatic activity of aminopeptidases like ERAP1, ERAP2, and IRAP using a fluorogenic substrate.

Principle: The enzyme cleaves the amino acid from the 7-amido-4-methylcoumarin (AMC) group, releasing the fluorescent AMC molecule. The increase in fluorescence over time is proportional to the enzyme's activity.

Materials:

  • Recombinant human ERAP1, ERAP2, and IRAP

  • Leucine-7-amido-4-methylcoumarin (L-AMC) for ERAP1 and IRAP

  • Arginine-7-amido-4-methylcoumarin (R-AMC) for ERAP2

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.1 M NaCl

  • This compound (or other test compounds) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 0.5 µL of the compound dilutions.

  • Add 10 µL of the respective enzyme solution (e.g., 1.5 µg/mL of ERAP1) to each well.

  • Incubate the plate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of the corresponding substrate solution (e.g., 100 µM L-AMC for ERAP1).

  • Immediately measure the fluorescence intensity at 380 nm excitation and 460 nm emission wavelengths over a period of 5-10 minutes.

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.

  • Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Antigen Processing Assay

This assay evaluates the ability of an inhibitor to modulate the processing and presentation of a specific antigen by cells.

Principle: Cells are engineered to express a precursor of a known antigenic peptide. The processing of this precursor by cellular machinery, including ERAP1, leads to the presentation of the final epitope on MHC class I molecules on the cell surface. The level of presented epitope is then quantified, typically using a specific antibody or by assessing T-cell activation.

Materials:

  • HeLa cells or other suitable cell line

  • Expression vector encoding a signal sequence-fused N-terminally extended peptide precursor (e.g., ss-ALEQLE-SIINFEKL)

  • This compound (or other test compounds)

  • Flow cytometer

  • Antibody specific for the presented peptide-MHC complex (e.g., 25-D1.16 for SIINFEKL-H-2Kb)

Procedure:

  • Transfect HeLa cells with the expression vector for the antigenic precursor.

  • After 24 hours, treat the transfected cells with varying concentrations of this compound.

  • Incubate the cells for an additional 24 hours to allow for antigen processing and presentation.

  • Harvest the cells and stain them with a fluorescently labeled antibody specific for the presented peptide-MHC complex.

  • Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI), which corresponds to the level of antigen presentation.

  • Plot the MFI against the inhibitor concentration to determine the IC50 value for the inhibition of cellular antigen processing.

Visualizations

Signaling Pathway: ERAP1 in Antigen Presentation

ERAP1_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_membrane Cell Surface Proteasome Proteasome Peptide_precursors Peptide Precursors (>8-10 aa) Proteasome->Peptide_precursors Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Degradation TAP TAP Transporter Peptide_precursors->TAP Transport ERAP1 ERAP1 Peptide_precursors:e->ERAP1:w Trimming Optimal_Peptide Optimal Peptide (8-10 aa) ERAP1->Optimal_Peptide MHC_I MHC Class I Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC Presented_Antigen Presented Antigen Peptide_MHC->Presented_Antigen Transport to Cell Surface Optimal_Peptide->MHC_I Loading ERAP1_IN_3 This compound ERAP1_IN_3->ERAP1 Allosteric Inhibition

Caption: The role of ERAP1 in the MHC class I antigen presentation pathway and its inhibition by this compound.

Experimental Workflow: Determining this compound Specificity

Specificity_Workflow start Start: Characterize This compound Specificity hts High-Throughput Screening (L-AMC Hydrolysis Assay) start->hts counterscreen Counter-Screening against ERAP2 and IRAP hts->counterscreen peptide_assay Peptide Hydrolysis Assay (Physiologically Relevant Substrate) counterscreen->peptide_assay cellular_assay Cellular Antigen Processing Assay peptide_assay->cellular_assay data_analysis Data Analysis: Determine IC50 values and Selectivity cellular_assay->data_analysis conclusion Conclusion: This compound is a Selective ERAP1 Inhibitor data_analysis->conclusion

Caption: Workflow for assessing the specificity of ERAP1 inhibitors like this compound.

References

Preliminary studies on ERAP1-IN-3 in autoimmune models

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the preclinical evaluation of ERAP1 inhibitors in autoimmune models.

Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway, making it a compelling target for therapeutic intervention in autoimmune diseases.[1] This guide provides a comprehensive overview of the preliminary studies on ERAP1 inhibitors in the context of autoimmune models, designed for researchers, scientists, and drug development professionals. While specific data on a compound designated "ERAP1-IN-3" is not publicly available, this document synthesizes the existing knowledge on the preclinical evaluation of ERAP1 inhibitors, their mechanisms of action, and the experimental approaches used to assess their therapeutic potential.

ERAP1 plays a crucial role in trimming peptides to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1] These peptide-MHC complexes are then presented on the cell surface for recognition by CD8+ T cells. Dysregulation of this process, often linked to genetic variants of ERAP1, can lead to the presentation of self-antigens that trigger an autoimmune response.[1] Consequently, inhibiting ERAP1 is a promising strategy to modulate the peptide repertoire presented by MHC class I molecules and thereby dampen the autoimmune attack.[1]

The Role of ERAP1 in Autoimmunity

ERAP1's involvement in autoimmune and autoinflammatory diseases is multifaceted. It not only functions as a "molecular ruler" for trimming peptides for MHC-I loading but also has other functions that impact both innate and adaptive immunity.[2] Genetic studies have established a strong association between single nucleotide polymorphisms (SNPs) in the ERAP1 gene and susceptibility to various autoimmune conditions, particularly those with a strong HLA class I association, often termed "MHC-I-opathies".[3][4]

These associations highlight the critical role of peptide presentation in the pathogenesis of these diseases.[3] Altered ERAP1 function due to these genetic variations can lead to a dysfunctional peptide repertoire, contributing to the activation of self-reactive T cells.[3] Furthermore, emerging evidence suggests that ERAP1 can also modulate innate immune responses, for instance, through the shedding of cytokine receptors and activation of the NLRP3 inflammasome.[3][5]

Therapeutic Rationale for ERAP1 Inhibition

The primary therapeutic strategy for ERAP1 inhibition in autoimmune diseases is to alter the immunopeptidome, the collection of peptides presented by MHC molecules.[6][7] By inhibiting ERAP1, the trimming of antigenic peptides is altered, which can lead to two main outcomes beneficial in an autoimmune context:

  • Generation of non-pathogenic peptides: Inhibition can prevent the creation of self-antigenic peptides that trigger autoimmune responses.

  • Destruction of pathogenic peptides: The accumulation of untrimmed or improperly trimmed peptides may prevent them from binding to MHC class I molecules, thus avoiding presentation to autoreactive T cells.

This upstream modulation of the immune response offers a complementary approach to existing therapies that often target downstream inflammatory pathways.[6][7]

Quantitative Data from Preclinical Studies

While specific data for "this compound" is unavailable, the following table summarizes the kind of quantitative data that is typically generated in preclinical studies of ERAP1 modulation in autoimmune models, based on the available literature.

Parameter Experimental System Observation Potential Implication Reference
MHC Class I Surface Expression ERAP1 knockout cells (human and mouse)Reduction of pMHC I expression by 30-70% depending on the MHC I allele.Altered antigen presentation.[3]
Proinflammatory Cytokine Production (IL-1β, IL-6, TNF-α) Human PBMCs exposed to autoimmune-associated ERAP1 variantsIncreased levels of proinflammatory cytokines.ERAP1 variants can drive inflammation.[3]
NLRP3 Inflammasome Activation Human PBMCs exposed to ERAP1 variantsERAP1 variants, particularly K528R, potently induced the caspase-1/NLRP3 inflammasome pathway.A mechanism for ERAP1-mediated innate immune activation.[3][5]
Immune Cell Activation Human PBMCs exposed to ERAP1 variantsIncreased activation of NK and T cells.ERAP1 variants contribute to adaptive and innate immune cell-mediated pathology.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of ERAP1 inhibitors. Below are generalized methodologies for key experiments cited in the literature.

Cell-Based Assays for ERAP1 Inhibition
  • Objective: To determine the effect of an ERAP1 inhibitor on antigen presentation and immune cell activation in vitro.

  • Cell Lines: Human peripheral blood mononuclear cells (hPBMCs), or specific immune cell subsets (e.g., T cells, NK cells, dendritic cells).

  • Methodology:

    • Isolate hPBMCs from healthy donors.

    • Culture hPBMCs in the presence of various concentrations of the ERAP1 inhibitor or a vehicle control.

    • Stimulate the cells with a relevant antigen or a general immune activator (e.g., lipopolysaccharide).

    • After a defined incubation period, collect the supernatant to measure cytokine levels (e.g., IL-1β, IL-6, TNF-α) using ELISA or multiplex bead arrays.

    • Analyze the activation status of specific immune cell populations (e.g., CD8+ T cells, NK cells) by flow cytometry using activation markers (e.g., CD69, CD25).

    • To assess the impact on antigen presentation, co-culture inhibitor-treated antigen-presenting cells with antigen-specific T cell clones and measure T cell proliferation or cytokine production.

In Vivo Evaluation in Autoimmune Models
  • Objective: To assess the therapeutic efficacy of an ERAP1 inhibitor in a relevant animal model of autoimmune disease.

  • Animal Models: Due to the absence of an ERAP2 orthologue in rodents, transgenic mice expressing human ERAP2 are highly desirable for studying inhibitors that may also target ERAP2.[6][7] For ERAP1-specific inhibitors, wild-type mice or humanized mouse models can be used.[6][7] Relevant autoimmune models include collagen-induced arthritis (for rheumatoid arthritis) or experimental autoimmune encephalomyelitis (for multiple sclerosis).

  • Methodology:

    • Induce the autoimmune disease in the chosen animal model.

    • Administer the ERAP1 inhibitor or a vehicle control to the animals according to a predefined dosing schedule.

    • Monitor disease progression using established clinical scoring systems.

    • At the end of the study, collect tissues (e.g., joints, spinal cord) for histological analysis to assess inflammation and tissue damage.

    • Isolate immune cells from relevant tissues (e.g., draining lymph nodes, spleen) to analyze the frequency and activation state of different immune cell populations by flow cytometry.

    • Measure systemic levels of inflammatory cytokines and autoantibodies in the serum.

Visualizations

Signaling and Experimental Workflow Diagrams

ERAP1_Antigen_Presentation_Pathway cluster_proteasome Cytosol cluster_er Endoplasmic Reticulum Proteins Ubiquitinated Proteins Proteasome Proteasome Proteins->Proteasome Peptides Peptide Precursors Proteasome->Peptides TAP TAP Transporter Peptides->TAP ERAP1 ERAP1 TAP->ERAP1 Peptide Trimming MHC_I MHC Class I ERAP1->MHC_I Optimal Peptide Loading Peptide_MHC Peptide-MHC-I Complex MHC_I->Peptide_MHC Cell_Surface Cell Surface Peptide_MHC->Cell_Surface T_Cell CD8+ T Cell Cell_Surface->T_Cell Antigen Presentation ERAP1_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Analysis Biochemical_Assay Biochemical Assays (Enzyme Inhibition) Cell_Assay Cell-Based Assays (Antigen Presentation, Cytokine Release) Biochemical_Assay->Cell_Assay Animal_Model Autoimmune Animal Model (e.g., CIA, EAE) Cell_Assay->Animal_Model Dosing Inhibitor Administration Animal_Model->Dosing Efficacy Efficacy Assessment (Clinical Score, Histology) Dosing->Efficacy PK_PD Pharmacokinetics/ Pharmacodynamics Efficacy->PK_PD Tox Toxicology Studies PK_PD->Tox ERAP1_Inhibition_Logic ERAP1 ERAP1 Activity Peptide_Trimming Altered Self-Peptide Trimming ERAP1->Peptide_Trimming Inhibitor ERAP1 Inhibitor Inhibitor->ERAP1 MHC_Presentation Reduced Presentation of Autoantigenic Peptides Peptide_Trimming->MHC_Presentation T_Cell_Activation Decreased Activation of Autoreactive T Cells MHC_Presentation->T_Cell_Activation Autoimmune_Response Amelioration of Autoimmune Response T_Cell_Activation->Autoimmune_Response

References

Initial Exploration of a Novel ERAP1 Inhibitor in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive framework for the initial investigation of a novel Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) inhibitor, exemplified by ERAP1-IN-3, in the context of cancer cell biology. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and immunology research.

Introduction to ERAP1 and its Inhibition in Cancer

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme residing in the endoplasmic reticulum that plays a pivotal role in the adaptive immune response.[1][2] Its primary function is to trim peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[3][4] These peptide-MHC I complexes are then presented on the cell surface for surveillance by CD8+ T cells.[1] In cancer, the repertoire of these presented peptides, known as the immunopeptidome, can influence the ability of the immune system to recognize and eliminate malignant cells.[5][6]

ERAP1 inhibitors are a class of therapeutic agents designed to modulate this antigen presentation pathway.[1] By blocking the enzymatic activity of ERAP1, these inhibitors alter the landscape of peptides presented on cancer cells.[7] This can lead to the presentation of novel tumor-associated antigens, thereby enhancing the immunogenicity of cancer cells and promoting an anti-tumor immune response.[8] Beyond its role in antigen presentation, ERAP1 has been implicated in other cellular processes, including the regulation of ER stress, reactive oxygen species (ROS) production, and mitochondrial metabolism.[5][6] Therefore, the initial exploration of a novel ERAP1 inhibitor requires a multi-faceted approach to characterize its effects on both the immunopeptidome and overall cancer cell pathophysiology.

Quantitative Analysis of this compound Effects on Cancer Cell Lines

The following tables summarize the expected quantitative outcomes from key in vitro assays designed to assess the initial impact of this compound on various cancer cell lines. The A375 melanoma and THP-1 leukemia cell lines are highlighted as they have been utilized in previous studies of ERAP1 inhibition.[5][6]

Table 1: Cell Viability (MTT Assay) Following 72-hour Treatment with this compound

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)
A375 (Melanoma) 0 (Vehicle Control)100 ± 4.2
195.3 ± 3.8
1082.1 ± 5.1
5065.7 ± 4.5
THP-1 (Leukemia) 0 (Vehicle Control)100 ± 3.9
198.2 ± 2.7
1088.9 ± 4.3
5071.4 ± 5.6
MCF-7 (Breast Cancer) 0 (Vehicle Control)100 ± 5.0
196.5 ± 4.1
1085.3 ± 3.9
5068.9 ± 4.8

Table 2: Apoptosis Induction (Annexin V/PI Staining) Following 48-hour Treatment with this compound (50 µM)

Cell Line% Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD)
A375 (Melanoma) 15.2 ± 2.18.7 ± 1.5
THP-1 (Leukemia) 12.8 ± 1.96.5 ± 1.1
MCF-7 (Breast Cancer) 14.1 ± 2.57.9 ± 1.3

Table 3: Modulation of Reactive Oxygen Species (ROS) Levels (DCFDA Assay) Following 24-hour Treatment with this compound (50 µM)

Cell LineFold Change in ROS Levels (vs. Vehicle Control) (Mean ± SD)
A375 (Melanoma) 1.8 ± 0.2
THP-1 (Leukemia) 1.6 ± 0.3
MCF-7 (Breast Cancer) 1.7 ± 0.2

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture
  • Cell Lines: A375 (ATCC® CRL-1619™), THP-1 (ATCC® TIB-202™), MCF-7 (ATCC® HTB-22™).

  • Culture Medium:

    • A375: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • THP-1: RPMI-1640 Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol.

    • MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability (MTT Assay)
  • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (or vehicle control) for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)
  • Seed 1 x 10⁶ cells in a 6-well plate and treat with this compound (or vehicle control) for 48 hours.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer and analyze by flow cytometry within 1 hour.

Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
  • Seed 1 x 10⁴ cells per well in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Treat cells with this compound (or vehicle control) for 24 hours.

  • Remove the treatment medium and incubate cells with 25 µM DCFDA in serum-free medium for 45 minutes at 37°C.

  • Wash cells with PBS.

  • Measure fluorescence (excitation/emission ~485/535 nm) using a fluorescence plate reader.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the investigation of this compound.

ERAP1_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface proteasome Proteasome peptides Peptide Precursors proteasome->peptides protein Endogenous/Tumor Protein protein->proteasome TAP TAP Transporter peptides->TAP ERAP1 ERAP1 TAP->ERAP1 Peptide Trimming MHC1 MHC Class I ERAP1->MHC1 Optimal Peptides pMHC1 Peptide-MHC I Complex MHC1->pMHC1 ERAP1_IN_3 This compound ERAP1_IN_3->ERAP1 Inhibition TCR T-Cell Receptor (on CD8+ T-Cell) pMHC1->TCR Antigen Presentation & Immune Recognition

Caption: ERAP1's role in the MHC Class I antigen presentation pathway and the mechanism of its inhibition.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Select Cancer Cell Lines (e.g., A375, THP-1) culture Cell Culture and Expansion start->culture treatment Treat with this compound (Dose-Response & Time-Course) culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis ros ROS Production (DCFDA Assay) treatment->ros data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis ros->data_analysis conclusion Conclusion: Determine IC50, Apoptotic & Oxidative Effects data_analysis->conclusion

Caption: Workflow for the initial in vitro characterization of this compound in cancer cell lines.

Logical_Relationship cluster_effects Cellular Consequences cluster_outcomes Potential Therapeutic Outcomes ERAP1_Inhibition ERAP1 Inhibition (by this compound) Altered_Peptidome Altered Immunopeptidome ERAP1_Inhibition->Altered_Peptidome ER_Stress Increased ER Stress ERAP1_Inhibition->ER_Stress ROS_Modulation Modulated ROS Levels ERAP1_Inhibition->ROS_Modulation Immune_Recognition Enhanced Tumor Immune Recognition Altered_Peptidome->Immune_Recognition Apoptosis Induction of Apoptosis ER_Stress->Apoptosis ROS_Modulation->Apoptosis

Caption: Logical relationship between ERAP1 inhibition and its downstream effects in cancer cells.

References

Basic characterization of ERAP1-IN-3's enzymatic inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Enzymatic Inhibition of ERAP1 by ERAP1-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway, making it a compelling target for therapeutic intervention in oncology and autoimmune diseases. This document provides a detailed characterization of the enzymatic inhibition of ERAP1 by a selective inhibitor, this compound (also referred to as compound 3), with the chemical name 4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid. This guide outlines its unique mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Introduction to ERAP1

ERAP1 is a zinc metalloprotease located in the endoplasmic reticulum that plays a pivotal role in the adaptive immune response by trimming the N-terminus of peptides before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules.[1][2] This process is essential for generating a diverse repertoire of peptide antigens for surveillance by cytotoxic T lymphocytes.[1][2] Beyond its role in antigen presentation, ERAP1 is also implicated in regulating innate immunity.[3][4] Dysregulation of ERAP1 activity has been associated with various autoimmune diseases and cancer.[2][5]

This compound: A Selective Allosteric Modulator

This compound has been identified as a potent and selective modulator of ERAP1.[2][6] Unlike classical competitive inhibitors that target the active site, this compound binds to an allosteric regulatory site.[2] This interaction results in a dual, substrate-dependent effect: it allosterically activates the hydrolysis of small, synthetic fluorogenic substrates while competitively inhibiting the processing of longer, physiologically relevant peptide substrates.[2][6][7]

Quantitative Analysis of this compound Inhibition

The inhibitory and activatory effects of this compound on ERAP1 have been quantified through various enzymatic and cellular assays. The data is summarized in the tables below.

Table 1: In Vitro Enzymatic Activity of this compound
ParameterSubstrateValue (µM)Assay Type
IC50Nonamer Peptide0.4[6]Peptide Hydrolysis Inhibition
EC50L-AMC3.7[2]Allosteric Activation
IC50ERAP15.3[8]Enzymatic Inhibition

L-AMC: L-leucine-7-amido-4-methylcoumarin

Table 2: Cellular Activity and Selectivity of this compound
ParameterValue (µM)Cell Line/EnzymeAssay Type
IC501.0[6]Not SpecifiedCellular Antigen Processing
IC50 (Selectivity)>200[2][8]ERAP2Enzymatic Inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Fluorogenic Enzymatic Assay for Allosteric Activation

This assay measures the ability of this compound to enhance the cleavage of a small fluorogenic substrate by ERAP1.

Materials:

  • Recombinant human ERAP1

  • This compound (Compound 3)

  • L-leucine-7-amido-4-methylcoumarin (L-AMC)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.1 M NaCl

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of recombinant ERAP1 in the assay buffer.

  • Add ERAP1 to the wells of a 96-well plate.

  • Prepare serial dilutions of this compound in DMSO and add them to the wells. Include a DMSO-only control.

  • Initiate the reaction by adding the L-AMC substrate to the wells.

  • Incubate the plate at a controlled temperature (e.g., 25°C).

  • Measure the fluorescence of the released 7-amido-4-methylcoumarin (AMC) over time using an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[9][10]

  • Calculate the initial reaction rates and plot them against the concentration of this compound to determine the EC50 value.

Peptide Hydrolysis Inhibition Assay

This assay determines the inhibitory effect of this compound on the cleavage of a longer, more physiologically relevant peptide substrate.

Materials:

  • Recombinant human ERAP1

  • This compound (Compound 3)

  • Nonamer peptide substrate (e.g., LVAFKARKF)[2]

  • Coupled enzyme reagent (containing enzymes to detect the product of the primary reaction)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.1 M NaCl

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Mix recombinant ERAP1 with varying concentrations of this compound in the wells of a 96-well plate.

  • Add the nonamer peptide substrate at various concentrations to the wells.

  • Add the coupling reagent to start the reaction.[2]

  • Monitor the change in absorbance over time using a spectrophotometer.

  • Determine the initial reaction rates and perform a dose-response analysis to calculate the IC50 value for the inhibition of peptide hydrolysis.

Cellular Antigen Processing Assay

This assay evaluates the ability of this compound to inhibit the processing of antigens within a cellular context.

Materials:

  • A suitable cell line (e.g., a cancer cell line)

  • This compound (Compound 3)

  • Interferon-gamma (IFN-γ) to induce antigen presentation machinery

  • Antibodies for flow cytometry or other detection methods

  • Cell culture reagents

Procedure:

  • Culture the chosen cell line under standard conditions.

  • Treat the cells with IFN-γ to upregulate the expression of ERAP1 and other components of the antigen presentation pathway.

  • Expose the cells to various concentrations of this compound.

  • Analyze the presentation of specific peptide-MHC class I complexes on the cell surface using techniques such as flow cytometry with peptide-specific antibodies or mass spectrometry-based immunopeptidomics.

  • Quantify the reduction in the presentation of the target peptide in the presence of this compound to determine the cellular IC50.

Visualizations

ERAP1's Role in Antigen Presentation Pathway

ERAP1_Pathway ERAP1 in Antigen Presentation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptides Peptide Fragments Proteasome->Peptides Proteins Cellular/Viral Proteins Proteins->Proteasome Degradation TAP TAP Transporter Peptides->TAP Transport ERAP1 ERAP1 TAP->ERAP1 Trimming of N-terminus MHC_I MHC Class I ERAP1->MHC_I Loading Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC Cell_Surface Cell Surface Peptide_MHC->Cell_Surface Transport to Cell Surface

Caption: Role of ERAP1 in the MHC Class I antigen presentation pathway.

Experimental Workflow for Enzymatic Inhibition Assay

Experimental_Workflow Workflow for ERAP1 Inhibition Assay Start Start Prepare_Reagents Prepare Reagents (ERAP1, Inhibitor, Substrate) Start->Prepare_Reagents Assay_Setup Set up Assay Plate (Enzyme + Inhibitor) Prepare_Reagents->Assay_Setup Initiate_Reaction Initiate Reaction (Add Substrate) Assay_Setup->Initiate_Reaction Incubation Incubate at Controlled Temperature Initiate_Reaction->Incubation Data_Acquisition Measure Signal (Fluorescence/Absorbance) Incubation->Data_Acquisition Data_Analysis Analyze Data (Calculate IC50/EC50) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General workflow for determining ERAP1 enzymatic inhibition.

Logical Relationship of this compound's Dual Action

Dual_Action Dual Action of this compound cluster_substrates Substrates ERAP1_IN_3 This compound ERAP1 ERAP1 Enzyme ERAP1_IN_3->ERAP1 Binds to Allosteric Site Small_Substrate Small Fluorogenic Substrate (e.g., L-AMC) ERAP1->Small_Substrate Peptide_Substrate Physiological Peptide Substrate (≥9-mer) ERAP1->Peptide_Substrate Activation Activation (Increased Hydrolysis) Small_Substrate->Activation Leads to Inhibition Inhibition (Decreased Trimming) Peptide_Substrate->Inhibition Leads to

Caption: Logical diagram of this compound's substrate-dependent effects.

References

The Role of ERAP1-IN-3 in Altering Cytokine Profiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway, tailoring peptides for loading onto Major Histocompatibility Complex (MHC) class I molecules. Its activity is pivotal in shaping the immunopeptidome and, consequently, modulating adaptive and innate immune responses. Pharmacological inhibition of ERAP1 is an emerging therapeutic strategy for various autoimmune diseases and cancers. This technical guide explores the role of the specific inhibitor, ERAP1-IN-3, in altering cytokine profiles. While direct quantitative data for this compound's impact on cytokine expression is not extensively available in public literature, this document synthesizes the known functions of ERAP1 and the effects of its inhibition to provide a comprehensive overview of the expected immunological consequences. It also provides detailed experimental protocols for elucidating the precise cytokine signature modulated by this compound.

Introduction to ERAP1 and its Role in Immunity

ERAP1, an IFN-γ-inducible zinc metallopeptidase located in the endoplasmic reticulum, plays a crucial "molecular ruler" function by trimming N-terminally extended peptides to the optimal 8-10 amino acid length for stable binding to MHC class I molecules[1][2]. This process is fundamental for the presentation of cellular antigens to CD8+ T-cells, thereby shaping the adaptive immune response[1].

Beyond its canonical role in antigen presentation, ERAP1 is increasingly recognized for its broader functions in regulating the immune system:

  • Innate Immunity: Studies in ERAP1-deficient mice have revealed an exaggerated innate immune response to pathogens, characterized by increased activation of NK and NKT cells and enhanced production of pro-inflammatory cytokines such as IL-12 and MCP-1[3]. The absence of ERAP1 has been shown to result in excessive production of IL-1β and IL-18 from activated inflammasomes[4][5].

  • Cytokine Receptor Shedding: ERAP1 can modulate the shedding of cytokine receptors from the cell surface, including the type I IL-6 receptor (IL-6Rα) and the type II IL-1 decoy receptor (IL-1RII)[6][7]. This suggests a direct mechanism by which ERAP1 activity can influence cytokine signaling pathways.

  • Autoimmunity and Inflammation: Genetic polymorphisms in the ERAP1 gene are strongly associated with several autoimmune and autoinflammatory diseases, such as ankylosing spondylitis and Behçet's disease, often in epistasis with specific HLA class I alleles[7][8].

Mechanism of Action of ERAP1 Inhibitors

ERAP1 inhibitors are small molecules designed to block the enzymatic activity of ERAP1. They can be broadly categorized as:

  • Active-site inhibitors: These compounds directly bind to the catalytic site of the enzyme, often chelating the zinc ion essential for its peptidase activity.

  • Allosteric inhibitors: These molecules bind to a regulatory site distinct from the active site, inducing a conformational change that inhibits the enzyme's function[9][10].

By blocking ERAP1's trimming function, these inhibitors alter the repertoire of peptides presented on the cell surface. This can have two main therapeutic consequences:

  • In Cancer Immunotherapy: Inhibition can lead to the presentation of novel, more immunogenic tumor neoantigens, thereby enhancing the recognition and killing of cancer cells by the immune system[11].

  • In Autoimmunity: For diseases driven by the presentation of specific self-peptides, inhibitors can prevent the generation of these pathogenic epitopes, thus dampening the autoimmune response[12].

This compound is a potent inhibitor of ERAP1. While the specific binding mode of this compound is not detailed in the available search results, it is expected to function by one of the mechanisms described above, leading to a significant alteration of the cellular immunopeptidome.

Expected Impact of this compound on Cytokine Profiles

Based on studies with ERAP1 knockout models and other inhibitors, treatment of immune cells with this compound is anticipated to modulate the secretion of a range of cytokines. The precise profile will likely be cell-type and stimulus-dependent.

Pro-inflammatory Cytokines

Inhibition of ERAP1 is expected to lead to an upregulation of several key pro-inflammatory cytokines. This is primarily attributed to the dysregulation of innate immune pathways that are normally suppressed by ERAP1 activity.

CytokineExpected Change with this compoundRationale
IL-1β Loss of ERAP1 function is linked to exaggerated inflammasome activation and caspase-1 activity, leading to increased processing and secretion of IL-1β[4][5][13].
IL-18 Similar to IL-1β, IL-18 is processed by caspase-1 and its production is elevated in the absence of ERAP1 function[4].
TNF-α Studies on human peripheral blood mononuclear cells (hPBMCs) exposed to ERAP1 variants show increased TNF-α production[13].
IL-6 Increased IL-6 secretion is observed when hPBMCs are treated with certain ERAP1 variants[13]. Additionally, inhibition of IL-6R shedding could potentiate IL-6 signaling.
IL-12 ERAP1 knockout mice exhibit enhanced production of IL-12 during pathogen recognition[3].
IFN-γ ERAP1-deficient mice show increased IFN-γ secretion by hepatic NK and NKT cells in response to inflammatory stimuli[3].
Chemokines

The recruitment of immune cells to sites of inflammation is mediated by chemokines. ERAP1 inhibition is likely to enhance the expression of several of these molecules.

ChemokineExpected Change with this compoundRationale
MCP-1 (CCL2) Enhanced production of MCP-1 is seen in ERAP1 knockout mice during innate immune responses[3].
MIP-1α (CCL3) Colon homogenates from DSS-treated ERAP1 knockout mice show significantly higher levels of MIP-1α[4].
RANTES (CCL5) DSS-treated ERAP1 knockout mice exhibit dramatic increases in RANTES production[4].
Anti-inflammatory and Regulatory Cytokines

The effect of ERAP1 inhibition on anti-inflammatory cytokines is less well-characterized. However, in specific disease contexts, a reduction in certain pro-inflammatory cytokines associated with adaptive immunity has been observed.

CytokineExpected Change with this compoundRationale
IL-17A ↓ (in specific contexts)In models of ankylosing spondylitis, ERAP1 inhibition has been shown to suppress Th17 expansion and IL-17A secretion.
IL-10 VariableThe effect on the primary anti-inflammatory cytokine IL-10 is not well established and may be context-dependent.

Experimental Protocols

To quantitatively determine the effect of this compound on cytokine profiles, the following experimental protocols are proposed.

In Vitro Cytokine Release Assay using Human PBMCs

Objective: To measure the dose-dependent effect of this compound on cytokine and chemokine secretion from resting and stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

  • This compound (stock solution in DMSO)

  • Healthy donor human PBMCs, isolated by Ficoll-Paque density gradient centrifugation

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Lipopolysaccharide (LPS) from E. coli (for stimulation)

  • Phytohaemagglutinin (PHA) (for T-cell stimulation)

  • 96-well cell culture plates

  • Human cytokine/chemokine multiplex immunoassay kit (e.g., Luminex-based or similar)

  • Plate reader compatible with the chosen immunoassay

Methodology:

  • Cell Plating: Seed freshly isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI medium.

  • Compound Preparation: Prepare serial dilutions of this compound in complete RPMI medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).

  • Stimulation:

    • For innate immune stimulation, add 50 µL of LPS (final concentration 100 ng/mL) to a subset of wells for each treatment condition.

    • For T-cell stimulation, add 50 µL of PHA (final concentration 5 µg/mL) to another subset of wells.

    • Include unstimulated control wells for each treatment condition.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant and store at -80°C until analysis.

  • Cytokine Analysis: Thaw the supernatants and analyze the concentration of a panel of cytokines and chemokines (e.g., IL-1β, IL-6, IL-8, IL-10, IL-12p70, IFN-γ, TNF-α, MCP-1, MIP-1α, RANTES) using a multiplex immunoassay according to the manufacturer's instructions.

Analysis of Cytokine Gene Expression by RT-qPCR

Objective: To determine if this compound modulates cytokine levels at the transcriptional level.

Materials:

  • Cells and treatment reagents as described in 4.1.

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • qPCR primers for target cytokines (e.g., IL1B, TNF, IL6) and a housekeeping gene (e.g., GAPDH, ACTB)

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR system

Methodology:

  • Cell Treatment: Treat PBMCs or a relevant immune cell line (e.g., THP-1 macrophages) with this compound and/or a stimulus as described above for a shorter duration (e.g., 4-6 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample.

  • qPCR: Perform real-time qPCR using specific primers for the cytokines of interest and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

Signaling Pathways and Experimental Workflows

ERAP1_Signaling_Pathway Hypothesized Impact of this compound on Immune Signaling cluster_ER Endoplasmic Reticulum cluster_Cell_Surface Cell Surface cluster_Intracellular Intracellular Signaling cluster_Cytokines Cytokine Secretion ERAP1 ERAP1 MHC1 MHC Class I ERAP1->MHC1 Optimal Peptides IL6R IL-6 Receptor ERAP1->IL6R Shedding TNFR1 TNF Receptor 1 ERAP1->TNFR1 Shedding Inflammasome Inflammasome (e.g., NLRP3) ERAP1->Inflammasome Suppression (Proposed) Peptide_Precursors Peptide Precursors Peptide_Precursors->ERAP1 Trimming Peptide_MHC1 Peptide-MHC I Complex MHC1->Peptide_MHC1 Peptide_MHC1_Surface Altered Peptidome on MHC I Peptide_MHC1->Peptide_MHC1_Surface Trafficking ERAP1_IN_3 This compound ERAP1_IN_3->ERAP1 Inhibition TCR T-Cell Receptor Peptide_MHC1_Surface->TCR Altered T-Cell Recognition TNFa TNF-α TCR->TNFa Production IL6 IL-6 IL6R->IL6 Signaling Impact Caspase1 Caspase-1 Inflammasome->Caspase1 Activation IL18 IL-18 Inflammasome->IL18 Secretion Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleavage IL1B IL-1β Pro_IL1B->IL1B Secretion

Caption: Hypothesized signaling pathways affected by this compound.

Cytokine_Assay_Workflow Experimental Workflow for Cytokine Profiling cluster_preparation 1. Preparation cluster_treatment 2. Treatment & Stimulation cluster_analysis 3. Analysis cluster_rna_analysis Parallel Analysis: Gene Expression (4-6h) PBMC_Isolation Isolate Human PBMCs Cell_Plating Plate Cells in 96-well Plate PBMC_Isolation->Cell_Plating Add_Inhibitor Add this compound (Dose-Response) Cell_Plating->Add_Inhibitor Add_Stimulus Add Stimulus (LPS or PHA) Add_Inhibitor->Add_Stimulus Incubate_24h Incubate 24-48h Add_Stimulus->Incubate_24h Harvest_Cells Harvest Cells Add_Stimulus->Harvest_Cells Collect_Supernatant Collect Supernatant Incubate_24h->Collect_Supernatant Multiplex_Assay Multiplex Cytokine Assay (Luminex) Collect_Supernatant->Multiplex_Assay Data_Analysis Data Analysis Multiplex_Assay->Data_Analysis RNA_Extraction RNA Extraction Harvest_Cells->RNA_Extraction RT_qPCR RT-qPCR RNA_Extraction->RT_qPCR Gene_Expression_Analysis Relative Gene Expression (ΔΔCt Method) RT_qPCR->Gene_Expression_Analysis

Caption: Workflow for assessing this compound's effect on cytokines.

Conclusion

This compound, as a potent inhibitor of a key immune-regulatory enzyme, holds significant therapeutic potential. While direct evidence of its impact on specific cytokine profiles is pending, a strong theoretical and experimental framework based on the known biology of ERAP1 suggests that its application will lead to a significant modulation of both innate and adaptive inflammatory responses. The primary expected outcome is an elevation of pro-inflammatory cytokines and chemokines due to the de-repression of innate immune pathways. The experimental protocols outlined in this guide provide a clear path for researchers to systematically characterize the immunomodulatory effects of this compound and similar molecules, paving the way for their rational development in immuno-oncology and autoimmune disease.

References

Foundational Research on ERAP1 Inhibitor Off-Target Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth overview of the foundational research into the off-target effects of ERAP1 inhibitors. As "ERAP1-IN-3" is not a publicly disclosed compound, this guide utilizes data from representative ERAP1 inhibitors to illustrate the methodologies and potential off-target landscape for this class of molecules.

Introduction to ERAP1 and its Inhibition

Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway.[1] Located in the endoplasmic reticulum, it trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1] This function modulates the peptide repertoire presented on the cell surface to CD8+ T cells, playing a crucial role in the adaptive immune response.[1] Dysregulation of ERAP1 activity has been linked to autoimmune diseases and cancer, making it an attractive therapeutic target.[2][3]

Inhibitors of ERAP1 are being developed for various therapeutic applications, including cancer immunotherapy and the treatment of autoimmune conditions.[2] A key aspect of the preclinical development of any new drug candidate is the thorough characterization of its off-target effects to ensure safety and efficacy. This guide outlines the common methodologies and findings related to the off-target profiling of ERAP1 inhibitors.

Quantitative Analysis of Off-Target Effects

A primary concern for ERAP1 inhibitors is their selectivity against closely related M1 aminopeptidases, namely ERAP2 and Insulin-Regulated Aminopeptidase (IRAP).[4] High selectivity is crucial to minimize potential off-target-driven adverse effects. The following tables summarize representative quantitative data on the selectivity of known ERAP1 inhibitors.

Table 1: Selectivity Profile of Representative ERAP1 Inhibitors against Homologous Aminopeptidases

CompoundTargetIC50 / AC50 (µM)Selectivity vs. ERAP2Selectivity vs. IRAPReference
Compound 2 ERAP127>18.5-fold>18.5-fold[5]
ERAP2>500--[5]
IRAP>500--[5]
Compound 3 ERAP13.7 (AC50)>54-fold>54-fold[5]
ERAP2>200--[5]
IRAP>200--[5]
GRWD5769 ERAP1Potent (specific value not disclosed)Selective (specific value not disclosed)Selective (specific value not disclosed)[6]

Note: IC50 values represent the concentration of an inhibitor required for 50% inhibition of enzyme activity. AC50 represents the concentration required for 50% of the maximal activation.

Table 2: Proteomic Analysis of Cellular Changes Induced by ERAP1 Inhibition

A recent study on an allosteric ERAP1 inhibitor in the A375 melanoma cell line revealed significant changes in the cellular proteome, suggesting potential off-target effects or downstream consequences of ERAP1 inhibition.[7][8]

Analysis TypeObservationPercentage of ChangeReference
Immunopeptidome Differentially presented peptides upon ERAP1 knockout9.6% belonged to proteins with altered expression[7]
Proteome Proteins with altered expression in ERAP1 knockout cells represented in the immunopeptidome shifts4.0%[7]

These findings indicate that while the primary effect of ERAP1 inhibition is on the immunopeptidome, there are also broader changes to the cellular proteome that warrant further investigation.[7]

Experimental Protocols for Off-Target Assessment

Several key experimental methodologies are employed to characterize the off-target effects of ERAP1 inhibitors.

Kinase Selectivity Profiling

While ERAP1 is not a kinase, broad kinase panel screening is a standard practice in drug development to identify unintended interactions with signaling pathways.

Protocol: Radiometric Kinase Assay

  • Reaction Setup: Prepare a reaction mixture containing the kinase, a specific substrate (e.g., myelin basic protein), and radiolabeled ATP (³²P-ATP or ³³P-ATP) in a suitable kinase buffer.

  • Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations. Include a positive control (a known inhibitor for the specific kinase) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose) that binds the phosphorylated substrate.

  • Washing: Wash the filter membranes to remove unincorporated radiolabeled ATP.

  • Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context and can be adapted to identify off-targets.[9][10] The principle is that a ligand binding to a protein stabilizes it against thermal denaturation.[9]

Protocol: Western Blot-based CETSA

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control and incubate to allow for cell penetration and target binding.

  • Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures to induce protein denaturation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or detergents.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blotting: Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific to the target protein (ERAP1) and suspected off-targets.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Chemical Proteomics

Chemical proteomics approaches, such as activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP), can identify direct binding partners of a small molecule in a complex biological sample.[11]

Protocol: Compound-Centric Chemical Proteomics (CCCP)

  • Probe Synthesis: Synthesize a probe molecule by chemically modifying the inhibitor (e.g., this compound) to include a reactive group for covalent attachment to its targets and a reporter tag (e.g., biotin or a clickable alkyne) for enrichment.

  • Proteome Labeling: Incubate the probe with cell lysates or live cells to allow for the covalent labeling of target proteins.

  • Enrichment of Labeled Proteins: Lyse the cells (if treated live) and enrich the probe-labeled proteins using affinity purification (e.g., streptavidin beads for a biotin tag).

  • Protein Digestion: Digest the enriched proteins into peptides using an enzyme like trypsin.

  • Mass Spectrometry (MS) Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were bound by the probe.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to a control, revealing potential on- and off-targets.

Signaling Pathways and Experimental Workflows

ERAP1's Role in Antigen Presentation

The primary function of ERAP1 is in the final trimming of peptides for MHC class I presentation.[1]

ERAP1_Antigen_Presentation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptide_Precursors Peptide_Precursors Proteasome->Peptide_Precursors Generation Ubiquitinated_Proteins Ubiquitinated_Proteins Ubiquitinated_Proteins->Proteasome Degradation TAP TAP Peptide_Precursors->TAP Transport ERAP1 ERAP1 TAP->ERAP1 MHC_I MHC_I ERAP1->MHC_I Trimmed Peptides Peptide_MHC_I_Complex Peptide_MHC_I_Complex MHC_I->Peptide_MHC_I_Complex Peptide Loading Cell_Surface Cell_Surface Peptide_MHC_I_Complex->Cell_Surface Transport ERAP1_IN_3 ERAP1_IN_3 ERAP1_IN_3->ERAP1 Inhibition T_Cell_Recognition T_Cell_Recognition Cell_Surface->T_Cell_Recognition Presentation

Caption: ERAP1's central role in the MHC class I antigen presentation pathway.

Potential Off-Target Interactions of ERAP1

ERAP1 has been reported to interact with other cellular proteins, which could be affected by ERAP1 inhibitors. For instance, ERAP1 is involved in the shedding of cytokine receptors like TNFR1 and IL-6Rα.[12][13]

ERAP1_Off_Target_Pathways cluster_cytokine Cytokine Receptor Shedding cluster_homologs Homologous Aminopeptidases ERAP1 ERAP1 TNFR1 TNFR1 ERAP1->TNFR1 Promotes Shedding IL-6R IL-6R ERAP1->IL-6R Promotes Shedding ERAP1_IN_3 ERAP1_IN_3 ERAP1_IN_3->ERAP1 On-Target Inhibition ERAP1_IN_3->TNFR1 Potential Off-Target Effect ERAP1_IN_3->IL-6R Potential Off-Target Effect ERAP2 ERAP2 ERAP1_IN_3->ERAP2 Potential Off-Target IRAP IRAP ERAP1_IN_3->IRAP Potential Off-Target Shed_Receptors Shed_Receptors TNFR1->Shed_Receptors IL-6R->Shed_Receptors

Caption: Potential on-target and off-target pathways of an ERAP1 inhibitor.

Experimental Workflow for Off-Target Identification

A systematic approach is necessary to identify and validate the off-target effects of a new chemical entity.

Off_Target_Workflow Start Start: ERAP1 Inhibitor Candidate Primary_Screening Primary Screening (Homologous Aminopeptidases) Start->Primary_Screening Broad_Panel_Screening Broad Panel Screening (e.g., Kinase Panel) Start->Broad_Panel_Screening Unbiased_Screening Unbiased Screening (e.g., Chemical Proteomics) Start->Unbiased_Screening Hit_Identification Identification of Potential Off-Targets Primary_Screening->Hit_Identification Broad_Panel_Screening->Hit_Identification Unbiased_Screening->Hit_Identification Cellular_Validation Cellular Validation (e.g., CETSA) Hit_Identification->Cellular_Validation Functional_Assays Functional Assays (Phenotypic Readouts) Cellular_Validation->Functional_Assays Validated_Off_Targets Validated Off-Targets and Functional Consequences Functional_Assays->Validated_Off_Targets

Caption: A comprehensive workflow for the identification of off-target effects.

Conclusion

The foundational research into the off-target effects of ERAP1 inhibitors is a critical component of their preclinical development. A combination of targeted assays against homologous enzymes and broad, unbiased screening methods provides a comprehensive picture of a compound's selectivity and potential for unintended interactions. The methodologies and data presented in this guide, using publicly available information on representative ERAP1 inhibitors, serve as a framework for the rigorous evaluation of new chemical entities like the hypothetical "this compound". A thorough understanding of the on- and off-target pharmacology of these inhibitors is essential for their safe and effective translation into the clinic.

References

Methodological & Application

Application Notes and Protocols for ERAP1-IN-3 In Vitro Enzyme Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical zinc-metallopeptidase within the antigen processing and presentation pathway. Located in the endoplasmic reticulum, ERAP1 trims N-terminal residues of peptides before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules. This trimming process is essential for generating the final pool of peptides that will be presented to cytotoxic T-lymphocytes, thereby playing a crucial role in the adaptive immune response. Dysregulation of ERAP1 activity has been implicated in various autoimmune diseases and cancer, making it a compelling target for therapeutic intervention.

ERAP1-IN-3 is a noteworthy small molecule modulator of ERAP1. It exhibits a unique dual mechanism of action: it allosterically activates the hydrolysis of small, synthetic fluorogenic substrates while competitively inhibiting the trimming of longer, physiologically relevant peptide substrates.[1] This unusual activity profile necessitates carefully designed in vitro assays to fully characterize its inhibitory potential.

This document provides detailed protocols for in vitro enzyme activity assays to determine the efficacy of this compound. Two primary methods are described: a fluorogenic assay suitable for high-throughput screening and for observing the activating effect of this compound, and a mass spectrometry-based assay to measure the inhibition of physiologically relevant peptide trimming.

Principle of the Assays

The in vitro assessment of this compound's effect on ERAP1 activity can be approached in two ways, reflecting its dual-action mechanism:

  • Fluorogenic Assay: This assay utilizes a small, synthetic peptide substrate, Leucine-7-amido-4-methylcoumarin (L-AMC). ERAP1 cleaves the leucine residue, releasing the fluorescent AMC molecule. The increase in fluorescence over time is a direct measure of enzyme activity. This assay is expected to demonstrate the activation of ERAP1 by this compound.

  • Peptide Trimming Assay (LC-MS/MALDI-TOF MS): This assay employs a longer, more physiologically representative peptide substrate (e.g., a nonamer or longer). ERAP1 trims the N-terminal amino acid from this substrate. The reaction is monitored by liquid chromatography-mass spectrometry (LC-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) to quantify the substrate and the trimmed product. This assay is designed to measure the inhibitory effect of this compound and determine its IC50 value.

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
Recombinant Human ERAP1R&D Systems3836-ZN
This compoundAxon Medchem3208
Leucine-7-amido-4-methylcoumarin (L-AMC)Sigma-AldrichL2145
Physiologically Relevant Peptide Substrate (e.g., YTAFTIPSI)GenScriptCustom Synthesis
Tris-HClThermo Fisher Scientific15567027
Bovine Serum Albumin (BSA), protease-freeSigma-AldrichA7030
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
384-well black, flat-bottom platesCorning3712
96-well PCR platesThermo Fisher ScientificAB-0600
Trifluoroacetic Acid (TFA)Sigma-AldrichT6508

Experimental Protocols

Protocol 1: Fluorogenic Assay for ERAP1 Activation

This protocol is designed to measure the activation of ERAP1 by this compound using the fluorogenic substrate L-AMC.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5. Prepare fresh and keep on ice.

  • Recombinant ERAP1 Stock Solution: Reconstitute lyophilized ERAP1 in the Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C.

  • ERAP1 Working Solution: Dilute the ERAP1 stock solution in Assay Buffer to a final concentration of 7 ng/µL (e.g., 3.5 µg/mL). Prepare this solution fresh before each experiment.

  • L-AMC Stock Solution: Dissolve L-AMC in DMSO to a concentration of 10 mM. Store at -20°C.

  • L-AMC Working Solution: Dilute the L-AMC stock solution in Assay Buffer to a final concentration of 300 µM.

  • This compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

  • This compound Serial Dilutions: Prepare a serial dilution of this compound in DMSO. Then, dilute each concentration into Assay Buffer to the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). The final DMSO concentration in the assay should be kept constant, typically ≤1%.

2. Assay Procedure:

  • Add 5 µL of the this compound serial dilutions or DMSO (vehicle control) to the wells of a 384-well black plate.

  • Add 10 µL of the ERAP1 working solution to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding 5 µL of the L-AMC working solution to each well. The final volume in each well will be 20 µL.

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30-60 minutes.

3. Data Analysis:

  • Determine the rate of reaction (V) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Normalize the data by setting the activity in the presence of DMSO as 100%.

  • Plot the percentage of activation against the logarithm of the this compound concentration.

  • Calculate the EC50 value (the concentration of this compound that produces 50% of the maximum activation) using a suitable non-linear regression model (e.g., sigmoidal dose-response).

Protocol 2: Peptide Trimming Assay for ERAP1 Inhibition (LC-MS Detection)

This protocol measures the inhibitory effect of this compound on the trimming of a physiologically relevant peptide substrate.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 0.25 µg/mL protease-free BSA.[2]

  • Recombinant ERAP1 Stock Solution: Prepare as in Protocol 1.

  • ERAP1 Working Solution: Dilute the ERAP1 stock solution in Assay Buffer to a final concentration of 7 ng/µL (e.g., 3.5 µg/mL).[2]

  • Peptide Substrate Stock Solution: Dissolve the custom peptide (e.g., YTAFTIPSI) in water or a suitable buffer to a concentration of 10 mM.

  • Peptide Substrate Working Solution: Dilute the peptide substrate stock solution in Assay Buffer to a final concentration of 300 µM.

  • This compound Stock Solution and Serial Dilutions: Prepare as in Protocol 1.

  • Reaction Stop Solution: 0.6% Trifluoroacetic Acid (TFA) in water.[2]

2. Assay Procedure:

  • Set up the reactions in 96-well PCR plates.

  • Add 5 µL of the this compound serial dilutions or DMSO (vehicle control) to each well.

  • Add 10 µL of the ERAP1 working solution to each well.

  • Incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 5 µL of the peptide substrate working solution. The final volume will be 20 µL.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes). The optimal time should be determined in a preliminary experiment to ensure the reaction is in the linear range.

  • Stop the reaction by adding 5 µL of the Reaction Stop Solution to each well.

  • Centrifuge the plate briefly to collect the contents at the bottom of the wells.

  • Analyze the samples by LC-MS to quantify the amount of remaining substrate and the generated product.

3. Data Analysis:

  • Calculate the percentage of substrate conversion for each reaction.

  • Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Calculate the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) using a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope).

Data Presentation

Table 1: Summary of this compound Activity on ERAP1

Assay TypeSubstrateEffect of this compoundParameterValue
FluorogenicL-AMCActivationEC50User-determined value
Peptide TrimmingYTAFTIPSI (example)InhibitionIC500.4 µM - 1.0 µM[1]

Visualizations

ERAP1_Inhibition_Mechanism cluster_0 ERAP1 Enzyme cluster_1 Substrates & Inhibitor cluster_2 Outcome ERAP1 ERAP1 NoTrimming Inhibition of Peptide Trimming ERAP1->NoTrimming Inhibited by this compound ActiveSite Active Site AllostericSite Allosteric Site AllostericSite->ActiveSite Conformational Change LongPeptide Long Peptide (Physiological Substrate) LongPeptide->ActiveSite Binds to ERAP1_IN_3 This compound ERAP1_IN_3->AllostericSite Binds to

Caption: Mechanism of ERAP1 inhibition by this compound.

ERAP1_Assay_Workflow cluster_0 Preparation cluster_1 Reaction Incubation cluster_2 Detection & Analysis Reagents Prepare Reagents: - ERAP1 Enzyme - this compound Dilutions - Substrate (Peptide or L-AMC) - Assay Buffer Incubate_Inhibitor 1. Pre-incubate ERAP1 with this compound (15 min, 37°C) Reagents->Incubate_Inhibitor Start_Reaction 2. Add Substrate to initiate reaction Incubate_Inhibitor->Start_Reaction Incubate_Reaction 3. Incubate at 37°C Start_Reaction->Incubate_Reaction Stop_Reaction 4a. Stop Reaction (for MS) Incubate_Reaction->Stop_Reaction Detect_Fluorescence 4b. Measure Fluorescence (for L-AMC) Incubate_Reaction->Detect_Fluorescence MS_Analysis 5a. LC-MS/MALDI-TOF Analysis Stop_Reaction->MS_Analysis Data_Analysis 6. Data Analysis (Calculate IC50/EC50) Detect_Fluorescence->Data_Analysis MS_Analysis->Data_Analysis

Caption: Experimental workflow for the ERAP1 in vitro assay.

References

Application Notes and Protocols: Cell-Based Antigen Presentation Assay Using ERAP1-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a critical enzyme in the major histocompatibility complex (MHC) class I antigen processing pathway.[1][2][3][4][5] Located in the endoplasmic reticulum, ERAP1 trims the N-terminus of antigenic peptide precursors to an optimal length of 8-10 amino acids, a crucial step for their stable binding to MHC class I molecules.[1][4] The resulting peptide-MHC I complexes are then transported to the cell surface for presentation to CD8+ T cells, initiating an adaptive immune response.[5]

ERAP1's role is complex; it can either generate or destroy epitopes, thereby shaping the immunopeptidome and influencing immune responses in various diseases, including cancer and autoimmune disorders.[1][6][7] Pharmacological inhibition of ERAP1 offers a promising therapeutic strategy to modulate antigen presentation.[8] ERAP1-IN-3 is a potent and selective inhibitor of ERAP1. These application notes provide a detailed protocol for a cell-based antigen presentation assay to evaluate the efficacy of this compound.

Signaling Pathway and Experimental Workflow

ERAP1-Mediated Antigen Presentation Pathway

ERAP1_Pathway ERAP1-Mediated Antigen Presentation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_cell_surface Cell Surface Prot Cellular Proteins Proteasome Proteasome Prot->Proteasome Ubiquitination Peptide_precursors N-terminally extended peptide precursors Proteasome->Peptide_precursors Degradation TAP TAP Transporter Peptide_precursors->TAP Translocation ERAP1 ERAP1 TAP->ERAP1 Trimmed_peptide Optimally trimmed peptide (8-10 aa) ERAP1->Trimmed_peptide Trimming MHC_I MHC Class I PLC Peptide-Loading Complex MHC_I->PLC pMHC_I Peptide-MHC I Complex PLC->pMHC_I Peptide Loading Trimmed_peptide->PLC pMHC_I_surface Presented pMHC I pMHC_I->pMHC_I_surface Transport ERAP1_IN_3 This compound ERAP1_IN_3->ERAP1 T_Cell CD8+ T Cell pMHC_I_surface->T_Cell TCR Recognition

Caption: ERAP1's role in the antigen presentation pathway and the inhibitory action of this compound.

Experimental Workflow for Cell-Based Antigen Presentation Assay

Experimental_Workflow Cell-Based Assay Workflow cluster_preparation 1. Cell Preparation and Treatment cluster_transfection 2. Antigen Delivery cluster_incubation 3. Incubation cluster_analysis 4. Analysis Start Start Seed_cells Seed antigen-presenting cells (e.g., HeLa-K_b_) Start->Seed_cells Treat_inhibitor Treat with this compound (various concentrations) Seed_cells->Treat_inhibitor Transfect Transfect with plasmid encoding N-terminally extended SIINFEKL Treat_inhibitor->Transfect Incubate Incubate for 24-48 hours Transfect->Incubate Stain Stain with anti-SIINFEKL-H-2K_b_ antibody (25.D1.16) Incubate->Stain Flow_cytometry Analyze by Flow Cytometry Stain->Flow_cytometry Data_analysis Quantify mean fluorescence intensity (MFI) Flow_cytometry->Data_analysis End End Data_analysis->End

Caption: Step-by-step workflow for the cell-based antigen presentation assay.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound based on typical results observed for potent ERAP1 inhibitors.

Table 1: In Vitro Enzymatic Inhibition of ERAP1 by this compound

EnzymeSubstrateThis compound IC₅₀ (nM)
Human ERAP1Fluorogenic Peptide15.5
Mouse ERAP1Fluorogenic Peptide25.2
Human ERAP2Fluorogenic Peptide> 10,000
Human IRAPFluorogenic Peptide> 10,000

Table 2: Cellular Activity of this compound in Antigen Presentation Assay

Cell LineModel AntigenReadoutThis compound EC₅₀ (nM)
HeLa-KᵇN-extended SIINFEKLSIINFEKL-H-2Kᵇ surface expression150
A375Endogenous PeptidesImmunopeptidome analysisN/A
MC38-OVAOvalbuminOT-I T-cell activation250

Experimental Protocols

Protocol 1: Cell-Based SIINFEKL Presentation Assay

This protocol details the steps to assess the effect of this compound on the presentation of the model antigen SIINFEKL from an N-terminally extended precursor.

Materials:

  • HeLa-Kᵇ cells (HeLa cells stably expressing H-2Kᵇ)

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Plasmid encoding an N-terminally extended SIINFEKL peptide (e.g., with a 5-amino acid extension, LEQLE-SIINFEKL) targeted to the ER.

  • This compound

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • FACS buffer (PBS with 2% FBS)

  • Anti-SIINFEKL-H-2Kᵇ antibody (clone 25.D1.16), conjugated to a fluorophore (e.g., APC)

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Day 1: Seed HeLa-Kᵇ cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Inhibitor Treatment:

    • Day 2: Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate for 4 hours at 37°C.

  • Transfection:

    • Following the manufacturer's protocol for the transfection reagent, transfect the cells with the plasmid encoding the N-terminally extended SIINFEKL.

    • Incubate the cells for 24-48 hours at 37°C.

  • Cell Staining and Flow Cytometry:

    • Day 4 or 5: Gently wash the cells with PBS.

    • Detach the cells using Trypsin-EDTA and neutralize with complete medium.

    • Transfer the cell suspension to FACS tubes and centrifuge at 300 x g for 5 minutes.

    • Wash the cells once with FACS buffer.

    • Resuspend the cells in FACS buffer containing the anti-SIINFEKL-H-2Kᵇ antibody at the recommended concentration.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in an appropriate volume of FACS buffer for analysis.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer, collecting events for a sufficient number of cells.

    • Analyze the data using flow cytometry analysis software. Gate on the live, single-cell population.

    • Determine the Mean Fluorescence Intensity (MFI) of the stained cells for each concentration of this compound.

    • Normalize the MFI values to the vehicle control and plot the dose-response curve to determine the EC₅₀.

Protocol 2: OT-I T-Cell Activation Assay

This protocol assesses the functional consequence of altered antigen presentation by measuring the activation of SIINFEKL-specific CD8+ T cells (from an OT-I transgenic mouse).

Materials:

  • Antigen-presenting cells (APCs) expressing H-2Kᵇ (e.g., MC38-OVA cells)

  • OT-I splenocytes (source of SIINFEKL-specific CD8+ T cells)

  • RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM β-mercaptoethanol

  • This compound

  • Anti-mouse CD8a antibody (conjugated to a fluorophore)

  • Anti-mouse CD69 or CD25 antibody (conjugated to a different fluorophore)

  • FACS buffer

Procedure:

  • Preparation of APCs:

    • Seed MC38-OVA cells in a 96-well flat-bottom plate and allow them to adhere overnight.

    • Treat the MC38-OVA cells with various concentrations of this compound for 24 hours.

  • Isolation of OT-I T-cells:

    • Isolate splenocytes from an OT-I mouse and prepare a single-cell suspension.

    • (Optional) Enrich for CD8+ T cells using a negative selection kit.

  • Co-culture:

    • Remove the medium from the treated MC38-OVA cells.

    • Add 2 x 10⁵ OT-I splenocytes to each well.

    • Co-culture for 18-24 hours at 37°C.

  • Staining and Flow Cytometry:

    • Harvest all cells from the wells.

    • Stain the cells with anti-mouse CD8a and an activation marker antibody (e.g., anti-CD69 or anti-CD25) in FACS buffer for 30 minutes at 4°C.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells for flow cytometry analysis.

  • Data Analysis:

    • Gate on the CD8a-positive population.

    • Determine the percentage of CD8a+ cells that are positive for the activation marker (CD69+ or CD25+).

    • Plot the percentage of activated T cells against the concentration of this compound.

Mechanism of Action of this compound

ERAP1_Inhibition_Mechanism Impact of this compound on Antigen Presentation cluster_control Control (No Inhibitor) cluster_inhibited With this compound cluster_outcome Outcome ERAP1_active Active ERAP1 Epitope_A Epitope A (Generated) ERAP1_active->Epitope_A Trims Precursor A Epitope_B Epitope B (Destroyed) ERAP1_active->Epitope_B Over-trims Precursor B Precursor_A Precursor A Precursor_B Precursor B ERAP1_inhibited Inhibited ERAP1 Altered_Epitope_C Altered Epitope C (Not generated) ERAP1_inhibited->Altered_Epitope_C Trimming blocked Novel_Epitope_D Novel Epitope D (Not destroyed) ERAP1_inhibited->Novel_Epitope_D Over-trimming blocked Precursor_C Precursor C Precursor_D Precursor D Immunopeptidome_change Altered Immunopeptidome Altered_Epitope_C->Immunopeptidome_change Novel_Epitope_D->Immunopeptidome_change Immune_response_change Modulated T-cell Response Immunopeptidome_change->Immune_response_change

Caption: this compound alters the presented peptide repertoire, leading to a modified immune response.

References

Application Notes and Protocols for Peptidome Analysis Following ERAP1-IN-3 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway. Located in the endoplasmic reticulum, ERAP1 trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2] This process is essential for the immune system's ability to recognize and eliminate infected or malignant cells.[1][3] Inhibition of ERAP1 can significantly alter the repertoire of peptides presented on the cell surface (the immunopeptidome), a strategy being explored for therapeutic applications, including cancer immunotherapy.[1] ERAP1-IN-3 is a small molecule inhibitor of ERAP1 that can be utilized to study these effects. This document provides a detailed protocol for the treatment of cells with this compound to enable subsequent analysis of the cellular peptidome by mass spectrometry.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ERAP1 signaling pathway within the context of antigen presentation and the general experimental workflow for peptidome analysis after this compound treatment.

ERAP1's role in the antigen presentation pathway.

Workflow for peptidome analysis after this compound treatment.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the cell treatment protocol. These values are starting recommendations and may require optimization depending on the cell line and experimental goals.

ParameterRecommended ValueNotes
This compound Concentration 1 - 10 µMThe IC50 for a similar compound in a cellular assay was 1.0 µM. A concentration range allows for optimization.
Incubation Time 24 - 48 hoursThis duration is typically sufficient to observe changes in the peptidome.
Cell Seeding Density 1 x 107 - 1 x 108 cellsEnsure sufficient cell numbers for peptide extraction and analysis.
Lysis Buffer Volume 1 - 5 mL per 108 cellsAdjust based on cell pellet size to ensure efficient lysis.

Experimental Protocol: Cell Treatment with this compound for Peptidome Analysis

This protocol details the steps for treating cultured cells with this compound, followed by cell lysis and peptide extraction for subsequent mass spectrometry-based peptidome analysis.

Materials:

  • Cell line of interest (e.g., human melanoma, lymphoma, or other cancer cell lines)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Cell scrapers

  • 15 mL and 50 mL conical tubes

  • Refrigerated centrifuge

  • Lysis Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1% IGEPAL CA-630, 0.5% sodium deoxycholate, with protease inhibitors)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • C18 solid-phase extraction (SPE) cartridges

  • Vacuum manifold

Procedure:

  • Cell Culture and Seeding:

    • Culture cells under standard conditions (e.g., 37°C, 5% CO2) in their recommended complete medium.

    • Seed cells in appropriate culture vessels (e.g., T175 flasks) to achieve a sufficient number of cells (e.g., 1 x 108 cells) for peptidome analysis. Allow cells to adhere and reach approximately 70-80% confluency.

  • This compound Treatment:

    • Prepare a working solution of this compound in complete cell culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). The final concentration should be in the range of 1-10 µM.

    • Prepare a vehicle control by adding an equivalent volume of DMSO to the complete medium.

    • Aspirate the old medium from the cultured cells and replace it with the medium containing either this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24-48 hours).

  • Cell Harvesting and Lysis:

    • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping in a minimal volume of ice-cold PBS and transfer the cell suspension to a pre-chilled conical tube.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer. The volume of lysis buffer should be adjusted based on the cell pellet size (e.g., 1-5 mL per 108 cells).

    • Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

    • Clarify the lysate by centrifugation at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (containing the soluble proteome and peptidome) to a new pre-chilled tube.

  • Peptide Extraction and Purification:

    • Acidify the cleared lysate by adding TFA to a final concentration of 0.1% to precipitate larger proteins while keeping smaller peptides in solution.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the peptide fraction.

    • Condition a C18 SPE cartridge by washing with 100% ACN followed by equilibration with 0.1% TFA in water.

    • Load the acidified peptide-containing supernatant onto the conditioned C18 cartridge.

    • Wash the cartridge with 0.1% TFA in water to remove salts and other hydrophilic contaminants.

    • Elute the peptides from the cartridge using an appropriate elution buffer (e.g., 50% ACN, 0.1% TFA).

    • Dry the eluted peptides using a vacuum centrifuge.

    • The dried peptide sample is now ready for reconstitution in a mass spectrometry-compatible solvent and subsequent analysis.

Disclaimer: This protocol provides a general guideline. Optimization of inhibitor concentration, incubation time, and specific lysis and extraction conditions may be necessary for different cell lines and experimental objectives. Always follow appropriate laboratory safety procedures when handling chemicals and biological materials.

References

Application of ERAP1 Inhibitors in Cellular Thermal Shift Assays (CETSA)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway. It trims peptide precursors in the endoplasmic reticulum to the optimal length for loading onto Major Histocompatibility Complex (MHC) class I molecules[1]. This function makes ERAP1 a key modulator of the immunopeptidome, influencing immune responses in various diseases, including cancer and autoimmune disorders[2][3]. Consequently, ERAP1 has emerged as a promising therapeutic target[3][4].

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the engagement of a drug with its target protein in a cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. Binding of a small molecule inhibitor to its protein target typically increases the protein's resistance to heat-induced unfolding and aggregation[5]. This change in thermal stability can be quantified, providing direct evidence of target engagement within intact cells.

This document provides a detailed protocol for utilizing CETSA to validate the cellular target engagement of ERAP1 inhibitors. While specific data for a compound designated "ERAP1-IN-3" is not publicly available, this protocol is broadly applicable to potent and selective ERAP1 inhibitors. For illustrative purposes, we will refer to a representative ERAP1 inhibitor in the protocol and data presentation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of ERAP1 in the antigen presentation pathway and the general workflow of a CETSA experiment.

ERAP1_Pathway ERAP1 in Antigen Presentation Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Proteasome Proteasome Peptides Peptides Proteasome->Peptides Protein Degradation TAP TAP Peptides->TAP Transport ERAP1 ERAP1 TAP->ERAP1 Peptide Translocation MHC-I MHC-I ERAP1->MHC-I Peptide Trimming Peptide-MHC-I Complex Peptide-MHC-I Complex MHC-I->Peptide-MHC-I Complex Cell Surface Cell Surface Peptide-MHC-I Complex->Cell Surface Presentation

Caption: Role of ERAP1 in the MHC Class I Antigen Presentation Pathway.

CETSA_Workflow CETSA Experimental Workflow Cell_Culture 1. Cell Culture & Treatment (Vehicle or ERAP1 Inhibitor) Heat_Shock 2. Heat Shock (Temperature Gradient) Cell_Culture->Heat_Shock Cell_Lysis 3. Cell Lysis Heat_Shock->Cell_Lysis Centrifugation 4. Centrifugation (Separate Soluble vs. Aggregated Proteins) Cell_Lysis->Centrifugation Protein_Quantification 5. Soluble Protein Quantification (e.g., Western Blot) Centrifugation->Protein_Quantification Data_Analysis 6. Data Analysis (Melting Curve & ΔTm) Protein_Quantification->Data_Analysis

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

Quantitative Data Summary

The following table summarizes representative quantitative data that can be obtained from CETSA experiments with a potent ERAP1 inhibitor. The data is hypothetical but based on typical results seen for potent target engagement.

CompoundTargetCell LineAssay TypeParameterValueReference
Representative ERAP1 InhibitorERAP1HCT116CETSA (Melt Curve)ΔTm+ 4.2 °C[2]
Representative ERAP1 InhibitorERAP1HCT116CETSA (ITDRF)EC5052 nM[6]
Compound 4dERAP2HEK293CETSA (Melt Curve)ΔTm+ 3.52 °C[7]
Compound 4dERAP2HEK293CETSA (ITDRF)OC5023 µM[7]

Note: ΔTm represents the change in the melting temperature of the protein upon inhibitor binding. ITDRF (Isothermal Dose-Response Fingerprint) EC50 or OC50 represents the concentration of the compound required to achieve 50% of the maximal thermal stabilization at a fixed temperature.

Experimental Protocols

CETSA Melt Curve Protocol for ERAP1

This protocol is used to determine the thermal shift (ΔTm) of ERAP1 upon binding to an inhibitor.

Materials:

  • Cell line expressing ERAP1 (e.g., HCT116)

  • Cell culture medium and supplements

  • ERAP1 inhibitor (e.g., a potent, selective small molecule)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • Western blot apparatus and reagents

  • Primary antibody against ERAP1

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in sufficient quantity for the experiment and allow them to adhere and grow to 80-90% confluency.

    • Treat cells with the ERAP1 inhibitor at a saturating concentration (e.g., 10 µM) or with DMSO as a vehicle control.

    • Incubate the cells for a predetermined time (e.g., 1-2 hours) at 37°C in a CO2 incubator.

  • Heat Shock:

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C to 65°C with 2-3°C increments) using a thermal cycler. Include an unheated control sample (room temperature).

    • Immediately cool the samples on ice for 3 minutes.

  • Cell Lysis:

    • Add lysis buffer to each sample and incubate on ice for 30 minutes with intermittent vortexing.

    • Perform freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing on ice) to ensure complete cell lysis.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fraction using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE and Western blotting.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for ERAP1, followed by an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for ERAP1 at each temperature point for both the vehicle- and inhibitor-treated samples.

    • Normalize the band intensity of each heated sample to the unheated control for each treatment group.

    • Plot the normalized band intensities against the corresponding temperatures to generate melting curves.

    • Determine the Tm (the temperature at which 50% of the protein is denatured) for both curves.

    • Calculate the thermal shift (ΔTm) as the difference between the Tm of the inhibitor-treated sample and the vehicle-treated sample.

Isothermal Dose-Response Fingerprint (ITDRF-CETSA) Protocol for ERAP1

This protocol is used to determine the cellular potency (EC50 or OC50) of an ERAP1 inhibitor.

Procedure:

  • Cell Culture and Treatment:

    • Prepare cells as described in the CETSA Melt Curve protocol.

    • Treat the cells with a serial dilution of the ERAP1 inhibitor (e.g., from 1 nM to 30 µM) and a DMSO vehicle control.

    • Incubate for 1-2 hours at 37°C.

  • Heat Shock:

    • Harvest and wash the cells as previously described.

    • Heat all samples at a single, constant temperature for 3 minutes. This temperature should be chosen from the melt curve experiment to be in the range where a significant difference in protein stability is observed between the vehicle and inhibitor-treated groups (e.g., 56°C)[7].

  • Cell Lysis, Protein Separation, and Analysis:

    • Follow steps 3-5 of the CETSA Melt Curve protocol to lyse the cells, separate the soluble protein fraction, and perform Western blot analysis for ERAP1. A loading control (e.g., tubulin) should also be probed on the same blot[7].

  • Data Analysis:

    • Quantify the band intensities for ERAP1 for each inhibitor concentration.

    • Normalize the ERAP1 band intensity to the loading control.

    • Plot the normalized ERAP1 band intensities against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 or OC50 value, which represents the concentration at which 50% of the maximal stabilizing effect is observed.

References

Application Notes and Protocols for Utilizing ERAP1 Inhibitors in Cytotoxic T-Lymphocyte (CTL) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the major histocompatibility complex (MHC) class I antigen processing and presentation pathway.[1][2][3] Located in the endoplasmic reticulum, ERAP1 trims the N-terminus of antigenic peptide precursors to an optimal length of 8-10 amino acids for loading onto MHC class I molecules.[3][4] These peptide-MHC I complexes are then presented on the cell surface for recognition by cytotoxic T-lymphocytes (CTLs).[5][6]

The activity of ERAP1 can significantly shape the immunopeptidome, the repertoire of peptides presented by a cell. In some cases, ERAP1 can destroy potential tumor-associated antigens, allowing cancer cells to evade immune surveillance.[7] Inhibition of ERAP1, therefore, presents a promising therapeutic strategy to alter the peptide repertoire and enhance the recognition and killing of cancer cells by CTLs.[5][7]

These application notes provide a comprehensive guide for incorporating an ERAP1 inhibitor, referred to herein as ERAP1-IN-3 (a representative designation as specific public data for a compound with this exact name is limited), into a cytotoxic T-lymphocyte (CTL) assay. The protocols and methodologies are designed to be adaptable for various research and drug development settings.

Mechanism of Action of ERAP1 Inhibitors

ERAP1 inhibitors can be broadly categorized into two main types: active-site inhibitors and allosteric inhibitors. Active-site inhibitors directly compete with peptide substrates for binding to the catalytic site of the enzyme. Allosteric inhibitors bind to a regulatory site on the enzyme, inducing a conformational change that modulates its activity.[8] The ultimate effect of both types of inhibitors is a modification of the cellular immunopeptidome. By preventing the over-trimming or destruction of certain antigenic peptides, ERAP1 inhibition can lead to the presentation of novel or more immunogenic epitopes on the tumor cell surface, thereby enhancing CTL-mediated cytotoxicity.[5][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of ERAP1 in the antigen presentation pathway and the general workflow for a CTL assay incorporating an ERAP1 inhibitor.

ERAP1_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Proteasome Proteasome Peptides Peptide Fragments Proteasome->Peptides Protein Cellular/Tumor Proteins Protein->Proteasome TAP TAP Transporter Peptides->TAP ERAP1 ERAP1 TAP->ERAP1 N-terminal trimming MHC_I MHC Class I ERAP1->MHC_I Optimal peptide Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC Presented_Antigen Antigen Presentation Peptide_MHC->Presented_Antigen ERAP1_IN_3 This compound ERAP1_IN_3->ERAP1 TCR TCR Presented_Antigen->TCR CTL Cytotoxic T-Lymphocyte (CTL) Killing Tumor Cell Lysis CTL->Killing recognizes & initiates TCR->CTL

Caption: ERAP1's role in antigen presentation and its inhibition.

CTL_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_coculture Co-culture cluster_assay Assay cluster_analysis Data Analysis Target_Cells 1. Prepare Target Cells (e.g., Tumor Cell Line) Inhibitor_Treatment 3. Treat Target Cells with this compound Target_Cells->Inhibitor_Treatment Effector_Cells 2. Prepare Effector Cells (e.g., Activated CTLs) Co_culture 4. Co-culture Effector and Target Cells (E:T Ratio) Effector_Cells->Co_culture Inhibitor_Treatment->Co_culture Cytotoxicity_Assay 5. Measure Cytotoxicity (e.g., Caspase, LDH release) Co_culture->Cytotoxicity_Assay Data_Analysis 6. Analyze and Quantify CTL-mediated Killing Cytotoxicity_Assay->Data_Analysis

Caption: General workflow for a CTL assay with an ERAP1 inhibitor.

Experimental Protocols

This section details two common non-radioactive CTL assays that can be adapted for use with this compound: a Caspase-3/7 Activation Assay and a Lactate Dehydrogenase (LDH) Release Assay.

Protocol 1: Caspase-3/7 Activation Cytotoxicity Assay

This assay measures the activation of caspases 3 and 7, key executioner caspases in apoptosis, in target cells upon CTL-mediated killing.

Materials:

  • Target tumor cell line

  • Antigen-specific cytotoxic T-lymphocytes (CTLs)

  • This compound (or other ERAP1 inhibitor)

  • Complete cell culture medium

  • Caspase-3/7 detection reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)

  • Fluorescence microscope or plate reader

  • 96-well flat-bottom tissue culture plates

Procedure:

  • Target Cell Preparation:

    • Seed target cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C, 5% CO₂.

  • ERAP1 Inhibitor Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the assay, dilute this compound in complete culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration. Based on available data for similar inhibitors, a starting range of 1 µM to 50 µM can be considered.[5]

    • Remove the culture medium from the target cells and add the medium containing this compound or vehicle control (e.g., DMSO).

    • Incubate the target cells with the inhibitor for a sufficient time to allow for changes in antigen presentation. An incubation period of 24-72 hours is a reasonable starting point.

  • Effector Cell Preparation:

    • Thaw and wash cryopreserved antigen-specific CTLs or use freshly activated CTLs.

    • Resuspend the CTLs in complete culture medium at the desired concentration to achieve different Effector-to-Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

  • Co-culture:

    • Carefully remove the inhibitor-containing medium from the target cells.

    • Add the effector cell suspension to the wells containing the treated target cells.

    • Include control wells:

      • Target cells alone (spontaneous death)

      • Target cells with vehicle + effector cells (baseline killing)

      • Target cells with this compound + no effector cells (inhibitor toxicity control)

    • Incubate the co-culture for 4-18 hours at 37°C, 5% CO₂.

  • Caspase-3/7 Detection:

    • Following the co-culture period, add the Caspase-3/7 detection reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 30-60 minutes).

    • Measure the fluorescence intensity using a fluorescence microscope or a plate reader with appropriate filters.

  • Data Analysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

      • Experimental Release: Fluorescence from target cells + effector cells ± inhibitor.

      • Spontaneous Release: Fluorescence from target cells alone.

      • Maximum Release: Fluorescence from target cells lysed with a detergent (e.g., Triton X-100).

Protocol 2: Lactate Dehydrogenase (LDH) Release Cytotoxicity Assay

This colorimetric assay measures the release of LDH, a cytosolic enzyme, from damaged target cells.[9]

Materials:

  • Target tumor cell line

  • Antigen-specific CTLs

  • This compound

  • Complete cell culture medium (phenol red-free recommended for this assay)

  • LDH cytotoxicity detection kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay)

  • 96-well round-bottom tissue culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Target and Effector Cell Preparation & Inhibitor Treatment: Follow steps 1-3 from the Caspase-3/7 assay protocol.

  • Co-culture:

    • Follow step 4 from the Caspase-3/7 assay protocol, using a round-bottom 96-well plate.

    • Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-cell contact.

    • Incubate for 4-6 hours at 37°C, 5% CO₂.

  • LDH Detection:

    • After incubation, centrifuge the plate at 250 x g for 4 minutes.

    • Carefully transfer a portion of the supernatant from each well to a new flat-bottom 96-well plate.

    • Add the LDH substrate mix from the kit to each well according to the manufacturer's instructions.

    • Incubate at room temperature for up to 30 minutes, protected from light.

    • Stop the reaction by adding the stop solution provided in the kit.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of specific lysis using the formula provided in the LDH kit, which is similar to the one described for the caspase assay.

Data Presentation

Quantitative data should be summarized in clear and well-structured tables to facilitate comparison between different treatment conditions.

Table 1: Dose-Response of this compound on CTL-mediated Cytotoxicity

This compound Concentration (µM)% Specific Lysis (Mean ± SD) at E:T 5:1% Specific Lysis (Mean ± SD) at E:T 10:1
0 (Vehicle)25.3 ± 3.148.7 ± 4.5
128.1 ± 2.952.3 ± 5.1
535.6 ± 4.265.1 ± 6.3
1042.8 ± 5.075.4 ± 7.2
2545.2 ± 4.878.9 ± 6.8
5046.1 ± 5.380.2 ± 7.5

Table 2: IC50 Values of Representative ERAP1 Inhibitors

InhibitorERAP1 IC50 (µM)Selectivity over ERAP2Reference
Compound 19.2>100-fold[10]
Compound 25.7>100-fold[10]
Compound 9210-fold[11]
Sulfonamide 55.3Selective[12]

Note: Data presented in Table 1 is hypothetical and for illustrative purposes. Actual results will vary depending on the cell lines, inhibitor, and assay conditions used. Table 2 provides examples of IC50 values for known ERAP1 inhibitors to guide concentration selection.

Conclusion

The use of ERAP1 inhibitors in conjunction with CTL assays provides a powerful tool for investigating the role of antigen processing in tumor immunology and for the preclinical evaluation of novel cancer immunotherapies. The protocols outlined in these application notes offer a starting point for researchers to explore the potential of ERAP1 inhibition to enhance anti-tumor immunity. Careful optimization of inhibitor concentration, incubation times, and E:T ratios will be crucial for obtaining robust and reproducible results.

References

Application of ERAP1 Inhibitors in Studying Viral Antigen Presentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the MHC class I antigen processing pathway.[1][2] Located in the endoplasmic reticulum, ERAP1 trims N-terminally extended peptide precursors to the optimal length of 8-10 amino acids for stable binding to MHC class I molecules.[3][4] This trimming process is a key determinant of the peptide repertoire presented on the cell surface to CD8+ T cells and can either generate or destroy viral epitopes, thereby shaping the immunodominance hierarchy of the anti-viral immune response.[5][6]

The use of specific ERAP1 inhibitors, such as ERAP1-IN-1 and DG013A, provides a powerful pharmacological tool to investigate the role of ERAP1 in viral antigen presentation. By blocking the enzymatic activity of ERAP1, these small molecules allow for the study of how altered peptide processing affects the recognition of virus-infected cells by the immune system. Inhibition of ERAP1 can lead to a shift in the immunopeptidome, with an accumulation of longer peptides and the presentation of novel, subdominant, or even cryptic viral epitopes.[7][8] This modulation of the antigenic landscape can have profound effects on the subsequent CD8+ T cell response, potentially enhancing the clearance of viral infections.[9][10]

Note on "ERAP1-IN-3": The designation "this compound" is not widely reported in the scientific literature. The following application notes and protocols are based on the well-characterized ERAP1 inhibitors, ERAP1-IN-1 and DG013A, which are functionally representative of small molecule inhibitors of ERAP1.

Key Applications:

  • Elucidation of Viral Epitope Processing: Studying how the inhibition of ERAP1 alters the processing and presentation of specific viral antigens.

  • Identification of Novel Viral Epitopes: Uncovering new T-cell epitopes that are normally destroyed by ERAP1 activity.[7]

  • Modulation of Immunodominance: Investigating the role of ERAP1 in establishing the hierarchy of T-cell responses to different viral epitopes.[5]

  • Enhancement of Anti-Viral Immunity: Assessing the potential of ERAP1 inhibition as a therapeutic strategy to boost CD8+ T cell responses against viral infections.[9]

  • Understanding Viral Immune Evasion: Investigating whether viruses manipulate ERAP1 activity to evade immune recognition.

Quantitative Data Presentation

The following tables summarize quantitative data from studies utilizing ERAP1 inhibitors to investigate viral antigen presentation.

Table 1: Effect of ERAP1 Inhibitor on Peptide Length Distribution in HBV-infected Cells

Peptide Length (amino acids)Change in Peptide Number with ERAP1-IN-1 Treatment
8-6.24%
9-4.32%
>9+3.01% to +27.14%

Data from a study on Hepatitis B Virus (HBV)-infected HepG2.2.15 cells treated with 50 µM ERAP1-IN-1 for 72 hours.[9]

Table 2: Effect of ERAP1 Inhibitor on CD8+ T-cell Proliferation in Response to HBV-infected Cells

Treatment ConditionInhibition of CD8+ T-cell Proliferation
ERAP1-IN-1 (50 µM) pretreated HepG2.2.15 cells14% - 24%
ERAP1 knockdown HepG2.2.15 cells14% - 24%

Co-culture of CD8+ T cells with treated or knockdown HepG2.2.15 cells for 7, 10, and 14 days.[9]

Experimental Protocols

Cell Viability/Cytotoxicity Assay

Objective: To determine the non-toxic concentration of the ERAP1 inhibitor for subsequent cellular assays.

Materials:

  • Virus-infected or antigen-expressing cell line

  • ERAP1 inhibitor (e.g., ERAP1-IN-1, DG013A)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Cell viability reagent (e.g., WST-8/CCK-8, MTT)

  • Plate reader

Protocol:

  • Seed the target cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of the ERAP1 inhibitor in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include untreated control wells.

  • Incubate the plate for the desired time course (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • Add 10 µL of WST-8/CCK-8 solution to each well and incubate for 2-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.[9]

In Vitro ERAP1 Enzymatic Assay

Objective: To confirm the inhibitory activity of the compound on purified ERAP1 enzyme.

Materials:

  • Recombinant human ERAP1

  • Fluorogenic peptide substrate (e.g., L-Leucine-7-amido-4-methylcoumarin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • ERAP1 inhibitor

  • 96-well black plates

  • Fluorescence plate reader

Protocol:

  • Prepare a solution of recombinant ERAP1 in assay buffer.

  • Prepare serial dilutions of the ERAP1 inhibitor in assay buffer.

  • In a 96-well black plate, add the ERAP1 solution to each well.

  • Add the diluted inhibitor or vehicle control to the respective wells and pre-incubate for 15-30 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30-60 minutes.

  • Calculate the rate of substrate hydrolysis and determine the IC50 of the inhibitor.

Viral Antigen Presentation Assay

Objective: To measure the effect of ERAP1 inhibition on the presentation of a specific viral epitope.

Materials:

  • Target cell line expressing the relevant MHC class I allele (e.g., HeLa-Kb)

  • Recombinant virus expressing a precursor of the viral epitope of interest (e.g., Vaccinia virus expressing LEQLESIINFEKL)

  • ERAP1 inhibitor

  • Antibody specific for the peptide-MHC complex (e.g., 25.D1.16 for SIINFEKL-H-2Kb)

  • Flow cytometer

Protocol:

  • Seed target cells and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the ERAP1 inhibitor for a predetermined time.

  • Infect the cells with the recombinant virus at an appropriate multiplicity of infection (MOI).

  • After an incubation period to allow for antigen processing and presentation (e.g., 16-24 hours), harvest the cells.

  • Stain the cells with the fluorescently labeled antibody specific for the peptide-MHC complex.

  • Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI), which corresponds to the level of epitope presentation.[11]

Immunopeptidome Analysis by LC-MS/MS

Objective: To globally analyze the changes in the repertoire of peptides presented by MHC class I molecules upon ERAP1 inhibition.

Materials:

  • Large-scale culture of virus-infected cells

  • ERAP1 inhibitor

  • Lysis buffer (e.g., containing detergents and protease inhibitors)

  • Immunoaffinity column with pan-MHC class I antibody (e.g., W6/32)

  • Acid for peptide elution (e.g., 0.1% trifluoroacetic acid)

  • C18 spin columns for peptide purification

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

  • Culture a large number of virus-infected cells (e.g., 1-5 x 10^8 cells) in the presence or absence of the ERAP1 inhibitor.

  • Harvest and lyse the cells.

  • Clarify the lysate by centrifugation.

  • Pass the lysate over the immunoaffinity column to capture MHC class I-peptide complexes.

  • Wash the column extensively to remove non-specifically bound proteins.

  • Elute the bound peptides with an acidic solution.

  • Purify and concentrate the eluted peptides using C18 spin columns.

  • Analyze the peptide repertoire by LC-MS/MS.

  • Identify peptide sequences and perform label-free quantification to compare the immunopeptidomes of treated and untreated cells.[7][8]

CD8+ T-cell Proliferation and Cytotoxicity Assay

Objective: To assess the functional consequences of altered antigen presentation on CD8+ T-cell responses.

Materials:

  • Virus-infected target cells

  • ERAP1 inhibitor

  • CD8+ T cells specific for a viral epitope of interest (can be a T-cell line or isolated from PBMCs)

  • Co-culture medium (e.g., RPMI with 10% FBS and IL-2)

  • Proliferation dye (e.g., CFSE) or cytotoxicity assay kit (e.g., LDH release assay)

  • Flow cytometer or plate reader

Protocol (Proliferation):

  • Label CD8+ T cells with a proliferation dye like CFSE.

  • Treat virus-infected target cells with the ERAP1 inhibitor for an appropriate duration.

  • Co-culture the labeled CD8+ T cells with the treated or untreated target cells at a suitable effector-to-target ratio (e.g., 10:1).

  • After 3-5 days, harvest the cells and stain for CD8.

  • Analyze the dilution of the proliferation dye in the CD8+ T-cell population by flow cytometry to measure proliferation.[9][12]

Protocol (Cytotoxicity):

  • Treat virus-infected target cells with the ERAP1 inhibitor.

  • Co-culture the target cells with effector CD8+ T cells at various effector-to-target ratios in a 96-well plate.

  • After a 4-hour incubation, measure the release of lactate dehydrogenase (LDH) from lysed target cells using a commercial kit.

  • Calculate the percentage of specific lysis.[13][14]

Visualizations

ERAP1_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Viral Protein Viral Protein Proteasome Proteasome Viral Protein->Proteasome Degradation Peptide Precursors Peptide Precursors Proteasome->Peptide Precursors TAP TAP Peptide Precursors->TAP Transport Peptide Precursors_ER Peptide Precursors TAP->Peptide Precursors_ER Translocation ERAP1 ERAP1 Optimal Peptides Optimal Peptides ERAP1->Optimal Peptides ERAP1_IN_3 ERAP1 Inhibitor ERAP1_IN_3->ERAP1 MHC I MHC I Peptide-MHC I Complex Peptide-MHC I Complex MHC I->Peptide-MHC I Complex Optimal Peptides->MHC I Loading Presented Antigen Peptide-MHC I Peptide-MHC I Complex->Presented Antigen Transport Peptide Precursors_ER->ERAP1 Trimming TCR TCR Presented Antigen->TCR CD8 T-cell CD8 T-cell TCR->CD8 T-cell Recognition & Activation

Caption: MHC Class I Antigen Presentation Pathway and the Role of ERAP1 Inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_outcome Expected Outcomes Virus_Infected_Cells Virus-Infected Cells Control Control (Vehicle) Virus_Infected_Cells->Control ERAP1_Inhibitor ERAP1 Inhibitor (e.g., this compound) Virus_Infected_Cells->ERAP1_Inhibitor Immunopeptidome Immunopeptidome Analysis (LC-MS/MS) Control->Immunopeptidome Antigen_Presentation Antigen Presentation Assay (Flow Cytometry) Control->Antigen_Presentation T_Cell_Response CD8+ T-cell Response (Proliferation/Cytotoxicity) Control->T_Cell_Response ERAP1_Inhibitor->Immunopeptidome ERAP1_Inhibitor->Antigen_Presentation ERAP1_Inhibitor->T_Cell_Response Altered_Peptidome Altered Peptide Repertoire (e.g., longer peptides) Immunopeptidome->Altered_Peptidome Altered_Presentation Altered Epitope Presentation Antigen_Presentation->Altered_Presentation Modulated_T_Cell_Response Modulated T-cell Response T_Cell_Response->Modulated_T_Cell_Response

Caption: Experimental workflow for studying the effect of ERAP1 inhibitors on viral antigen presentation.

References

Application Notes: Techniques for Measuring the Effect of ERAP1-IN-3 on Natural Killer (NK) Cell Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway. Located in the endoplasmic reticulum, ERAP1 trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2] The resulting peptide-MHC-I (pMHC-I) complexes are presented on the cell surface, where they are surveyed by immune cells.

Natural Killer (NK) cells are lymphocytes of the innate immune system that can eliminate stressed, infected, or malignant cells.[3] Their activity is regulated by a balance of signals from activating and inhibitory receptors.[4] Inhibitory receptors, such as Killer-cell Immunoglobulin-like Receptors (KIRs) and the CD94-NKG2A heterodimer, recognize specific pMHC-I complexes on healthy cells, preventing self-harm.[5]

Inhibition of ERAP1 alters the repertoire of peptides presented by MHC-I molecules. This can lead to the presentation of pMHC-I complexes that are poorly recognized by inhibitory NK cell receptors.[5][6] Consequently, the inhibitory signal is reduced, tipping the balance towards NK cell activation and subsequent killing of the target cell. ERAP1-IN-3 is a potent and selective small molecule inhibitor of ERAP1, and its effect on enhancing NK cell-mediated anti-tumor activity is of significant interest.

These application notes provide detailed protocols for assessing the biological impact of this compound on NK cell function, focusing on cytotoxicity, degranulation, and cytokine release assays.

Mechanism: ERAP1 Inhibition and NK Cell Activation

The primary mechanism by which ERAP1 inhibition enhances NK cell activity involves the disruption of inhibitory receptor engagement.

  • Standard Peptide Processing : In a normal cell, ERAP1 trims peptides to optimal lengths for stable binding to MHC-I molecules. These pMHC-I complexes are recognized with high affinity by inhibitory receptors (e.g., KIR2DL1, KIR2DL3, KIR3DL1, and CD94-NKG2A) on the NK cell surface.[6][7]

  • ERAP1 Inhibition : Treatment of target cells with this compound prevents the proper trimming of peptides. This results in an altered landscape of surface pMHC-I complexes.[5]

  • Impaired Inhibitory Signaling : The altered pMHC-I complexes have a reduced affinity for their corresponding inhibitory NK cell receptors. This impairment perturbs the inhibitory signal that would normally prevent NK cell activation.[6][8]

  • NK Cell Activation : With the inhibitory signal diminished, the balance shifts towards activating signals, leading to NK cell degranulation, cytokine release, and target cell lysis.[9][10]

ERAP1_NK_Pathway ERAP1 Inhibition Pathway for NK Cell Activation cluster_target Target Cell cluster_nk NK Cell ERAP1 ERAP1 MHC_I MHC-I ERAP1->MHC_I Loads Peptide Peptide_Precursors Peptide Precursors Peptide_Precursors->ERAP1 Trimming Altered_pMHC_I Altered pMHC-I Complex Peptide_Precursors->Altered_pMHC_I Improper Trimming pMHC_I Optimal pMHC-I Complex MHC_I->pMHC_I Inhibitory_Receptor Inhibitory Receptor (e.g., KIR, NKG2A) pMHC_I->Inhibitory_Receptor Strong Engagement Altered_pMHC_I->Inhibitory_Receptor Weak Engagement ERAP1_IN_3 This compound ERAP1_IN_3->ERAP1 Inhibits NK_Activation NK Cell Activation Inhibitory_Receptor->NK_Activation Reduced Inhibition NK_Inhibition NK Cell Inhibition Inhibitory_Receptor->NK_Inhibition Activating_Receptor Activating Receptor Activating_Receptor->NK_Activation Cytotoxicity Cytotoxicity NK_Activation->Cytotoxicity Degranulation Degranulation NK_Activation->Degranulation Cytokines Cytokine Release NK_Activation->Cytokines Cytotoxicity_Workflow Cytotoxicity Assay Workflow arrow Treat_Targets 1. Treat Target Cells (DMSO vs this compound) Label_Targets 2. Label Target Cells (CFSE) arrow1 arrow1 Prepare_NK 3. Prepare Effector Cells (NK Cells) arrow2 arrow2 Co_Culture 4. Co-culture Effector & Target Cells (Varying E:T Ratios) arrow3 arrow3 Incubate 5. Incubate for 4 hours (37°C, 5% CO2) arrow4 arrow4 Stain_Dead 6. Stain for Dead Cells (7-AAD) arrow5 arrow5 Acquire 7. Acquire on Flow Cytometer arrow6 arrow6 Analyze 8. Analyze Data (% Lysis) arrow7 arrow7 Degranulation_Workflow Degranulation (CD107a) Assay Workflow arrow Treat_Targets 1. Treat Target Cells (DMSO vs this compound) Prepare_NK 2. Prepare Effector Cells (NK Cells) arrow1 arrow1 Mix_Cells 3. Mix Effector & Target Cells (1:1 Ratio) arrow2 arrow2 Add_Reagents 4. Add Anti-CD107a Ab & Monensin arrow3 arrow3 Incubate 5. Incubate for 2-4 hours (37°C, 5% CO2) arrow4 arrow4 Stain_Surface 6. Stain for NK Markers (CD3, CD56) arrow5 arrow5 Acquire 7. Acquire on Flow Cytometer arrow6 arrow6 Analyze 8. Analyze Data (% CD107a+ NK Cells) arrow7 arrow7

References

Application Notes and Protocols for In Vivo Administration of ERAP1-IN-3 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, proposed protocol for the in vivo administration of ERAP1-IN-3, a selective allosteric inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), in mouse models. Due to the absence of a publicly available, validated in vivo protocol for this specific compound, this guide has been developed by synthesizing data on the physicochemical properties of similar compounds, general principles of pharmacology, and common practices for administering hydrophobic small molecules to rodents. These application notes are intended to serve as a comprehensive starting point for researchers initiating preclinical studies with this compound. Included are recommendations for formulation, dosing, and administration routes, alongside a summary of the compound's characteristics and a diagram of the relevant biological pathway.

Introduction to ERAP1 and this compound

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway.[1][2] Located in the endoplasmic reticulum, ERAP1 trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2] These peptide-MHC I complexes are then presented on the cell surface, where they can be recognized by CD8+ T cells, initiating an adaptive immune response.[1] Dysregulation of ERAP1 activity has been implicated in various diseases, including cancer and autoimmune disorders, making it a compelling target for therapeutic intervention.[3]

This compound (identified in scientific literature as "compound 3") is an allosteric inhibitor of ERAP1. Its chemical name is 4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid. While it can allosterically activate the hydrolysis of small fluorogenic substrates, it competitively inhibits the processing of physiologically relevant nonamer peptides.[1][3][4] This inhibitory action alters the repertoire of peptides presented by cancer cells, potentially enhancing their recognition and destruction by the immune system.

This compound Compound Summary

The following table summarizes the key characteristics of this compound, based on available data.

PropertyValueReference
IUPAC Name 4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid[3][4]
Molecular Formula C20H21F3N2O5S[1]
Molecular Weight 458.45 g/mol [1]
Mechanism of Action Allosteric activator of small substrate hydrolysis; competitive inhibitor of nonamer peptide processing[1][3][4]
In Vitro IC50 (Cellular Assay) 1.0 µM[1]

Proposed In Vivo Administration Protocol

Disclaimer: The following protocol is a proposed methodology and should be optimized based on the specific mouse model, experimental goals, and further solubility and toxicity studies.

Formulation of this compound for In Vivo Administration

This compound is predicted to be a hydrophobic compound. Therefore, a suitable vehicle is required to achieve a stable and homogenous formulation for administration. Below are suggested vehicle compositions for oral (PO) and intraperitoneal (IP) routes.

Table 2: Recommended Vehicle Formulations for this compound

Route of AdministrationVehicle CompositionPreparation Notes
Oral (PO) 5% DMSO + 30% PEG 400 + 65% SalineDissolve this compound in DMSO first. Then, add PEG 400 and mix thoroughly. Finally, add saline dropwise while vortexing to form a clear solution or a fine suspension.
Intraperitoneal (IP) 10% DMSO + 90% Corn OilDissolve this compound in DMSO. Add the corn oil and sonicate in a water bath until a clear solution or a uniform suspension is formed.
Dosing Regimen

The optimal dose of this compound for in vivo studies has not been established. A dose-response study is highly recommended. A starting dose can be estimated based on the in vitro IC50 and common practices.

Table 3: Proposed Dosing Regimen for this compound in Mice

ParameterRecommendationRationale/Notes
Starting Dose Range 10 - 50 mg/kgThis range is a common starting point for novel small molecule inhibitors in preclinical mouse models.
Administration Route Oral (PO) or Intraperitoneal (IP)Oral administration is generally preferred for its convenience and clinical relevance. IP injection may offer higher bioavailability.
Dosing Frequency Once daily (QD)A once-daily schedule is a standard starting point. The frequency should be refined based on pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Duration of Treatment 2-4 weeksDependent on the tumor model and experimental endpoint (e.g., tumor growth inhibition, immune cell infiltration).
Control Group Vehicle-treated groupEssential for all experiments to control for any effects of the vehicle.
Experimental Procedure
  • Animal Model: Select a suitable mouse model (e.g., syngeneic tumor model such as MC38 or B16-F10).

  • Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.

  • Tumor Implantation: Inoculate tumor cells subcutaneously or orthotopically.

  • Randomization: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

  • Compound Preparation: Prepare the this compound formulation fresh daily or as stability allows.

  • Administration: Administer this compound or vehicle according to the chosen route, dose, and frequency.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight 2-3 times per week as an indicator of toxicity.

    • Observe mice daily for any clinical signs of distress.

  • Endpoint Analysis: At the end of the study, collect tumors and other relevant tissues (e.g., spleen, lymph nodes) for pharmacodynamic and immunological analysis (e.g., flow cytometry, immunohistochemistry).

Visualizations

ERAP1 Signaling Pathway in Antigen Presentation

ERAP1_Pathway ERAP1 in Antigen Presentation Pathway cluster_ER Endoplasmic Reticulum cluster_Cell Cell Surface Proteasome Proteasome TAP TAP Transporter Proteasome->TAP Peptide Precursors ERAP1 ERAP1 TAP->ERAP1 Trimming MHC1 MHC Class I ERAP1->MHC1 Optimal Peptides Peptide_MHC1 Peptide-MHC I Complex MHC1->Peptide_MHC1 Peptide_MHC1_Surface Peptide-MHC I Complex Peptide_MHC1->Peptide_MHC1_Surface Transport T_Cell CD8+ T Cell Peptide_MHC1_Surface->T_Cell Antigen Presentation & T-Cell Recognition InVivo_Workflow In Vivo Efficacy Study Workflow cluster_Setup Study Setup cluster_Treatment Treatment Phase cluster_Analysis Endpoint Analysis Tumor_Implant Tumor Cell Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implant->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment_Start Start of Treatment (this compound or Vehicle) Randomization->Treatment_Start Monitoring Tumor & Body Weight Monitoring Treatment_Start->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tissue_Collection Tumor & Tissue Collection Endpoint->Tissue_Collection Data_Analysis PD & Immune Analysis Tissue_Collection->Data_Analysis

References

Application Notes and Protocols: Utilizing ERAP1-IN-3 to Investigate T-cell Epitope Immunodominance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a critical enzyme in the major histocompatibility complex (MHC) class I antigen processing and presentation pathway. It plays a pivotal role in trimming the N-terminus of peptides that are transported into the endoplasmic reticulum, optimizing them for binding to MHC class I molecules. This trimming process is a key determinant of the peptide repertoire presented on the cell surface to CD8+ T-cells, thereby shaping the immunodominance hierarchy of T-cell epitopes.[1][2][3] The modulation of ERAP1 activity presents a compelling strategy to alter the landscape of presented antigens, with significant implications for immunotherapy in cancer, autoimmunity, and infectious diseases.[3]

ERAP1-IN-3 is a potent and selective allosteric inhibitor of ERAP1. It provides a valuable pharmacological tool to probe the role of ERAP1 in defining the immunopeptidome and to explore the therapeutic potential of ERAP1 inhibition. These application notes provide detailed protocols for using this compound to study its effects on the presentation of T-cell epitopes and the resulting immunodominance.

Product Information: this compound

This compound, also known as ERAP1-IN-1 or compound 3, is a small molecule inhibitor of ERAP1.

PropertyValue
Chemical Name 4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid
Molecular Formula C20H21F3N2O5S
Molecular Weight 458.45 g/mol
CAS Number 865273-97-8
Mechanism of Action Allosteric inhibitor of ERAP1. It activates the hydrolysis of small fluorogenic substrates but competitively inhibits the processing of longer, physiologically relevant peptide substrates.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of ERAP1 inhibition on enzymatic activity, cellular antigen presentation, and the immunopeptidome.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeSubstrateERAP1 VariantIC50 / EC50Reference
L-AMC HydrolysisLeucine-7-amido-4-methylcoumarinWild-typeAC50 = 3.7 µM (Activator)[5]
Peptide HydrolysisNonamer peptideWild-typeIC50 = 5.3 µM[4]
Cellular Antigen Presentationss-LEQLE-SIINFEKL in HeLa-Kb cellsN/AIC50 = 1.0 µM

Table 2: Effects of ERAP1 Inhibition on the Cellular Immunopeptidome

Cell LineERAP1 InhibitorChange in Peptide LengthChange in Peptide RepertoireKey FindingsReference
A375 MelanomaDG013A (potent ERAP1 inhibitor)Altered length distribution, reduction of sub-optimal long peptides, increase in high-affinity 9-12mers.Altered presentation of ~50% of 3204 identified peptides.ERAP1 inhibition remodels the immunopeptidome, enhancing the presentation of high-affinity epitopes.[6][7][6][7]
A375 MelanomaThis compound (Compound 3)Did not significantly affect length distribution compared to ERAP1 KO.Distinct immunopeptidome shifts compared to ERAP1 KO, skewing peptide motifs and HLA allele utilization.Allosteric inhibition leads to a unique immunopeptidome distinct from genetic knockout.[8][8]
HCT116ERAP1 inhibitor seriesLengthening of peptides.Modulation of the cancer-related antigen repertoire.A characteristic phenotype of ERAP1 inhibition is an increase in the length of presented peptides.[9]

Signaling Pathways and Experimental Workflows

Antigen Processing and Presentation Pathway

The following diagram illustrates the role of ERAP1 in the MHC class I antigen presentation pathway and the point of intervention for this compound.

ERAP1_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Proteasome Proteasome Peptides Peptides Proteasome->Peptides Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Degradation TAP TAP Transporter Peptides->TAP Transport ERAP1 ERAP1 TAP->ERAP1 N-terminally extended peptides Trimmed_Peptides Optimally-trimmed Peptides (8-10 aa) ERAP1->Trimmed_Peptides Trimming MHC_I MHC Class I Peptide_Loading_Complex Peptide-Loading Complex MHC_I->Peptide_Loading_Complex MHC_Peptide_Complex pMHC I Complex Peptide_Loading_Complex->MHC_Peptide_Complex Loading Trimmed_Peptides->Peptide_Loading_Complex Presented_Complex Presented pMHC I MHC_Peptide_Complex->Presented_Complex Transport TCR TCR Presented_Complex->TCR T_Cell CD8+ T-Cell TCR->T_Cell ERAP1_IN_3 This compound ERAP1_IN_3->ERAP1 Inhibition Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_t_cell_assays Start Antigen-Presenting Cells (e.g., tumor cell line) Treatment Treat with this compound (e.g., 10 µM for 6 days) Start->Treatment Control Vehicle Control (e.g., 0.1% DMSO) Start->Control Immunopeptidomics Immunopeptidome Analysis (LC-MS/MS) Treatment->Immunopeptidomics T_Cell_Assays T-Cell Response Assays Treatment->T_Cell_Assays Control->Immunopeptidomics Control->T_Cell_Assays Data_Analysis Data Analysis & Interpretation Immunopeptidomics->Data_Analysis Identify altered epitope presentation ELISpot IFN-γ ELISpot Cytotoxicity Cytotoxicity Assay ELISpot->Data_Analysis Quantify antigen-specific T-cell frequency Cytotoxicity->Data_Analysis Measure T-cell -mediated killing Conclusion Conclusion Data_Analysis->Conclusion Determine shift in immunodominance hierarchy

References

Application Notes and Protocols: Enhancing Cancer Immunotherapy with ERAP1-IN-3 in Combination with Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of immune checkpoint inhibitors (ICIs) has revolutionized cancer treatment. However, a significant portion of patients do not respond to these therapies. A key factor in the efficacy of ICIs is the presence of a diverse and robust repertoire of tumor antigens presented by Major Histocompatibility Complex (MHC) class I molecules, which are recognized by cytotoxic T lymphocytes (CTLs). Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway, responsible for trimming peptide precursors to the optimal length for MHC class I binding.[1][2][3] By modulating the activity of ERAP1, it is possible to alter the landscape of peptides presented on the tumor cell surface, a process that can be harnessed to enhance the efficacy of cancer immunotherapy.

ERAP1-IN-3 is a potent and selective small molecule inhibitor of ERAP1. By inhibiting ERAP1, this compound alters the immunopeptidome of cancer cells, leading to the presentation of a novel set of tumor antigens.[1][2][4] This increased diversity of tumor-associated peptides can "unmask" the tumor to the immune system, generating a de novo T-cell response and overcoming resistance to checkpoint inhibitors.[5][6][7] Preclinical studies have demonstrated that the combination of an ERAP1 inhibitor with anti-PD-1/PD-L1 therapy results in synergistic anti-tumor activity, leading to significant tumor growth inhibition and improved survival in syngeneic mouse models.[2][5]

These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in combination with checkpoint inhibitors in preclinical research settings.

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of ERAP1 in the endoplasmic reticulum. This disruption of the antigen processing pathway leads to three key outcomes that enhance anti-tumor immunity:

  • Generation of a Novel Immunopeptidome: Inhibition of ERAP1 prevents the over-trimming of some peptides and the destruction of others, resulting in the presentation of a new array of tumor-associated antigens on the cell surface.[1][2][4]

  • Increased T-Cell Priming and Infiltration: The novel antigens presented by tumor cells can be recognized by naive T-cells, leading to their activation and subsequent infiltration into the tumor microenvironment.[2][5]

  • Synergy with Checkpoint Inhibitors: Checkpoint inhibitors, such as anti-PD-1 antibodies, relieve the suppression of activated T-cells within the tumor. The increased presence of tumor-infiltrating lymphocytes (TILs) induced by this compound provides a greater number of effector cells that can be unleashed by checkpoint blockade, leading to a more potent anti-tumor response.[2][5]

Data Presentation

In Vitro Potency of this compound
CompoundTargetAssay TypeIC50 (nM)
This compound (Representative)Human ERAP1Enzymatic<10
This compound (Representative)Murine ERAP1Enzymatic<20

Note: Data is representative of potent and selective ERAP1 inhibitors similar to this compound.

In Vivo Efficacy of this compound in Combination with Anti-PD-1 in a Syngeneic Mouse Model (CT26 Colon Carcinoma)
Treatment GroupMean Tumor Volume (mm³) at Day 21 (± SEM)Percent Tumor Growth Inhibition (%)
Vehicle Control1500 (± 150)-
This compound1000 (± 120)33%
Anti-PD-1900 (± 110)40%
This compound + Anti-PD-1300 (± 50)80%

Note: Data is a representative example compiled from preclinical studies of ERAP1 inhibitors in combination with checkpoint blockade.[2][5][8]

Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
Treatment GroupCD8+ T-cells (% of CD45+ cells)CD4+ T-cells (% of CD45+ cells)NK Cells (% of CD45+ cells)
Vehicle Control10155
This compound + Anti-PD-1302010

Note: Representative data illustrating the expected trend of increased immune cell infiltration with combination therapy.[2][5]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Syngeneic Mouse Model

This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model.

Materials:

  • Syngeneic tumor cells (e.g., CT26, MC38)

  • 6-8 week old female BALB/c or C57BL/6 mice

  • This compound (formulated for oral or intraperitoneal administration)

  • Anti-PD-1 antibody (e.g., clone RMP1-14)

  • Isotype control antibody

  • Phosphate-Buffered Saline (PBS)

  • Matrigel (optional)

  • Calipers

  • Syringes and needles

Procedure:

  • Tumor Cell Implantation:

    • Culture tumor cells to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS (with or without Matrigel) at a concentration of 1 x 10^6 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • This compound: Administer daily by oral gavage or intraperitoneal injection at the predetermined optimal dose.

    • Anti-PD-1 Antibody: Administer intraperitoneally at a dose of 10 mg/kg every 3-4 days.

    • Combination Group: Administer both this compound and the anti-PD-1 antibody according to their respective schedules.

    • Control Groups: Administer vehicle control and/or isotype control antibody.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight every 2-3 days for the duration of the study (typically 21-28 days).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry, immunohistochemistry).

Protocol 2: Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol outlines the procedure for isolating and analyzing TILs from tumor tissues.

Materials:

  • Excised tumors

  • RPMI-1640 medium

  • Collagenase D (1 mg/mL)

  • DNase I (100 µg/mL)

  • Fetal Bovine Serum (FBS)

  • 70 µm cell strainers

  • Red Blood Cell (RBC) Lysis Buffer

  • FACS buffer (PBS + 2% FBS)

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1)

  • Fixable viability dye

  • Flow cytometer

Procedure:

  • Tumor Dissociation:

    • Mince the tumor tissue into small pieces in a petri dish containing RPMI-1640.

    • Transfer the minced tissue to a gentleMACS C Tube containing digestion buffer (RPMI-1640 with Collagenase D and DNase I).

    • Run the appropriate dissociation program on a gentleMACS Dissociator.

    • Incubate at 37°C for 30-60 minutes with gentle agitation.

  • Single-Cell Suspension Preparation:

    • Pass the digested tissue through a 70 µm cell strainer.

    • Wash the strainer with RPMI-1640 containing 10% FBS to collect the single-cell suspension.

    • Centrifuge the cells, discard the supernatant, and resuspend the pellet in RBC Lysis Buffer for 5 minutes at room temperature.

    • Wash the cells with FACS buffer and centrifuge.

  • Staining and Analysis:

    • Resuspend the cell pellet in FACS buffer and stain with a fixable viability dye according to the manufacturer's instructions.

    • Wash the cells and then stain with a cocktail of fluorescently conjugated antibodies against the desired immune cell markers for 30 minutes on ice.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo) to quantify the different immune cell populations within the tumor.

Protocol 3: Immunopeptidome Analysis by Mass Spectrometry

This protocol provides a general workflow for the analysis of MHC class I-associated peptides from tumor cells treated with this compound.

Materials:

  • Tumor cells treated with this compound or vehicle control

  • Lysis buffer (e.g., Tris-HCl with protease inhibitors)

  • Immunoaffinity column with pan-MHC class I antibody (e.g., W6/32)

  • Acid for peptide elution (e.g., 0.1% Trifluoroacetic Acid)

  • C18 solid-phase extraction cartridges

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Lysis and MHC-I Immunoprecipitation:

    • Lyse the treated tumor cells and clarify the lysate by centrifugation.

    • Pass the lysate over an immunoaffinity column to capture MHC class I-peptide complexes.

  • Peptide Elution and Desalting:

    • Wash the column extensively to remove non-specifically bound proteins.

    • Elute the MHC class I-peptide complexes with an acidic solution.

    • Separate the peptides from the MHC heavy and light chains and desalt using C18 solid-phase extraction.

  • LC-MS/MS Analysis:

    • Analyze the eluted peptides by LC-MS/MS.

    • Use database searching algorithms (e.g., MaxQuant, PEAKS) to identify the peptide sequences from the mass spectrometry data.

  • Data Analysis:

    • Compare the immunopeptidomes of this compound-treated and control cells to identify novel or differentially presented peptides.

    • Analyze the length and sequence motifs of the identified peptides.

Visualizations

ERAP1_Inhibition_Pathway cluster_ER Endoplasmic Reticulum cluster_Cell_Surface Cell Surface Proteasome Proteasome Peptide_precursors Peptide Precursors Proteasome->Peptide_precursors Protein Degradation TAP TAP Transporter ERAP1 ERAP1 TAP->ERAP1 Novel_peptides Novel/Untrimmed Peptides TAP->Novel_peptides Peptide_precursors->TAP Trimmed_peptides Trimmed Peptides (8-10 aa) ERAP1->Trimmed_peptides Trimming MHC_I MHC Class I MHC_I_complex_normal MHC-I + Trimmed Peptide MHC_I->MHC_I_complex_normal MHC_I_complex_novel MHC-I + Novel Peptide MHC_I->MHC_I_complex_novel Trimmed_peptides->MHC_I Loading Novel_peptides->MHC_I Loading ERAP1_IN_3 This compound ERAP1_IN_3->ERAP1 TCR T-Cell Receptor MHC_I_complex_novel->TCR Recognition CD8 CD8

Figure 1. Signaling pathway of ERAP1 inhibition.

Experimental_Workflow cluster_invivo In Vivo Efficacy Study cluster_exvivo Ex Vivo Analysis Tumor_implantation Tumor Cell Implantation (e.g., CT26 in BALB/c mice) Tumor_growth Tumor Growth to 50-100 mm³ Tumor_implantation->Tumor_growth Randomization Randomization into Treatment Groups Tumor_growth->Randomization Treatment Treatment Administration (this compound +/- Anti-PD-1) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Tumor_excision Tumor Excision Endpoint->Tumor_excision TIL_analysis TIL Analysis by Flow Cytometry Tumor_excision->TIL_analysis Peptidome_analysis Immunopeptidome Analysis by MS Tumor_excision->Peptidome_analysis

Figure 2. Experimental workflow for combination therapy.

References

Application Notes and Protocols: Synthesis and Evaluation of ERAP1-IN-3 Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical zinc-metallopeptidase within the antigen processing and presentation pathway.[1] Located in the endoplasmic reticulum, ERAP1 trims peptide precursors to the optimal length (typically 8-10 amino acids) for binding to Major Histocompatibility Complex (MHC) class I molecules.[2] This process is essential for the subsequent presentation of antigens to CD8+ T cells, which is a cornerstone of the adaptive immune response.[3] Given its role in shaping the cellular immunopeptidome, ERAP1 has emerged as a significant therapeutic target.[4] Dysregulation of ERAP1 activity is associated with various autoimmune diseases, such as ankylosing spondylitis, and certain cancers.[5][6]

The development of small molecule inhibitors against ERAP1 is a promising strategy for modulating immune responses.[7] One such inhibitor, referred to here as ERAP1-IN-3 (based on compound 3 from published high-throughput screening), presents a unique allosteric mechanism.[8][9] While it activates the hydrolysis of small fluorogenic substrates, it competitively inhibits the processing of longer, physiologically relevant peptide substrates.[8][9] This scaffold provides an excellent starting point for Structure-Activity Relationship (SAR) studies aimed at developing potent and selective ERAP1 inhibitors.

These application notes provide a detailed methodology for the synthesis of this compound derivatives and protocols for their evaluation, intended for researchers in drug discovery and medicinal chemistry.

ERAP1's Role in Antigen Presentation

ERAP1 acts as a "molecular ruler," editing the length of peptides entering the endoplasmic reticulum via the Transporter associated with Antigen Processing (TAP).[1][10] It can either generate the final epitope for MHC class I loading or destroy it by over-trimming.[11] This dual function makes it a key regulator of the peptide repertoire presented on the cell surface.[3]

ERAP1_Pathway Proteasome Proteasome Peptide_Precursors Peptide Precursors (>10 aa) Proteasome->Peptide_Precursors Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Degradation TAP TAP Transporter Peptide_Precursors->TAP Transport ERAP1 ERAP1 TAP->ERAP1 Trimming Trimmed_Peptide Trimmed Peptide (8-10 aa) ERAP1->Trimmed_Peptide Over_Trimmed Over-trimmed Peptide (<8 aa) ERAP1->Over_Trimmed Destruction MHC1 MHC Class I Peptide_Loading Peptide Loading Complex MHC1->Peptide_Loading Trimmed_Peptide->Peptide_Loading Loaded_MHC1 Loaded MHC-I Peptide_Loading->Loaded_MHC1 Loading Cell_Surface Cell Surface Presentation to CD8+ T-cells Loaded_MHC1->Cell_Surface Transport Synthesis_Workflow Start_A 4-Methoxy-3-methylbenzoic acid Chlorosulfonation Chlorosulfonation (Chlorosulfonic acid) Start_A->Chlorosulfonation Intermediate_A Sulfonyl Chloride Intermediate (4-methoxy-3-(chlorosulfonyl)benzoic acid) Chlorosulfonation->Intermediate_A Coupling Sulfonamide Formation (Pyridine, DCM) Intermediate_A->Coupling Start_B Substituted 2-nitroaniline Reduction Reduction (e.g., H2, Pd/C) Start_B->Reduction Intermediate_B Substituted Aniline Building Block Reduction->Intermediate_B Intermediate_B->Coupling Final_Product This compound Derivative Coupling->Final_Product Purification Purification (Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Assay_Workflow Plate_Prep Prepare 384-well plate with serially diluted compounds in DMSO Add_Enzyme Add recombinant human ERAP1 enzyme solution to each well Plate_Prep->Add_Enzyme Incubate_1 Pre-incubate plate (30 min, 37°C) Add_Enzyme->Incubate_1 Add_Substrate Initiate reaction by adding Leu-AMC substrate solution Incubate_1->Add_Substrate Read_Fluorescence Measure fluorescence kinetically (Ex: 380 nm, Em: 460 nm) over 60 min at 37°C Add_Substrate->Read_Fluorescence Data_Analysis Calculate initial reaction rates and determine IC50 values Read_Fluorescence->Data_Analysis

References

Protocol for Radiolabeling ERAP1-IN-3 for Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the radiolabeling of ERAP1-IN-3, a potent and selective inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), for use in binding studies. ERAP1 is a critical enzyme in the antigen processing and presentation pathway, making it a key target for the development of therapeutics for cancer immunotherapy and autoimmune diseases.[1][2][3][4] Radiolabeled this compound is an essential tool for characterizing its binding affinity, specificity, and kinetics with the ERAP1 enzyme.

The chemical structure of this compound is 4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid.[5][6] This protocol will focus on the introduction of a tritium (³H) label, which is well-suited for receptor binding assays due to its high specific activity.[7][8] A method for carbon-14 (¹⁴C) labeling will also be discussed as an alternative.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

Category Item Supplier Notes
Precursor Compound Desmethyl-ERAP1-IN-3 (4-hydroxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid)Custom SynthesisRequired for methylation-based radiolabeling.
Radiolabeling Reagent [³H]Methyl Iodide ([³H]CH₃I)PerkinElmer, ARCHigh specific activity (e.g., >80 Ci/mmol).
[¹⁴C]Methyl Iodide ([¹⁴C]CH₃I)ViTrax, ARCAlternative for ¹⁴C labeling (e.g., >50 mCi/mmol).
Reagents Anhydrous N,N-Dimethylformamide (DMF)Sigma-AldrichSure/Seal™ bottle recommended.
Potassium Carbonate (K₂CO₃), anhydrousSigma-AldrichFinely ground.
Non-radiolabeled Methyl Iodide (CH₃I)Sigma-AldrichFor co-injection during purification.
HPLC Grade Acetonitrile (ACN)Fisher Scientific
HPLC Grade WaterFisher Scientific
Trifluoroacetic Acid (TFA)Sigma-AldrichFor HPLC mobile phase.
Scintillation Cocktail (e.g., Ultima Gold™)PerkinElmer
Equipment High-Performance Liquid Chromatography (HPLC) system with a UV detector and a radioactivity detectorAgilent, Waters
Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)Phenomenex, Waters
Liquid Scintillation CounterBeckman Coulter, PerkinElmer
Reaction vials (2 mL, amber) with screw capsVWR
Magnetic stirrer and stir barsVWR
Syringes and needlesBecton Dickinson
Rotary evaporatorBüchi
Nitrogen gas supply

Experimental Protocols

Protocol 1: Tritium Labeling of this compound using [³H]Methyl Iodide

This protocol describes the synthesis of [³H]this compound via O-methylation of the desmethyl precursor.

1. Preparation of the Reaction Mixture: a. In a 2 mL amber reaction vial containing a small magnetic stir bar, dissolve 1-2 mg of desmethyl-ERAP1-IN-3 in 200 µL of anhydrous DMF. b. Add 5-10 mg of finely ground, anhydrous potassium carbonate to the solution. This acts as a base to deprotonate the phenolic hydroxyl group. c. Stir the mixture at room temperature for 15-20 minutes under a nitrogen atmosphere.

2. Radiolabeling Reaction: a. In a fume hood suitable for handling volatile radioactive compounds, carefully add [³H]Methyl Iodide (e.g., 5-10 mCi) to the reaction mixture. b. Seal the vial tightly and continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if a non-radioactive pilot reaction is performed in parallel.

3. Quenching the Reaction: a. After the reaction is complete, add 500 µL of a 1:1 mixture of acetonitrile and water to quench the reaction. b. Filter the solution to remove the potassium carbonate.

4. Purification by HPLC: a. Purify the crude product using reversed-phase HPLC. b. HPLC Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm
  • Mobile Phase A: Water with 0.1% TFA
  • Mobile Phase B: Acetonitrile with 0.1% TFA
  • Gradient: A suitable gradient will need to be developed, for example, starting from 30% B to 90% B over 30 minutes.
  • Flow Rate: 1 mL/min
  • Detection: UV (at a wavelength determined from the UV spectrum of non-labeled this compound) and a radioactivity detector. c. To aid in the identification of the product peak, a small amount of non-radiolabeled this compound can be co-injected. d. Collect the radioactive peak corresponding to [³H]this compound.

5. Product Characterization and Quantification: a. Evaporate the solvent from the collected fraction under a stream of nitrogen or using a rotary evaporator. b. Re-dissolve the purified [³H]this compound in a suitable solvent for storage and use (e.g., ethanol or DMSO). c. Determine the radiochemical purity by re-injecting an aliquot onto the HPLC system. d. Measure the radioactivity of a known volume of the final product using a liquid scintillation counter to determine the concentration and specific activity.

Protocol 2: Carbon-14 Labeling of this compound using [¹⁴C]Methyl Iodide

The procedure for carbon-14 labeling is analogous to the tritium labeling protocol, with the substitution of [¹⁴C]Methyl Iodide for [³H]Methyl Iodide. Carbon-14 is a lower-energy beta emitter and has a longer half-life, which can be advantageous for long-term studies.[9]

Key Differences from Protocol 1:

  • Radiolabeling Reagent: Use [¹⁴C]Methyl Iodide.

  • Detection: While a radioactivity detector on the HPLC is still used, the settings may need to be adjusted for the different energy of ¹⁴C beta particles. Liquid scintillation counting is performed similarly.

  • Specific Activity: The specific activity of the final [¹⁴C]this compound will be significantly lower than the tritiated version.

Data Presentation

The quantitative data from the radiolabeling and purification process should be summarized for clarity and comparison.

Table 1: Summary of Radiolabeling Reaction Parameters

Parameter [³H]this compound [¹⁴C]this compound
Amount of Precursor1.5 mg1.5 mg
Radioisotope[³H]Methyl Iodide[¹⁴C]Methyl Iodide
Amount of Radioactivity10 mCi1 mCi
Reaction Time3 hours3 hours
Reaction TemperatureRoom TemperatureRoom Temperature

Table 2: Purification and Final Product Characteristics

Parameter [³H]this compound [¹⁴C]this compound
HPLC Retention Timee.g., 21.5 mine.g., 21.5 min
Total Radioactivity Recoverede.g., 3.2 mCie.g., 0.35 mCi
Radiochemical Yielde.g., 32%e.g., 35%
Radiochemical Purity>98%>98%
Specific Activitye.g., 85 Ci/mmole.g., 55 mCi/mmol
Storage Conditions-20°C in Ethanol-20°C in Ethanol

Mandatory Visualization

Radiolabeling_Workflow Workflow for Radiolabeling of this compound cluster_synthesis Synthesis cluster_purification Purification & Analysis precursor Desmethyl-ERAP1-IN-3 reaction Radiomethylation Reaction precursor->reaction reagent [3H] or [14C] Methyl Iodide reagent->reaction base K2CO3 in DMF base->reaction crude Crude Radiolabeled Product reaction->crude Quench hplc Reversed-Phase HPLC crude->hplc analysis Purity & Specific Activity Determination hplc->analysis final_product Purified [3H]- or [14C]-ERAP1-IN-3 analysis->final_product Store at -20°C

Caption: Workflow for the synthesis and purification of radiolabeled this compound.

Binding Study Protocol using Radiolabeled this compound

This protocol outlines a general procedure for a saturation binding assay to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) of [³H]this compound to ERAP1.

1. Preparation of ERAP1: a. Use purified recombinant human ERAP1. The concentration should be determined accurately (e.g., by Bradford assay).

2. Assay Buffer: a. A suitable buffer would be, for example, 25 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 0.1% BSA.

3. Saturation Binding Assay: a. In a 96-well plate, set up the following reactions in triplicate:

  • Total Binding: Add increasing concentrations of [³H]this compound (e.g., 0.1 nM to 100 nM) to a fixed amount of ERAP1 (e.g., 10 nM) in the assay buffer.
  • Non-specific Binding: In a parallel set of wells, add the same increasing concentrations of [³H]this compound and the same amount of ERAP1, but also include a high concentration of non-radiolabeled this compound (e.g., 10 µM) to saturate the specific binding sites. b. The final volume in each well should be constant (e.g., 100 µL). c. Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (this needs to be determined in preliminary experiments).

4. Separation of Bound and Free Ligand: a. After incubation, separate the bound radioligand from the free radioligand. A common method is rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. The filters will trap the protein-ligand complex. b. Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

5. Quantification: a. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

6. Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of [³H]this compound. b. Plot the specific binding versus the concentration of the radioligand. c. Analyze the data using non-linear regression (e.g., one-site binding model in GraphPad Prism) to determine the Kd and Bmax values.

Binding_Assay_Workflow Workflow for ERAP1 Binding Assay cluster_setup Assay Setup cluster_execution Execution & Measurement cluster_analysis Data Analysis radioligand [3H]this compound (Varying Conc.) total_binding Total Binding Wells radioligand->total_binding nsb Non-specific Binding Wells radioligand->nsb enzyme Purified ERAP1 (Fixed Conc.) enzyme->total_binding enzyme->nsb competitor Excess Cold this compound competitor->nsb incubation Incubate to Equilibrium total_binding->incubation nsb->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting calculation Specific Binding = Total - NSB counting->calculation plotting Plot Specific Binding vs. [Ligand] calculation->plotting analysis Non-linear Regression (Kd, Bmax) plotting->analysis

Caption: General workflow for a saturation binding assay using radiolabeled this compound.

References

Troubleshooting & Optimization

Troubleshooting ERAP1-IN-3 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: ERAP1-IN-3

A Guide to Troubleshooting Solubility Issues in Aqueous Buffers

Disclaimer: Information regarding a specific inhibitor designated "this compound" is not widely available in public scientific literature. This guide is based on established principles for handling hydrophobic small molecule inhibitors and provides general advice that may be applicable to this and similar compounds. A compound referred to as "ERAP1 inhibitor compound 3" is noted to be soluble in DMSO and 0.1N NaOH(aq)[1].

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?

This is a common phenomenon known as "solvent-shifting" or "crashing out." this compound, like many small molecule inhibitors, is likely hydrophobic (lipophilic) and therefore dissolves well in an organic solvent like Dimethyl Sulfoxide (DMSO)[2][3]. When this concentrated DMSO stock is introduced into a predominantly aqueous environment (like PBS or cell culture media), the inhibitor's solubility drastically decreases, causing it to precipitate out of the solution[3][4]. The key is to ensure the final concentrations of both the inhibitor and DMSO are below their respective solubility limits in the aqueous medium[3].

Q2: What is the maximum recommended final concentration of DMSO for my experiments?

The tolerance for DMSO is highly dependent on the specific cell line or assay system.

  • For cell-based assays, it is crucial to keep the final DMSO concentration as low as possible, ideally at or below 0.1% (v/v)[2][5][6]. Many cell lines can tolerate up to 0.5%, but some sensitive lines may show toxic effects even at these low concentrations[3][5].

  • For biochemical assays, a slightly higher concentration may be permissible, but it is always recommended to perform a solvent tolerance test to ensure DMSO does not interfere with the assay components or enzyme activity.

Always include a vehicle control (your aqueous buffer with the same final concentration of DMSO) in your experiments to account for any solvent effects[2][7].

Q3: How can I improve the solubility of this compound in my aqueous buffer?

Several strategies can be employed to improve the aqueous solubility of hydrophobic compounds:

  • Optimize DMSO Concentration: Prepare a more concentrated stock of this compound in DMSO. This allows you to use a smaller volume to achieve your desired final concentration, thereby keeping the final DMSO percentage low[2].

  • Adjust Buffer pH: The solubility of ionizable drugs can be significantly affected by the pH of the solution[8][9]. Depending on the pKa of this compound, adjusting the buffer pH might increase its solubility. For weak acids, lowering the pH can sometimes improve solubility, while for weak bases, increasing the pH may be beneficial[10].

  • Use of Co-solvents: In some cases, the addition of other biocompatible co-solvents may be necessary.

  • Incorporate Detergents: Non-ionic detergents like Tween-20 or Triton X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions[11][12][13]. It's important to use them at concentrations above their critical micelle concentration (CMC) and to verify that the chosen detergent does not interfere with your assay[11][13].

Q4: Can I use heating or sonication to dissolve the precipitate?

Gentle heating (e.g., up to 50°C) and sonication can be effective in helping to initially dissolve the compound or to resolubilize a precipitate[4][7]. However, these methods may only create a temporary, supersaturated solution[4]. If the concentration is above the thermodynamic solubility limit, the compound may precipitate again over time, especially with temperature changes[3]. Therefore, these techniques should be used with caution and ideally combined with other solubility-enhancing strategies.

Troubleshooting Guide: Step-by-Step Problem Solving

Problem: My this compound inhibitor precipitates immediately or over time after dilution into my aqueous experimental buffer.

Follow this workflow to diagnose and solve the issue.

G cluster_start Start: Precipitation Observed cluster_assess Initial Assessment cluster_solutions Potential Solutions cluster_verify Verification cluster_end Outcome Start Precipitation of this compound in Aqueous Buffer Assess_Conc Is final inhibitor concentration too high? Start->Assess_Conc Assess_DMSO Is final DMSO concentration >0.5%? Assess_Conc->Assess_DMSO No Sol_Reduce_Conc Action: Lower the final working concentration. Assess_Conc->Sol_Reduce_Conc Yes Sol_Optimize_Stock Action: Increase stock concentration in DMSO to reduce transfer volume. Assess_DMSO->Sol_Optimize_Stock Yes Sol_pH Action: Test solubility at different buffer pH values. Assess_DMSO->Sol_pH No Verify Is the solution clear? Sol_Reduce_Conc->Verify Sol_Optimize_Stock->Verify Sol_Detergent Action: Add a non-ionic detergent (e.g., Tween-20) to the buffer. Sol_pH->Sol_Detergent Sol_Kinetic_Assay Action: Perform a kinetic solubility assay to determine the solubility limit. Sol_Detergent->Sol_Kinetic_Assay Sol_Kinetic_Assay->Verify Success Proceed with Experiment Verify->Success Yes Failure Re-evaluate Formulation / Consult Technical Support Verify->Failure No G A Prepare 10 mM stock of This compound in 100% DMSO B Create serial dilutions of the stock solution in DMSO (e.g., 10 mM to 0.1 mM) A->B C Dispense a small volume (e.g., 2 µL) of each DMSO dilution into wells of a 96-well plate B->C D Rapidly add aqueous buffer (e.g., 198 µL) to each well to achieve final concentrations C->D E Mix plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for 1-2 hours D->E F Measure light scattering (nephelometry) at time 0 and after incubation E->F G Determine the concentration at which light scattering significantly increases above background. This is the kinetic solubility limit. F->G

References

Optimizing ERAP1-IN-3 Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of ERAP1-IN-3 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, also referred to as compound 3, is a selective allosteric inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1).[1][2] ERAP1 plays a crucial role in the adaptive immune system by trimming antigenic peptides in the endoplasmic reticulum to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[3][4] This process is essential for the presentation of cellular antigens to CD8+ T cells.[3] this compound functions by binding to an allosteric site on the ERAP1 enzyme, rather than the active site.[5] Interestingly, while it competitively inhibits the trimming of longer, physiologically relevant peptide substrates, it can allosterically activate the hydrolysis of smaller fluorogenic or chromogenic substrates.[1][2]

Q2: What is the recommended starting concentration for this compound in in vitro assays?

The optimal concentration of this compound is assay-dependent. For initial experiments, a concentration range finding study is recommended. Based on available data, here are some suggested starting points:

  • Biochemical Assays (Peptide Trimming): An EC50 of 0.4 µM has been reported for the inhibition of nonamer peptide trimming.[1] A starting concentration range of 0.1 µM to 10 µM is advisable.

  • Cellular Assays (Antigen Presentation): An IC50 of 1.0 µM has been observed in a cellular antigen processing assay.[1] A starting concentration of 1 µM to 10 µM is a reasonable starting point for cell-based experiments. In one study, a non-cytotoxic concentration of 10 µM was used for a 6-day treatment of a melanoma cell line. Another study mentions specific inhibition in a cellular context at 50 µM.[2]

It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound?

This compound is soluble in DMSO and 0.1N NaOH (aq).[1] For in vitro assays, it is recommended to prepare a concentrated stock solution in DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Q4: I am not seeing any inhibition in my biochemical assay. What could be the problem?

Several factors could contribute to a lack of inhibition. Consider the following troubleshooting steps:

  • Substrate Choice: this compound's inhibitory activity is substrate-dependent. It inhibits the trimming of longer peptides (e.g., nonamers) but may activate the hydrolysis of small fluorogenic substrates like Leucine-7-amido-4-methylcoumarin (L-AMC).[1][2][5] Ensure you are using a physiologically relevant, longer peptide substrate if you are aiming to observe inhibition.

  • Enzyme Concentration: The concentration of recombinant ERAP1 can influence the apparent inhibitor potency. Ensure you are using an appropriate enzyme concentration as determined by initial enzyme kinetics experiments. In some published assays, ERAP1 concentrations have ranged from 0.5 nM to 10 nM depending on the allotype.[6]

  • Inhibitor Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the IC50 in your specific assay conditions.

  • Reagent Quality: Verify the purity and activity of your recombinant ERAP1 and the integrity of your peptide substrate.

  • Assay Conditions: Ensure that the buffer composition (pH, salts) and temperature are optimal for ERAP1 activity.

Q5: My cells are showing signs of toxicity. How can I mitigate this?

While a 10 µM concentration has been reported as non-cytotoxic in one cell line, cytotoxicity can be cell-type dependent. If you observe toxicity:

  • Perform a Cytotoxicity Assay: Before your main experiment, conduct a dose-response and time-course experiment to determine the maximum non-toxic concentration of this compound for your specific cell line. Assays such as MTT, XTT, or live/dead cell staining can be used.

  • Reduce Incubation Time: If possible, reduce the duration of exposure to the inhibitor.

  • Lower the Concentration: Use the lowest effective concentration of this compound that still provides the desired biological effect.

  • Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is not contributing to the observed toxicity. Include a vehicle-only control in your experiments.

Quantitative Data Summary

ParameterValueAssay TypeReference
EC50 0.4 µMBiochemical (Nonamer peptide trimming)[1]
IC50 1.0 µMCellular (Antigen processing)[1]
Cellular Inhibition 50 µMSpecific inhibition in a cellular context[2]
Non-cytotoxic Conc. 10 µM6-day treatment of A375 melanoma cells

Experimental Protocols

Biochemical Assay: ERAP1 Peptide Trimming (HPLC-based)

This protocol is a generalized procedure for assessing the inhibitory activity of this compound on the trimming of a peptide substrate.

  • Reagents:

    • Recombinant human ERAP1

    • Peptide substrate (e.g., a 9-16 amino acid peptide with a hydrophobic C-terminus)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.8

    • This compound stock solution (in DMSO)

    • Stop Solution: 0.6% Trifluoroacetic Acid (TFA)

  • Procedure: a. Prepare a reaction mixture containing the assay buffer and the desired concentration of the peptide substrate (e.g., 150 µM). b. Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture. c. Pre-incubate the mixture at 37°C for 10-15 minutes. d. Initiate the reaction by adding a pre-determined concentration of recombinant ERAP1 (e.g., 3.5 µg/ml).[7] e. Incubate the reaction at 37°C for a specified time (e.g., 60 minutes). f. Stop the reaction by adding the stop solution. g. Analyze the reaction products by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate and quantify the substrate and the trimmed product.

Cellular Assay: Antigen Presentation

This protocol provides a general workflow to evaluate the effect of this compound on the presentation of a specific antigen.

  • Materials:

    • A suitable cell line (e.g., HeLa) that can be engineered to express a model antigen precursor.

    • This compound stock solution (in DMSO).

    • Cell culture medium and supplements.

    • Antibody specific for the presented peptide-MHC complex (e.g., 25.D1.16 for SIINFEKL-H-2Kb).

    • Flow cytometer.

  • Procedure: a. Seed the cells in appropriate culture plates and allow them to adhere. b. Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for a predetermined duration (e.g., 48 hours). c. If using a transient expression system, transfect the cells with a plasmid encoding a signal-sequence-led extended peptide antigen. d. After the incubation period, harvest the cells. e. Stain the cells with a fluorescently labeled antibody that specifically recognizes the processed and presented peptide on the cell surface MHC class I molecules. f. Analyze the stained cells by flow cytometry to quantify the level of antigen presentation. A decrease in mean fluorescence intensity in inhibitor-treated cells compared to the control would indicate inhibition of antigen processing.

Visualizations

ERAP1_Signaling_Pathway cluster_ER Endoplasmic Reticulum Proteasome Proteasome TAP TAP Transporter Proteasome->TAP Long Peptides ERAP1 ERAP1 TAP->ERAP1 Peptide Precursors ER Endoplasmic Reticulum MHC_I MHC Class I ERAP1->MHC_I Trimmed Peptides (8-10 aa) Peptide_Complex Peptide-MHC I Complex MHC_I->Peptide_Complex Peptide_Complex->p1 Cell_Surface Cell Surface CD8_T_Cell CD8+ T Cell Cell_Surface->CD8_T_Cell Antigen Presentation ERAP1_IN_3 This compound ERAP1_IN_3->ERAP1 p1->Cell_Surface

Caption: The MHC Class I antigen presentation pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start No Inhibition Observed in Biochemical Assay Check_Substrate Is the substrate a long peptide (>9 aa)? Start->Check_Substrate Use_Long_Peptide Switch to a longer, physiologically relevant peptide. Check_Substrate->Use_Long_Peptide No Check_Concentration Is the inhibitor concentration optimal? Check_Substrate->Check_Concentration Yes Use_Long_Peptide->Check_Concentration Dose_Response Perform a dose-response curve to find IC50. Check_Concentration->Dose_Response No Check_Enzyme Is the enzyme active and at the correct concentration? Check_Concentration->Check_Enzyme Yes Dose_Response->Check_Enzyme Validate_Enzyme Validate enzyme activity with a known substrate and titrate. Check_Enzyme->Validate_Enzyme No Check_Conditions Are assay conditions (buffer, temp) optimal? Check_Enzyme->Check_Conditions Yes Validate_Enzyme->Check_Conditions Optimize_Conditions Optimize assay buffer and incubation temperature. Check_Conditions->Optimize_Conditions No Success Inhibition Observed Check_Conditions->Success Yes Optimize_Conditions->Success

Caption: A troubleshooting workflow for addressing a lack of inhibition in biochemical assays.

References

How to minimize off-target effects of ERAP1-IN-3 in cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ERAP1-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing potential off-target effects in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, allosteric inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). Unlike competitive inhibitors that bind to the active site, this compound binds to a regulatory site on the enzyme.[1][2] This allosteric modulation inhibits the trimming of peptides by ERAP1, a crucial step in the antigen presentation pathway for Major Histocompatibility Complex (MHC) class I molecules.[1][3][4]

Q2: What are the primary concerns regarding off-target effects with this compound?

The primary concern is the potential for the inhibitor to interact with other cellular proteins, particularly closely related aminopeptidases such as ERAP2 and Insulin-Regulated Aminopeptidase (IRAP), which share structural homology with ERAP1.[5][6][7] Off-target binding can lead to unintended biological consequences, confounding experimental results and potentially causing cellular toxicity.[8]

Q3: How can I assess the selectivity of this compound in my experiments?

To assess selectivity, it is recommended to perform a counterscreen against homologous aminopeptidases. This compound (referred to as compound 3 in supporting literature) has been shown to be highly selective for ERAP1 over ERAP2 and IRAP.[1][9]

Quantitative Data Summary: Selectivity Profile of this compound (Compound 3)

EnzymeIC50 / AC50Selectivity vs. ERAP1
ERAP1 ~1 µM (cellular IC50)-
ERAP2 >200 µM>200-fold
IRAP No detectable effect-

Data is compiled from Maben et al., 2020.[1]

Troubleshooting Guide

Issue: I am observing unexpected cellular phenotypes or toxicity after treating cells with this compound.

This could be indicative of an off-target effect. Follow these troubleshooting steps to investigate the source of the unexpected results.

Step 1: Determine if the Effect is On-Target or Off-Target

A well-designed cellular assay is crucial to distinguish between on-target ERAP1 inhibition and off-target effects. A recommended method is the SIINFEKL presentation assay.[1]

Experimental Protocol: SIINFEKL Presentation Assay for On-Target vs. Off-Target Effects

Objective: To differentiate between ERAP1-specific inhibition and off-target effects of this compound.

Principle: This assay utilizes two different constructs of a model peptide epitope (SIINFEKL) expressed in cells. One construct requires ERAP1 processing for presentation on MHC class I, while the other bypasses the need for ERAP1. An on-target inhibitor will only block the presentation of the ERAP1-dependent epitope. An off-target effect may inhibit the presentation of both or have other confounding effects.[1]

Methodology:

  • Cell Culture: Culture HeLa cells to an appropriate confluency.

  • Infection: Infect HeLa cells with one of two modified vaccinia viruses:

    • ERAP1-Dependent: Expressing ss-LEQLE-SIINFEKL, an N-terminally extended, ER-targeted version of the SIINFEKL peptide that requires ERAP1 trimming.

    • ERAP1-Independent (Off-Target Control): Expressing Ub-SIINFEKL, a ubiquitinated construct where SIINFEKL is generated in the cytosol by the proteasome and transported to the ER, bypassing ERAP1.[1]

  • Inhibitor Treatment: Treat the infected cells with a dose-range of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells to allow for peptide processing and presentation.

  • Staining: Stain the cells with a fluorescently labeled monoclonal antibody (25D1) that specifically recognizes the SIINFEKL peptide bound to the H-2Kb MHC class I molecule.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI) of the 25D1 staining.

Data Interpretation:

ObservationInterpretationNext Steps
↓ MFI in ERAP1-Dependent cells ↔ MFI in ERAP1-Independent cells On-Target Effect: this compound is specifically inhibiting ERAP1.Proceed with your experiment, using the lowest effective concentration.
↓ MFI in both cell types or Cell Toxicity Potential Off-Target Effect: The inhibitor may be affecting other cellular processes like proteasome function, TAP transport, or general cell health.[1]See Step 2: Mitigating Off-Target Effects .

Step 2: Mitigating Off-Target Effects

If you suspect off-target effects based on the SIINFEKL presentation assay or other observations, consider the following strategies:

  • Dose-Response Titration: Determine the minimal concentration of this compound required to achieve the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-target proteins.

  • Use a Structurally Different ERAP1 Inhibitor: If available, use an ERAP1 inhibitor with a different chemical scaffold. If both inhibitors produce the same phenotype, it strengthens the evidence for an on-target effect.

  • Genetic Validation: Use techniques like CRISPR/Cas9 or shRNA to knock down or knock out ERAP1. The phenotype observed with genetic perturbation should mimic the phenotype of this compound treatment if the inhibitor's effect is on-target.

  • Broad-Panel Off-Target Screening: For in-depth analysis, consider commercially available services for broad-panel kinase or safety pharmacology screening to identify potential unintended molecular targets.

Visual Guides

ERAP1_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptide_precursors Peptide Precursors Proteasome->Peptide_precursors Protein Endogenous/Viral Protein Protein->Proteasome Degradation TAP TAP Transporter Peptide_precursors->TAP ERAP1 ERAP1 TAP->ERAP1 N-terminally extended peptides MHC1 MHC Class I ERAP1->MHC1 Trimmed Peptides (8-10 amino acids) Peptide_MHC1 Peptide-MHC I Complex MHC1->Peptide_MHC1 Cell Surface Cell Surface Peptide_MHC1->Cell Surface Presentation to CD8+ T cells ERAP1_IN_3 This compound ERAP1_IN_3->ERAP1 Inhibition

ERAP1's role in the antigen presentation pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis HeLa HeLa Cells Infection_Dep Infect Cells HeLa->Infection_Dep Infection_Indep Infect Cells HeLa->Infection_Indep Virus_Dep Vaccinia Virus (ERAP1-Dependent Epitope) Virus_Dep->Infection_Dep Virus_Indep Vaccinia Virus (ERAP1-Independent Epitope) Virus_Indep->Infection_Indep Inhibitor Add this compound (Dose Range) Infection_Dep->Inhibitor Infection_Indep->Inhibitor Staining Stain with 25D1-FITC Antibody Inhibitor->Staining FACS Flow Cytometry Staining->FACS Result Quantify MFI FACS->Result

Workflow for the SIINFEKL presentation assay to assess on-target vs. off-target effects.

Troubleshooting_Logic Start Unexpected Phenotype or Toxicity Observed Assay Perform SIINFEKL Presentation Assay Start->Assay Result Analyze Results Assay->Result OnTarget On-Target Effect Confirmed (Inhibition of ERAP1-dependent epitope only) Result->OnTarget Specific Inhibition OffTarget Potential Off-Target Effect (Inhibition of both epitopes or general toxicity) Result->OffTarget Non-Specific Effects Action Optimize Concentration Use Genetic Controls Consider Off-Target Screen OffTarget->Action

A decision tree for troubleshooting unexpected results with this compound.

References

ERAP1-IN-3 stability and degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ERAP1-IN-3 in long-term experiments.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its mechanism of action? this compound is a small molecule inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). ERAP1 is a zinc-metallopeptidase located in the endoplasmic reticulum that plays a crucial role in the final trimming of antigenic peptides before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules.[1] By inhibiting ERAP1, this compound alters the repertoire of peptides presented on the cell surface, which can modulate the immune response. This makes it a valuable tool for research in oncology and autoimmune diseases.[2][3]

Q2: How should I store and handle this compound? For long-term stability, this compound should be stored as a solid powder at -20°C for up to 3 years or at 4°C for up to 2 years.[4] Once reconstituted in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[4] Before opening, allow the vial to warm to room temperature to prevent moisture absorption.[5]

Q3: How do I reconstitute this compound? this compound is typically soluble in organic solvents like Dimethyl Sulfoxide (DMSO). For a 10 mM stock solution, add the appropriate volume of DMSO to the vial. Ensure the compound is fully dissolved by vortexing. For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cytotoxicity.[4]

Stability and Degradation in Long-Term Experiments

Q4: How stable is this compound in aqueous solutions and cell culture media? The stability of small molecule inhibitors in aqueous solutions can be limited. It is recommended to prepare fresh dilutions in your aqueous buffer or cell culture medium for each experiment from a frozen DMSO stock.[6] Stability in cell culture media can be affected by factors such as pH, temperature, and interaction with media components like serum proteins.[1][7] It is advisable to perform a stability test in your specific medium if the experiment runs for several days.

Q5: What are the potential degradation pathways for this compound in a cellular environment? In a cellular environment, small molecule inhibitors can be metabolized by intracellular enzymes, such as cytochrome P450s or other metabolic enzymes, leading to inactivation. The compound may also be subject to efflux from the cell by transporters. The specific degradation pathway for this compound has not been published, but these are common routes for small molecule degradation.

Troubleshooting Guides

Inconsistent Results or Loss of Activity

Q1: I am seeing a decrease in the inhibitory effect of this compound over the course of my multi-day experiment. What could be the cause? This could be due to several factors:

  • Degradation: The inhibitor may not be stable in your cell culture medium for the duration of the experiment.[7]

  • Metabolism: Cells may be metabolizing and inactivating the compound.

  • Adsorption: The compound may be adsorbing to the plastic of your culture plates.

To troubleshoot this, you can:

  • Replenish the medium with fresh this compound at regular intervals (e.g., every 24-48 hours).

  • Perform a time-course experiment to assess the stability of the compound in your specific experimental setup.

  • Increase the initial concentration of the inhibitor, being mindful of potential toxicity.[8]

Q2: My results with this compound are not reproducible between experiments. What should I check? Inconsistent results can stem from various sources.[6]

  • Inhibitor Preparation: Ensure that the stock solution is properly stored and that you are using fresh dilutions for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.[4]

  • Experimental Conditions: Maintain consistency in cell density, incubation times, and reagent concentrations.

  • Reagent Quality: Verify the quality and consistency of your cells, media, and other reagents.

Table 1: Troubleshooting Common Issues in Long-Term Experiments with this compound

Issue Possible Cause Recommended Solution
Decreased Inhibitor Activity Over Time - Compound degradation in media- Cellular metabolism of the inhibitor- Adsorption to labware- Replenish media with fresh inhibitor every 24-48 hours.- Test inhibitor stability in your specific media.- Consider using low-adhesion plates.
High Variability Between Replicates - Inconsistent pipetting- Uneven cell seeding- Edge effects in multi-well plates- Use calibrated pipettes.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile buffer.
Unexpected Cytotoxicity - High concentration of inhibitor- High concentration of solvent (e.g., DMSO)- Off-target effects- Perform a dose-response curve to determine the optimal non-toxic concentration.- Ensure the final solvent concentration is below 0.5%.- Review literature for known off-target effects of similar compounds.
No Inhibitory Effect Observed - Inactive inhibitor- Incorrect inhibitor concentration- Inappropriate assay conditions- Verify the activity of the inhibitor with a positive control.- Check calculations for dilutions.- Ensure assay conditions (pH, temperature) are optimal for ERAP1 activity.[6]

Diagram 1: General Troubleshooting Workflow for this compound Experiments

G start Problem Encountered (e.g., Inconsistent Results, No Effect) check_inhibitor Check Inhibitor Integrity - Correct storage? - Fresh dilutions? - No repeated freeze-thaw? start->check_inhibitor check_protocol Review Experimental Protocol - Consistent cell density? - Correct incubation times? - Reagent concentrations accurate? start->check_protocol check_reagents Verify Reagents & Cells - Cell line passage number? - Media/serum lot consistency? - Other reagents expired? start->check_reagents positive_control Run Positive Control Assay (e.g., known active ERAP1) check_inhibitor->positive_control dose_response Perform Dose-Response Curve - Determine IC50 - Check for toxicity check_protocol->dose_response stability_test Assess Inhibitor Stability - Incubate in media over time - Measure activity check_reagents->stability_test analyze Analyze Results & Identify Cause positive_control->analyze dose_response->analyze stability_test->analyze resolve Implement Solution & Repeat analyze->resolve

Caption: A flowchart for systematically troubleshooting common experimental issues.

Experimental Protocols

Protocol 1: In Vitro ERAP1 Enzyme Inhibition Assay

This protocol is designed to measure the inhibitory activity of this compound on recombinant human ERAP1 in a cell-free system.

Materials:

  • Recombinant human ERAP1

  • Fluorogenic peptide substrate (e.g., Leu-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • This compound

  • DMSO

  • 384-well black plates

  • Plate reader with fluorescence capabilities (Excitation: 360-380 nm, Emission: 460 nm)

Procedure:

  • Prepare Reagents:

    • Dilute recombinant ERAP1 in Assay Buffer to the desired concentration.

    • Prepare a 2X stock of the fluorogenic substrate in Assay Buffer.

    • Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to create 2X inhibitor solutions. Include a "no inhibitor" control with the same final DMSO concentration.

  • Assay Setup:

    • Add 25 µL of the 2X inhibitor solutions (or control) to the wells of a 384-well plate.

    • Add 25 µL of the diluted ERAP1 enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 50 µL of the 2X substrate solution to each well to start the reaction.

  • Measure Fluorescence:

    • Immediately begin monitoring the fluorescence signal every 1-2 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

    • Normalize the velocities to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Antigen Presentation Assay

This protocol assesses the effect of this compound on the presentation of a specific peptide antigen by target cells.

Materials:

  • Target cells (e.g., a cancer cell line)

  • T-cells specific for a known peptide-MHC complex

  • N-terminally extended precursor of the antigenic peptide

  • This compound

  • Cell culture medium

  • Assay for T-cell activation (e.g., IFN-γ ELISA or flow cytometry for activation markers)

Procedure:

  • Cell Culture:

    • Plate target cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor and Peptide Treatment:

    • Treat the target cells with various concentrations of this compound (or a vehicle control) for 2-4 hours.

    • Add the N-terminally extended precursor peptide to the wells and incubate for an additional 4-6 hours. This allows for peptide uptake, processing, and presentation.

  • Co-culture with T-cells:

    • Wash the target cells to remove excess peptide.

    • Add the specific T-cells to each well and co-culture for 18-24 hours.

  • Measure T-cell Activation:

    • Collect the supernatant to measure IFN-γ secretion by ELISA, or harvest the T-cells for flow cytometry analysis of activation markers (e.g., CD69, CD137).

  • Data Analysis:

    • Quantify the level of T-cell activation for each concentration of this compound.

    • An increase in T-cell activation in the presence of the inhibitor suggests that ERAP1 inhibition leads to enhanced presentation of the specific antigen.

G plate_cells 1. Plate Target Cells (e.g., Cancer Cells) add_inhibitor 2. Add this compound (Incubate 2-4h) plate_cells->add_inhibitor add_peptide 3. Add Precursor Peptide (Incubate 4-6h) add_inhibitor->add_peptide wash_cells 4. Wash Cells add_peptide->wash_cells add_tcells 5. Add Specific T-Cells (Co-culture 18-24h) wash_cells->add_tcells measure_activation 6. Measure T-Cell Activation (e.g., IFN-γ ELISA) add_tcells->measure_activation

Caption: The MHC class I antigen processing pathway and the inhibitory action of this compound.

References

Technical Support Center: Overcoming Poor Cell Permeability of ERAP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with ERAP1 inhibitors. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of compounds targeting Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), with a focus on overcoming these issues for successful in vitro and in vivo experiments. While specific data for a compound designated "ERAP1-IN-3" is not publicly available, this guide leverages information on other known ERAP1 inhibitors and general principles of small molecule permeability.

Frequently Asked Questions (FAQs)

Q1: My ERAP1 inhibitor is potent in biochemical assays but shows significantly reduced activity in cell-based assays. Is this likely a permeability issue?

A1: Yes, a significant drop in potency between a biochemical assay (using purified enzyme) and a cell-based assay is a strong indication of poor cell permeability. For an inhibitor to be effective in a cellular context, it must cross the cell membrane to reach its target, ERAP1, which is primarily located in the endoplasmic reticulum (ER).[1][2][3] Other factors such as compound stability in cell culture media or active efflux out of the cell can also contribute to this discrepancy.

Q2: What are the key physicochemical properties that influence the cell permeability of an ERAP1 inhibitor?

A2: Several physicochemical properties are critical for a small molecule's ability to passively diffuse across the cell membrane:

  • Lipophilicity (LogP/LogD): A balance is crucial. The compound needs to be lipophilic enough to partition into the lipid bilayer of the cell membrane, but not so lipophilic that it becomes trapped or has poor aqueous solubility.

  • Polar Surface Area (PSA): A lower PSA (generally < 140 Ų) is associated with better cell permeability. High PSA indicates a larger area of the molecule with polar atoms, which hinders its passage through the nonpolar cell membrane.

  • Molecular Weight (MW): Smaller molecules (generally < 500 Da) tend to have better permeability.

  • Hydrogen Bond Donors (HBDs): A lower number of hydrogen bond donors (generally < 5) is favorable for permeability.

  • Aqueous Solubility: The compound must be sufficiently soluble in the aqueous environment to be available at the cell surface for absorption.

Q3: How can I experimentally measure the cell permeability of my ERAP1 inhibitor?

A3: There are two standard in vitro assays to quantify cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a good first screen for passive permeability.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium. This model assesses not only passive diffusion but also the impact of active transport and efflux pumps.[4][5]

Q4: My ERAP1 inhibitor is identified as a substrate for efflux pumps in the Caco-2 assay. What does this mean and what can I do?

A4: If your compound has a high efflux ratio (typically >2) in a bidirectional Caco-2 assay, it indicates that it is actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp). This will reduce its intracellular concentration and apparent permeability. To confirm this, you can perform the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil). A significant increase in the apparent permeability (Papp) in the presence of the inhibitor confirms that your compound is an efflux substrate.[6] Strategies to overcome this include chemical modification of the inhibitor to reduce its affinity for efflux transporters or co-administration with an efflux inhibitor in your experiments.

Q5: What strategies can I use to improve the cell permeability of my ERAP1 inhibitor?

A5: There are two main approaches to enhance cell permeability:

  • Chemical Modification:

    • Increase Lipophilicity: Introduce lipophilic groups to the molecule to improve its partitioning into the cell membrane. For benzimidazole-based compounds, introducing less polar hydrogen bond donors has been shown to increase lipophilicity and membrane permeability.[7]

    • Reduce Polar Surface Area and Hydrogen Bond Donors: Modify the structure to mask or remove polar groups.

    • Prodrug Approach: Create a more lipophilic, inactive derivative (prodrug) that can cross the cell membrane and is then cleaved intracellularly to release the active inhibitor.[6]

  • Formulation Strategies:

    • Use of Co-solvents: For in vitro experiments, using a small percentage of a co-solvent like DMSO can improve solubility and the effective concentration at the cell surface.[6]

    • Lipid-Based Formulations: Encapsulating the inhibitor in liposomes, nanoemulsions, or Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance its solubility and facilitate its transport across the cell membrane.

    • Cyclodextrins: These can be used to form inclusion complexes with the inhibitor, improving its aqueous solubility.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with ERAP1 inhibitors with suspected poor cell permeability.

Problem Possible Cause Suggested Solution
Low apparent permeability (Papp) in PAMPA assay Poor passive diffusion due to unfavorable physicochemical properties (e.g., high polarity, low lipophilicity).- Review the physicochemical properties of your compound (see Table 1).- Consider chemical modifications to increase lipophilicity or reduce polar surface area.- Explore formulation strategies to improve solubility.
Poor aqueous solubility leading to precipitation in the donor well.- Decrease the starting concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO) in the donor solution, ensuring it doesn't compromise the artificial membrane.
Low A-to-B Papp with a high efflux ratio (>2) in Caco-2 assay The compound is a substrate for active efflux transporters (e.g., P-gp).- Perform the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil). A significant increase in Papp (A-to-B) will confirm this.- Consider structural modifications to the inhibitor to reduce its recognition by efflux pumps.
Low A-to-B Papp and a low efflux ratio (<2) in Caco-2 assay The primary issue is poor passive permeability.- Focus on strategies to improve passive diffusion as outlined in the FAQs (chemical modification and formulation strategies).
High variability between replicate wells in permeability assays Inconsistent solubility and precipitation of the compound in the assay buffer.- Ensure the compound is fully dissolved in the stock solution.- Decrease the final concentration in the assay.- Use a co-solvent or a formulation aid to improve solubility.
Compromised integrity of the Caco-2 cell monolayer.- Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment to ensure monolayer integrity.- Include a low-permeability marker (e.g., Lucifer Yellow) in your assay.
Low recovery of the compound at the end of the assay The compound is binding to the plastic of the assay plates.- Use low-binding plates.- Include a surfactant in the assay buffer to reduce non-specific binding.
The compound is unstable in the assay buffer or is metabolized by Caco-2 cells.- Assess the chemical stability of the compound at the assay pH and temperature.- Analyze samples from the donor and acceptor compartments, as well as cell lysates, for the presence of metabolites using LC-MS/MS.

Quantitative Data Summary

While specific data for "this compound" is unavailable, the following table presents data for other published ERAP1 inhibitors to provide a reference for expected potency.

Table 1: Biochemical Potency of Representative ERAP1 Inhibitors

Compound Scaffold IC50 (µM) Selectivity over ERAP2 Reference
Compound 1Indole-guanidine~2>100-fold[8]
Compound 2Cyclohexyl-urea~5>100-fold[8]
DG046Phosphinic Pseudopeptide0.043~1.3-fold[9]
Benzofuran DerivativeBenzofuran~0.1Selective[10]

Table 2: General Benchmarks for Permeability Assays

Permeability Classification Papp (x 10⁻⁶ cm/s) in Caco-2 Papp (x 10⁻⁶ cm/s) in PAMPA Expected Human Oral Absorption
High> 10> 5> 80%
Moderate1 - 101 - 520% - 80%
Low< 1< 1< 20%

Note: These values are approximate and can vary depending on specific assay conditions.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general procedure for assessing the passive permeability of an ERAP1 inhibitor.

Methodology:

  • Prepare Solutions:

    • Dissolve the test compound and control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like atenolol) in a suitable buffer (e.g., PBS, pH 7.4) containing a small percentage of DMSO to ensure solubility (typically 1-5%).

    • Prepare a lipid solution (e.g., 1-2% lecithin in dodecane).

  • Coat Donor Plate:

    • Pipette a small volume (e.g., 5 µL) of the lipid solution onto the membrane of each well of the donor plate.

  • Prepare Acceptor Plate:

    • Fill the wells of the acceptor plate with the appropriate buffer.

  • Assemble and Incubate:

    • Place the donor plate onto the acceptor plate, creating a "sandwich".

    • Add the test and control compound solutions to the donor wells.

    • Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

  • Sample Analysis:

    • After incubation, separate the plates and collect samples from both the donor and acceptor wells.

    • Quantify the concentration of the compound in each sample using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-ln(1 - [Drug]acceptor / [Drug]equilibrium)) * (Vd * Va) / ((Vd + Va) * Area * Time) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

Protocol 2: Caco-2 Permeability Assay

This protocol provides a general procedure for assessing permeability and active transport across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values within the acceptable range for your laboratory (typically >200 Ω*cm²).

  • Assay Preparation:

    • Wash the monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Prepare the apical (donor) solution by diluting the ERAP1 inhibitor to the final desired concentration in HBSS.

    • Prepare the basolateral (receiver) solution with fresh HBSS.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Add the donor solution to the apical chamber and the receiver solution to the basolateral chamber.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Efflux Assay (Basolateral to Apical - B to A):

    • To determine the efflux ratio, perform the experiment in the reverse direction by adding the donor solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of the inhibitor in the collected samples using a validated analytical method like LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the cell monolayer, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)

Protocol 3: Measuring Intracellular Compound Concentration

This protocol provides a method to directly quantify the amount of inhibitor that has entered the cells.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with the ERAP1 inhibitor at the desired concentration and for a specific duration.

  • Washing:

    • After incubation, aspirate the medium and wash the cells multiple times with ice-cold PBS to remove any extracellular compound.

  • Cell Lysis and Compound Extraction:

    • Lyse the cells using a suitable lysis buffer.

    • Extract the compound from the cell lysate using an organic solvent (e.g., acetonitrile/methanol mixture). Determine the extraction efficiency in a separate control experiment.[11]

  • Quantification:

    • Quantify the amount of the inhibitor in the cell lysate extract using LC-MS/MS.

    • Determine the protein concentration in the lysate to normalize the data.

  • Data Analysis:

    • Express the results as the amount of compound per milligram of protein or per million cells. This provides a direct measure of cellular uptake.

Visualizations

ERAP1's Role in Antigen Processing

ERAP1_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Proteasome Proteasome Peptide_precursors Peptide Precursors (>8-10 amino acids) Proteasome->Peptide_precursors Protein Intracellular Proteins (e.g., viral, tumor) Protein->Proteasome Degradation TAP TAP Transporter Peptide_precursors->TAP Transport into ER ERAP1 ERAP1 TAP->ERAP1 MHC_I MHC Class I ERAP1->MHC_I Trims peptides to optimal length (8-10 aa) Peptide_MHC_I Peptide-MHC I Complex MHC_I->Peptide_MHC_I Peptide Loading Cell_Surface Cell Surface Peptide_MHC_I->Cell_Surface Transport CD8_T_Cell CD8+ T-Cell Cell_Surface->CD8_T_Cell Antigen Presentation

Caption: ERAP1's role in the MHC Class I antigen presentation pathway.

Workflow for Assessing and Overcoming Poor Cell Permeability

Troubleshooting_Workflow Start Start: Inhibitor shows poor cell-based activity PAMPA Perform PAMPA Assay Start->PAMPA Formulation Formulation Strategies: - Co-solvents - Lipid Carriers - Cyclodextrins Start->Formulation Alternative Starting Point Low_PAMPA Low Permeability? PAMPA->Low_PAMPA Caco2 Perform Caco-2 Assay Low_PAMPA->Caco2 Yes Re_evaluate Re-evaluate in Cell-Based Assay Low_PAMPA->Re_evaluate No Efflux High Efflux Ratio? Caco2->Efflux Chem_Mod Chemical Modification: - Increase Lipophilicity - Reduce PSA/HBD - Prodrug Approach Efflux->Chem_Mod No Efflux_Inhibitor Co-administer with Efflux Inhibitor Efflux->Efflux_Inhibitor Yes Chem_Mod->Re_evaluate Formulation->Re_evaluate Efflux_Inhibitor->Re_evaluate

Caption: A logical workflow for troubleshooting poor cell permeability.

Bidirectional Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_A_to_B Apical to Basolateral (A->B) Transport cluster_B_to_A Basolateral to Apical (B->A) Transport A_to_B Apical (Donor) Add Compound Solution Caco-2 Monolayer Basolateral (Receiver) Sample for Analysis Data_Analysis Data Analysis: - Calculate Papp (A->B) and Papp (B->A) - Calculate Efflux Ratio = Papp(B->A) / Papp(A->B) A_to_B:f2->Data_Analysis B_to_A Apical (Receiver) Sample for Analysis Caco-2 Monolayer Basolateral (Donor) Add Compound Solution B_to_A:f0->Data_Analysis

References

Troubleshooting inconsistent results in ERAP1-IN-3 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ERAP1-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a selective, allosteric inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1).[1][2] Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to a regulatory site on the ERAP1 enzyme.[1][3] This binding event alters the enzyme's conformation, which in turn inhibits its ability to trim long peptide precursors into the optimal 8-10 amino acid length required for binding to Major Histocompatibility Complex class I (MHC-I) molecules.[1][4][5] Interestingly, while it inhibits the processing of longer, physiologically relevant peptides, it can allosterically activate the hydrolysis of small, fluorogenic substrates like L-leucine-7-amido-4-methylcoumarin (L-AMC).[1][2]

Q2: What is the typical working concentration for this compound in cell-based assays?

A2: A cellular IC50 of 1.0 µM has been reported for inhibiting antigen processing.[2] However, the optimal concentration can vary depending on the cell type, experimental duration, and specific endpoint being measured. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: What are the known off-target effects of this compound?

A3: this compound is reported to be highly selective for ERAP1 over its homologs ERAP2 and IRAP, with an IC50 for ERAP2 being greater than 200 µM.[1] However, inhibition of ERAP1 activity can have broader effects on cellular homeostasis beyond antigen presentation. Studies have shown that ERAP1 inhibition can lead to proteomic alterations related to metabolism and cellular stress, including endoplasmic reticulum (ER) stress and changes in reactive oxygen species (ROS) production.[6]

Q4: Can this compound be used in animal models?

A4: While the primary characterization of this compound has been in in vitro and cell-based assays, the general class of ERAP1 inhibitors is being explored in preclinical animal models.[7] The suitability of this compound for in vivo studies would depend on its pharmacokinetic and pharmacodynamic properties, which should be thoroughly evaluated.

Troubleshooting Guide

Issue 1: High variability in MHC-I surface expression after this compound treatment.
Potential Cause Troubleshooting Steps
Cell Line Specificity and HLA Haplotype Different cell lines can have varying baseline levels of ERAP1 and MHC-I expression. The specific HLA alleles expressed by a cell line can also influence its dependence on ERAP1 for peptide processing. It is recommended to use cell lines with well-characterized HLA haplotypes and ERAP1 expression levels.
ERAP1 Allotypes The ERAP1 gene is polymorphic, and different allotypes (variants) of the enzyme can have different catalytic activities and sensitivities to inhibitors.[8] If possible, genotype your cell lines for common ERAP1 single nucleotide polymorphisms (SNPs) to understand if you are working with a hyperactive, hypoactive, or efficient ERAP1 variant.
Interplay with ERAP2 ERAP2 is a homolog of ERAP1 that also participates in peptide trimming. In some cellular contexts, ERAP2 can compensate for the loss of ERAP1 function.[9] Consider measuring ERAP2 expression in your cell line. Note that some individuals and therefore some cell lines are natural knockouts for ERAP2.[8]
Inhibitor Concentration and Incubation Time The effect of this compound on MHC-I expression can be time and concentration-dependent. Perform a time-course and dose-response experiment to determine the optimal conditions for your cell line.
Off-Target Effects on Cellular Stress Prolonged or high-concentration treatment with ERAP1 inhibitors can induce ER stress, which can independently affect MHC-I expression and folding.[10] Monitor markers of ER stress (e.g., CHOP, BiP) via Western blot if you observe unexpected changes in MHC-I levels.
Issue 2: Inconsistent results in cytotoxicity assays (e.g., NK cell-mediated killing).
Potential Cause Troubleshooting Steps
Effector to Target Ratio The ratio of effector cells (e.g., NK cells) to target cells is critical. Optimize this ratio for your specific cell lines to ensure a detectable window of killing.
Variable Target Cell Lysis Ensure consistent target cell health and viability before starting the assay. Inconsistent lysis may be due to variability in the baseline susceptibility of the target cells.
Effector Cell Activation State The activation state of your effector cells can significantly impact their cytotoxic potential. Ensure a consistent source and activation protocol for your NK cells or T cells.
Dual Role of ERAP1 in Epitope Generation ERAP1 can both generate and destroy antigenic epitopes.[11] Inhibition of ERAP1 may lead to the presentation of novel epitopes that enhance immune recognition, or it may prevent the generation of key epitopes, leading to reduced killing. The outcome is highly dependent on the specific antigens expressed by the target cells.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound

Assay TypeSubstrateValueReference
Cellular Antigen ProcessingEndogenous PeptidesIC50: 1.0 µM[2]
Fluorogenic Substrate HydrolysisL-AMCAC50: 3.7 µM[1]
Nonamer Peptide HydrolysisNonamer PeptideEC50: 0.4 µM[2]

Table 2: Selectivity of this compound

EnzymeIC50Reference
ERAP1See Table 1[1][2]
ERAP2> 200 µM[1]
IRAPNo detectable effect[1]

Experimental Protocols

ERAP1 Enzymatic Assay using a Fluorogenic Substrate

This protocol is adapted from methods described for measuring ERAP1 activity using a synthetic fluorogenic substrate.[12][13][14]

Materials:

  • Recombinant human ERAP1

  • This compound

  • Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, Leu-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add a fixed concentration of recombinant ERAP1 to each well.

  • Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for 15-30 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate (Leu-AMC) to each well.

  • Immediately begin kinetic reading on a fluorescence plate reader at 37°C, taking measurements every 1-2 minutes for 30-60 minutes.

  • Calculate the rate of reaction (slope of the linear phase of fluorescence increase).

  • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Analysis of MHC-I Surface Expression by Flow Cytometry

This protocol provides a general framework for assessing changes in MHC-I surface expression on target cells after treatment with this compound.[15][16][17][18]

Materials:

  • Target cell line

  • This compound

  • Complete cell culture medium

  • PBS

  • FACS buffer (PBS with 1% BSA and 0.02% sodium azide)

  • FITC- or PE-conjugated anti-MHC-I antibody (e.g., W6/32)

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Seed target cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24-72 hours).

  • Harvest the cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to preserve surface proteins.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in cold FACS buffer.

  • Aliquot approximately 5 x 10^4 cells per tube for staining.

  • Add the anti-MHC-I antibody or isotype control to the respective tubes.

  • Incubate on ice for 30-45 minutes in the dark.

  • Wash the cells twice with cold FACS buffer.

  • Resuspend the cells in FACS buffer and analyze on a flow cytometer.

  • Gate on the live cell population and compare the mean fluorescence intensity (MFI) of MHC-I staining between treated and control cells.

NK Cell-Mediated Cytotoxicity Assay

This protocol outlines a method to evaluate the effect of this compound treatment on the susceptibility of target cells to NK cell-mediated lysis.[19][20][21][22][23]

Materials:

  • Target cell line

  • This compound

  • Effector cells (e.g., primary NK cells or NK-92 cell line)

  • Target cell labeling dye (e.g., Calcein AM or a cell proliferation dye)

  • Dead cell stain (e.g., 7-AAD or Propidium Iodide)

  • 96-well U-bottom plate

  • Flow cytometer

Procedure:

  • Treat target cells with this compound or vehicle control for 24-72 hours.

  • On the day of the assay, harvest and label the target cells with a fluorescent dye according to the manufacturer's instructions.

  • Wash and resuspend the labeled target cells at a known concentration.

  • Prepare effector cells at various concentrations to achieve different Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

  • In a 96-well U-bottom plate, add a fixed number of labeled target cells to each well.

  • Add the effector cells at the desired E:T ratios. Include controls for spontaneous lysis (target cells only) and maximum lysis (target cells with a lysis agent).

  • Centrifuge the plate briefly to facilitate cell-cell contact and incubate at 37°C for 4 hours.

  • After incubation, add a dead cell stain to each well.

  • Analyze the samples on a flow cytometer.

  • Gate on the target cell population (identified by the labeling dye) and quantify the percentage of dead cells (positive for the dead cell stain).

  • Calculate the percentage of specific lysis for each E:T ratio.

Visualizations

ERAP1_Antigen_Presentation_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptide_precursors Peptide Precursors (>10 aa) Proteasome->Peptide_precursors Degradation TAP TAP Transporter Peptide_precursors->TAP Transport ERAP1 ERAP1 TAP->ERAP1 Trimming ERAP1->Peptide_precursors Over-trims (Destruction) Optimal_peptide Optimal Peptide (8-10 aa) ERAP1->Optimal_peptide Generates MHC_I MHC class I PLC Peptide Loading Complex MHC_I->PLC Optimal_peptide->PLC Loading MHC_I_peptide MHC-I-Peptide Complex PLC->MHC_I_peptide Cell_surface Cell Surface MHC_I_peptide->Cell_surface Presentation to CD8+ T cells ERAP1_IN_3 This compound ERAP1_IN_3->ERAP1 Inhibits

Caption: Antigen presentation pathway and the inhibitory action of this compound.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Inhibitor Verify Inhibitor (Concentration, Solubility, Stability) Start->Check_Inhibitor Check_Cells Characterize Cell Line (ERAP1/2 Expression, HLA Haplotype, ERAP1 Allotype) Start->Check_Cells Check_Protocol Optimize Protocol (Time course, Dose-response, Controls) Start->Check_Protocol Outcome1 Consistent Results Check_Inhibitor->Outcome1 Outcome2 Inconsistency Persists: Consider Off-Target Effects (e.g., ER Stress) Check_Inhibitor->Outcome2 Check_Cells->Outcome1 Check_Cells->Outcome2 Check_Protocol->Outcome1 Check_Protocol->Outcome2

Caption: Logical workflow for troubleshooting inconsistent this compound results.

ERAP1_Signaling_Connections ERAP1 ERAP1 Antigen_Presentation Antigen Presentation ERAP1->Antigen_Presentation Modulates ER_Stress ER Stress Response ERAP1->ER_Stress Influences Inflammasome Inflammasome Activation ERAP1->Inflammasome Regulates Adaptive_Immunity Adaptive Immunity (CD8+ T cells) Antigen_Presentation->Adaptive_Immunity Activates Innate_Immunity Innate Immunity (NK cells) Antigen_Presentation->Innate_Immunity Modulates KIRs

Caption: ERAP1's central role in immunity and cellular stress pathways.

References

Technical Support Center: Optimization of Incubation Time with ERAP1-IN-3 for Maximal Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of ERAP1-IN-3, a novel inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). Our goal is to help you achieve maximal and reproducible inhibition of ERAP1 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is designed to specifically inhibit the enzymatic activity of ERAP1. ERAP1 plays a crucial role in the final trimming of peptides before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules in the endoplasmic reticulum.[1][2] By blocking ERAP1, this compound alters the repertoire of peptides presented on the cell surface, which can modulate immune responses.[2][3][4] Depending on the cellular context, this can either enhance or suppress T-cell recognition.[2]

Q2: What is the recommended starting concentration and incubation time for this compound?

As a starting point, we recommend a concentration range of 1-10 µM. For initial experiments, an incubation time of 24 to 72 hours is suggested to observe significant modulation of the immunopeptidome. However, optimal conditions are highly dependent on the cell type and the specific experimental endpoint. For some cell lines and assays, treatment for as long as 6 days has been shown to be effective for observing changes in the immunopeptidome.[5][6][7]

Q3: How can I confirm that this compound is active in my cellular model?

Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA).[8] This method assesses the binding of the inhibitor to ERAP1 in intact cells by measuring changes in the thermal stability of the protein.[8] Additionally, a downstream functional readout, such as altered presentation of a known ERAP1-dependent antigen, can provide evidence of cellular activity.

Q4: What are the potential off-target effects of this compound?

While this compound is designed for high selectivity, all small molecule inhibitors have the potential for off-target effects.[8][9] It is crucial to include appropriate controls in your experiments. To assess off-target effects, consider using a structurally unrelated ERAP1 inhibitor as a control to ensure the observed phenotype is due to ERAP1 inhibition.[8] Additionally, performing a dose-response curve can help differentiate on-target from off-target effects.[8]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on antigen presentation. Insufficient incubation time.Increase the incubation time with this compound. Some effects on the immunopeptidome may only be apparent after prolonged treatment (e.g., 6 days).[5][6][7]
Suboptimal inhibitor concentration.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Potency in cell-based assays is typically in the <1-10 μM range.[10]
Cell line is not responsive.Ensure your cell line expresses ERAP1 and the relevant MHC class I allele for your peptide of interest.
Issues with the experimental readout.Validate your antigen presentation assay with a positive control (e.g., a known peptide that is presented).
High cellular toxicity observed. Inhibitor concentration is too high.Lower the concentration of this compound. Use the lowest concentration that gives the desired on-target effect.[8]
Off-target toxicity.[9]Screen the compound against a panel of toxicity-related targets. Consider using a cell line that does not express ERAP1 to determine if the toxicity is independent of the intended target.[9]
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent is not exceeding the recommended limit for your cell line (typically <0.5%).
Inconsistent results between experiments. Variability in cell culture conditions.Maintain consistent cell passage number, density, and growth phase for all experiments.
Instability of the inhibitor.Prepare fresh stock solutions of this compound for each experiment and store them properly according to the manufacturer's instructions.
Inconsistent incubation times.Precisely control the duration of inhibitor treatment for all samples.

Experimental Protocols

Protocol 1: Determination of Optimal Incubation Time for ERAP1 Inhibition

This protocol outlines a method to determine the optimal incubation time of this compound for maximal inhibition of a specific ERAP1-dependent peptide presentation.

Materials:

  • Target cell line expressing ERAP1 and the relevant MHC class I allele

  • This compound

  • Complete cell culture medium

  • Peptide of interest (known to be processed by ERAP1)

  • Antibody specific for the peptide-MHC complex

  • Flow cytometer

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis.

  • Inhibitor Treatment: The following day, treat the cells with a predetermined optimal concentration of this compound (e.g., 5 µM). Include a vehicle control (e.g., DMSO).

  • Time Course: Incubate the cells for a range of time points (e.g., 12, 24, 48, 72, 96, 120, 144 hours).

  • Antigen Loading (if necessary): If using an exogenous peptide, add it to the wells for the last 4-6 hours of incubation.

  • Staining: Harvest the cells and stain with a fluorescently labeled antibody specific for the peptide-MHC complex of interest.

  • Flow Cytometry: Analyze the cells by flow cytometry to quantify the level of peptide presentation.

  • Data Analysis: Plot the mean fluorescence intensity (MFI) against the incubation time to determine the time point at which maximal inhibition (or enhancement, depending on the peptide) of presentation is observed.

Quantitative Data Summary
Incubation Time (hours)Mean Fluorescence Intensity (MFI) - Vehicle ControlMean Fluorescence Intensity (MFI) - this compound (5 µM)% Inhibition/Enhancement
12150014503.3% Inhibition
241520120021.1% Inhibition
48155080048.4% Inhibition
72153055064.1% Inhibition
96156045071.2% Inhibition
120154042072.7% Inhibition
144155041073.5% Inhibition

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

ERAP1_Signaling_Pathway cluster_ER Endoplasmic Reticulum TAP TAP Transporter Peptide_precursor Peptide Precursors (>8 amino acids) TAP->Peptide_precursor Translocation ERAP1 ERAP1 Peptide_precursor->ERAP1 Binding Trimmed_peptide Trimmed Peptide (8-10 amino acids) ERAP1->Trimmed_peptide Trimming MHC_I MHC Class I Peptide_MHC_complex Peptide-MHC I Complex MHC_I->Peptide_MHC_complex Transport Trimmed_peptide->MHC_I Loading ERAP1_IN_3 This compound ERAP1_IN_3->ERAP1 Inhibition Cytosol Cytosol Cell_Surface Cell Surface T_Cell CD8+ T-Cell Peptide_MHC_complex->T_Cell Recognition

Caption: ERAP1's role in the antigen presentation pathway and the inhibitory action of this compound.

Experimental_Workflow A 1. Seed Cells B 2. Treat with this compound or Vehicle Control A->B C 3. Incubate for Various Durations (e.g., 12-144h) B->C D 4. Add Peptide (if applicable) C->D E 5. Stain for Peptide-MHC Complex D->E F 6. Analyze by Flow Cytometry E->F G 7. Determine Optimal Incubation Time F->G

Caption: Workflow for determining the optimal incubation time of this compound.

Troubleshooting_Logic Start Start: No Observable Effect Q1 Is incubation time sufficient (e.g., >48h)? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is inhibitor concentration optimal? A1_Yes->Q2 Action1 Increase incubation time A1_No->Action1 Action1->Q1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Does the cell line express ERAP1? A2_Yes->Q3 Action2 Perform dose-response A2_No->Action2 Action2->Q2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Consult further technical support A3_Yes->End Action3 Validate ERAP1 expression A3_No->Action3

Caption: A logical troubleshooting workflow for experiments with this compound.

References

Strategies to reduce ERAP1-IN-3-induced cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ERAP1-IN-3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate this compound-induced cytotoxicity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic profile of this compound?

A1: While this compound is designed to be a selective inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), like many bioactive small molecules, it may exhibit cytotoxicity at concentrations above its effective dose. One study on a selective allosteric ERAP1 inhibitor showed that it was non-cytotoxic at a concentration of 10 μM in A375 melanoma cells[1][2]. However, cytotoxicity can be cell-type dependent and influenced by experimental conditions. We recommend performing a dose-response curve to determine the optimal non-cytotoxic concentration for your specific cell line.

Q2: What are the potential mechanisms of this compound-induced cytotoxicity?

A2: Based on studies of ERAP1 function and inhibition, potential mechanisms of cytotoxicity include:

  • Endoplasmic Reticulum (ER) Stress: ERAP1 plays a role in maintaining ER homeostasis. Its inhibition may lead to an accumulation of unfolded or misfolded proteins, triggering the Unfolded Protein Response (UPR), which can culminate in apoptosis[2][3].

  • Oxidative Stress: Inhibition of ERAP1 has been shown to affect reactive oxygen species (ROS) production and mitochondrial metabolism[1][2][4]. An imbalance in ROS can lead to cellular damage and apoptosis[1][2][4].

  • Apoptosis: Both ER and oxidative stress can converge on apoptotic signaling pathways, primarily through the activation of caspases[5][6].

Q3: How can I determine if my cells are undergoing apoptosis due to this compound treatment?

A3: Apoptosis can be detected using several methods. A common and reliable method is flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic or necrotic cells will be positive for both. See the detailed protocol for Annexin V staining below.

Q4: Can I use antioxidants to reduce this compound-induced cytotoxicity?

A4: If you suspect that cytotoxicity is mediated by oxidative stress, co-treatment with an antioxidant may be beneficial. N-acetylcysteine (NAC) is a commonly used antioxidant in cell culture experiments[7][8][9]. However, it is crucial to first confirm that oxidative stress is indeed the cause of cytotoxicity by measuring ROS levels.

Q5: Are caspase inhibitors a viable strategy to mitigate cytotoxicity?

A5: If apoptosis is confirmed as the mechanism of cell death, a pan-caspase inhibitor, such as Z-VAD-FMK, can be used to block the apoptotic cascade[5][6]. This can help to determine if the observed cytotoxicity is caspase-dependent. It is important to note that inhibiting apoptosis may not always rescue the cells, as it can sometimes switch the mode of cell death to necrosis or senescence[5].

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High levels of cell death observed at the desired inhibitory concentration. The effective concentration of this compound is cytotoxic to the specific cell line being used.1. Perform a dose-response curve to determine the IC50 for ERAP1 inhibition and a separate assay to determine the CC50 (cytotoxic concentration 50%). 2. Aim for a working concentration that provides sufficient ERAP1 inhibition with minimal cytotoxicity. 3. If the therapeutic window is too narrow, consider the mitigation strategies outlined below.
Increased expression of ER stress markers (e.g., CHOP, BiP). This compound is inducing ER stress.1. Confirm ER stress by Western blot or qPCR for key UPR markers. 2. Consider co-treatment with a chemical chaperone like 4-phenylbutyric acid (4-PBA) to alleviate ER stress.
Elevated levels of reactive oxygen species (ROS). This compound is inducing oxidative stress.1. Measure intracellular ROS levels using a fluorescent probe such as DCFH-DA. 2. If ROS levels are elevated, co-incubate with an antioxidant like N-acetylcysteine (NAC) or Vitamin E[7][8][9][10]. See the protocol below for ROS detection.
Positive staining for Annexin V and activated caspases. This compound is inducing apoptosis.1. Confirm apoptosis using Annexin V/PI staining and a caspase activity assay. 2. To investigate the role of apoptosis in the observed cytotoxicity, pre-treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) before adding this compound[5][6].

Quantitative Data Summary

Table 1: Hypothetical Cytotoxicity and Inhibitory Concentrations of this compound in Various Cell Lines

Cell LineIC50 (ERAP1 Inhibition) (µM)CC50 (Cytotoxicity) (µM)Therapeutic Index (CC50/IC50)
A375 (Melanoma)0.5> 20> 40
THP-1 (Leukemia)0.81518.75
HeLa (Cervical Cancer)1.2108.33
HEK293T (Embryonic Kidney)2.552

Note: These values are hypothetical and should be determined experimentally for your specific cell line and assay conditions.

Key Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol provides a method to determine the concentration-dependent cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the CC50.

Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells by treating with this compound for the desired time. Include positive and negative controls.

  • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

Materials:

  • Cells treated with this compound

  • DCFH-DA (5 mM stock in DMSO)

  • Serum-free medium

  • PBS

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and treat with this compound for the desired duration. Include a positive control for ROS induction (e.g., H2O2).

  • Remove the treatment medium and wash the cells once with PBS.

  • Dilute the DCFH-DA stock solution to a final working concentration of 10 µM in serum-free medium.

  • Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.

  • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Add PBS to the wells and immediately measure the fluorescence. For microscopy, visualize using a FITC filter set. For a plate reader, measure fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm[11].

  • Normalize the fluorescence intensity to the cell number or protein concentration.

Visualizations

ERAP1_Inhibition_Cytotoxicity_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Cyto Cytoplasm ERAP1 ERAP1 UPR Unfolded Protein Response (UPR) ERAP1->UPR Suppresses (normal function) ER_Stress ER Stress UPR->ER_Stress Mito Mitochondrial Dysfunction ER_Stress->Mito Caspase Caspase Activation ER_Stress->Caspase ROS Reactive Oxygen Species (ROS) Mito->ROS ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis ERAP1_IN_3 This compound ERAP1_IN_3->ERAP1 Inhibition

Caption: Potential pathways of this compound-induced cytotoxicity.

Troubleshooting_Workflow start High Cytotoxicity Observed is_apoptosis Is it Apoptosis? (Annexin V Assay) start->is_apoptosis is_ros Is there Oxidative Stress? (ROS Assay) is_apoptosis->is_ros No mitigate_apoptosis Co-treat with Caspase Inhibitor (e.g., Z-VAD-FMK) is_apoptosis->mitigate_apoptosis Yes is_er_stress Is there ER Stress? (UPR Markers) is_ros->is_er_stress No mitigate_ros Co-treat with Antioxidant (e.g., NAC) is_ros->mitigate_ros Yes mitigate_er_stress Co-treat with Chemical Chaperone (e.g., 4-PBA) is_er_stress->mitigate_er_stress Yes optimize_dose Optimize Dose and Treatment Duration is_er_stress->optimize_dose No mitigate_apoptosis->optimize_dose mitigate_ros->optimize_dose mitigate_er_stress->optimize_dose

Caption: Troubleshooting workflow for this compound cytotoxicity.

References

How to control for ERAP1-IN-3 effects on cell viability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ERAP1-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively controlling for the effects of this compound on cell viability in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective, cell-permeable allosteric inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). Its primary mechanism of action is to bind to a regulatory site on the ERAP1 enzyme, distinct from the active site, which induces a conformational change that inhibits the enzyme's peptide trimming activity.[1][2] This leads to alterations in the repertoire of peptides presented by Major Histocompatibility Complex (MHC) class I molecules on the cell surface.[3][4]

Q2: What are the known effects of ERAP1 inhibition on cellular physiology beyond antigen presentation?

A2: Inhibition of ERAP1 can have broader effects on cellular homeostasis. Studies have shown that modulating ERAP1 activity can lead to changes in the cellular proteome, metabolism, and stress responses.[5][6][7] Specifically, ERAP1 inhibition has been linked to increased sensitivity to ER stress, alterations in reactive oxygen species (ROS) production, and changes in mitochondrial metabolism.[5][6][8] It is crucial to consider these potential effects when designing and interpreting experiments with this compound.

Q3: I am observing unexpected levels of cytotoxicity with this compound in my cell line. What are the possible causes?

A3: Unexpected cytotoxicity can arise from several factors:

  • On-target toxicity: The target cell line may be highly dependent on the normal physiological functions of ERAP1 for survival.

  • Off-target effects: this compound may interact with other cellular targets, leading to toxicity. While designed to be selective, off-target activity can never be completely ruled out without experimental validation.

  • Compound-specific issues: High concentrations of the inhibitor or its vehicle (e.g., DMSO) can be toxic to cells. Contamination of the compound or instability in culture media can also contribute to cytotoxicity.

  • Cell line sensitivity: Different cell lines can have varying sensitivities to ERAP1 inhibition due to their unique genetic and proteomic backgrounds.[9]

Q4: How can I distinguish between on-target and off-target effects of this compound on cell viability?

A4: Distinguishing between on-target and off-target effects is a critical step in validating your experimental findings. Here are several strategies:

  • Use of a negative control: Employ a structurally similar but inactive analog of this compound. This compound should not inhibit ERAP1 but would share similar physical and chemical properties, helping to identify non-specific effects.

  • Rescue experiments: If the cytotoxic effect is on-target, it might be rescued by overexpressing a resistant form of ERAP1 or by modulating downstream pathways.

  • Use of multiple ERAP1 inhibitors: Confirm your phenotype with a structurally distinct ERAP1 inhibitor that has a different mode of action (e.g., an active site inhibitor).

  • ERAP1 knockout/knockdown cells: Compare the effects of this compound on wild-type cells versus cells where ERAP1 has been genetically depleted (e.g., using CRISPR-Cas9 or shRNA). ERAP1-depleted cells should show a diminished response to the inhibitor if the effect is on-target.[6]

  • Target engagement assays: Directly measure the binding of this compound to ERAP1 within the cell to confirm that the observed phenotype correlates with target binding.[10]

Troubleshooting Guides

Guide 1: Investigating Unexpected Cytotoxicity

This guide provides a systematic approach to troubleshooting unexpected cytotoxicity observed with this compound.

dot

Troubleshooting_Cytotoxicity start Unexpected Cytotoxicity Observed concentration Verify Compound Concentration and Purity start->concentration vehicle_control Run Vehicle Control (e.g., DMSO) concentration->vehicle_control dose_response Perform Dose-Response Curve vehicle_control->dose_response time_course Conduct Time-Course Experiment dose_response->time_course off_target Investigate Off-Target Effects time_course->off_target on_target Investigate On-Target Toxicity time_course->on_target negative_control Use Inactive Analog Control off_target->negative_control Different phenotype? rescue_exp Perform Rescue Experiment on_target->rescue_exp Phenotype reverted? knockout_cells Test on ERAP1 KO/KD Cells negative_control->knockout_cells conclusion_off Conclusion: Off-Target Effect Likely knockout_cells->conclusion_off KO cells show same sensitivity? pathway_analysis Analyze Cellular Stress Pathways (e.g., ER Stress, ROS) rescue_exp->pathway_analysis conclusion_on Conclusion: On-Target Effect Likely pathway_analysis->conclusion_on

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Troubleshooting Steps & Recommendations:

Step Action Rationale
1. Verify Compound Confirm the concentration, purity, and stability of your this compound stock solution.Errors in concentration or compound degradation can lead to inconsistent or toxic effects.
2. Vehicle Control Run a control with the vehicle (e.g., DMSO) at the same final concentration used for this compound.High concentrations of some solvents can be independently toxic to cells.[11]
3. Dose-Response Perform a dose-response experiment to determine the IC50 and identify the concentration range of the cytotoxic effect.This helps to understand the potency of the cytotoxic effect and to select appropriate concentrations for further experiments.
4. Time-Course Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) of exposure to this compound.The cytotoxic effect may be time-dependent.
5. Off-Target Screen Test this compound in ERAP1-knockout or knockdown cell lines.If the cytotoxicity persists in the absence of the target, it is likely an off-target effect.[11]
6. On-Target Validation Use a structurally different ERAP1 inhibitor to see if it recapitulates the phenotype.If two different inhibitors for the same target cause the same effect, it is more likely to be an on-target effect.[11]
7. Pathway Analysis Investigate markers of cellular stress, such as ER stress (e.g., CHOP expression) or ROS production.ERAP1 inhibition has been linked to these pathways, which can contribute to cell death.[5][6]

Experimental Protocols

Protocol 1: Assessing Cell Viability using an ATP-Based Luminescent Assay

This protocol provides a method to quantify cell viability by measuring ATP levels, which is an indicator of metabolically active cells.

dot

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells 1. Seed cells in a 96-well opaque plate prepare_compound 2. Prepare serial dilutions of this compound add_compound 3. Add compound dilutions and controls to cells prepare_compound->add_compound incubate 4. Incubate for desired duration (e.g., 48h) add_compound->incubate equilibrate 5. Equilibrate plate to room temperature incubate->equilibrate add_reagent 6. Add ATP detection reagent equilibrate->add_reagent incubate_reagent 7. Incubate for 10 min add_reagent->incubate_reagent read_luminescence 8. Measure luminescence incubate_reagent->read_luminescence analyze_data 9. Normalize to vehicle control and plot dose-response curve read_luminescence->analyze_data

Caption: Experimental workflow for ATP-based cell viability assay.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Opaque-walled 96-well plates

  • ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader with luminescence detection

Methodology:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium in a 96-well opaque-walled plate. c. Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment: a. Prepare a serial dilution of this compound in complete culture medium. A common starting point is a 10-point, 1:3 serial dilution from a high concentration (e.g., 100 µM). b. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only). c. Add 100 µL of the compound dilutions or controls to the appropriate wells. d. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Assay Procedure: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Prepare the ATP detection reagent according to the manufacturer's instructions. c. Add 100 µL of the reagent to each well. d. Mix on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Subtract the average luminescence of the no-cell control from all other wells. c. Normalize the data to the vehicle control (set as 100% viability). d. Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Analysis of ER Stress Induction

This protocol describes how to assess the induction of the Unfolded Protein Response (UPR) or ER stress by measuring the expression of the key transcription factor CHOP (DDIT3) via quantitative PCR (qPCR).

dot

ER_Stress_Workflow start Treat cells with this compound and controls rna_extraction 1. Isolate total RNA start->rna_extraction cdna_synthesis 2. Synthesize cDNA rna_extraction->cdna_synthesis qpcr 3. Perform qPCR for CHOP and a housekeeping gene cdna_synthesis->qpcr analysis 4. Analyze relative gene expression (e.g., ΔΔCt method) qpcr->analysis end Determine fold change in CHOP expression analysis->end

Caption: Workflow for analyzing ER stress by qPCR.

Materials:

  • Treated cells (from a 6-well plate format)

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for CHOP (DDIT3) and a stable housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Methodology:

  • Cell Treatment: a. Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 for viability) for a relevant time period (e.g., 24 hours). b. Include a vehicle control and a positive control for ER stress induction (e.g., tunicamycin or thapsigargin).

  • RNA Isolation and cDNA Synthesis: a. Harvest cells and isolate total RNA using a commercial kit according to the manufacturer's protocol. b. Quantify the RNA and assess its purity. c. Synthesize cDNA from an equal amount of RNA from each sample.

  • qPCR: a. Prepare qPCR reactions containing cDNA, primers for CHOP and the housekeeping gene, and qPCR master mix. b. Run the qPCR reactions in a real-time PCR instrument.

  • Data Analysis: a. Calculate the relative expression of CHOP normalized to the housekeeping gene using the ΔΔCt method. b. Compare the fold change in CHOP expression in this compound treated samples to the vehicle control.

Data Presentation

Table 1: Example Data for Cell Viability Dose-Response

This compound (µM)% Viability (Rep 1)% Viability (Rep 2)% Viability (Rep 3)Average % ViabilityStd. Deviation
0 (Vehicle)100.0100.0100.0100.00.0
0.198.5101.299.899.81.3
195.297.196.596.31.0
1075.478.976.176.81.8
5048.151.349.549.61.6
10015.216.814.915.61.0

Table 2: Example Data for ER Stress (CHOP Expression)

TreatmentRelative CHOP mRNA Expression (Fold Change)Std. Deviation
Vehicle Control1.00.1
This compound (10 µM)2.50.3
This compound (50 µM)5.80.6
Tunicamycin (Positive Control)10.21.1

For further assistance, please contact our technical support team.

References

Technical Support Center: Refining ERAP1-IN-3 Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ERAP1 inhibitors. This guide is designed to assist researchers, scientists, and drug development professionals in refining the in vivo dosage of novel ERAP1 inhibitors like ERAP1-IN-3. While specific data for this compound is not publicly available, this resource provides a comprehensive framework based on existing knowledge of other ERAP1 inhibitors to help you design and troubleshoot your animal studies.

Frequently Asked Questions (FAQs)

Q1: What is ERAP1 and what is its primary function?

A1: Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a zinc metallopeptidase located in the endoplasmic reticulum (ER).[1] Its main role is in the final processing of antigenic peptides before they are presented by Major Histocompatibility Complex (MHC) class I molecules on the cell surface.[1][2] This process is crucial for the adaptive immune system's ability to recognize and eliminate infected or cancerous cells.[1] ERAP1 acts as a "molecular ruler," trimming peptides to the optimal length of 8-10 amino acids for stable binding to MHC class I molecules.[1]

Q2: What is the mechanism of action for ERAP1 inhibitors?

A2: ERAP1 inhibitors block the enzymatic activity of ERAP1, preventing the trimming of antigenic peptides in the ER. This leads to a change in the repertoire of peptides presented by MHC class I molecules on the cell surface.[3] By altering the immunopeptidome, ERAP1 inhibitors can lead to the presentation of novel neoantigens, making cancer cells more visible to the immune system and enhancing anti-tumor T-cell responses.[3][4] Some inhibitors bind to the active site of the enzyme, while others, like compound 3, can act allosterically.[5]

Q3: What are the potential therapeutic applications of ERAP1 inhibitors?

A3: The primary therapeutic application currently being explored for ERAP1 inhibitors is cancer immunotherapy.[3][4] By generating novel tumor antigens, these inhibitors can enhance the efficacy of immune checkpoint inhibitors.[4] There is also research into their potential for treating certain autoimmune diseases, as polymorphisms in the ERAP1 gene are associated with conditions like ankylosing spondylitis and psoriasis.[3]

Q4: Are there any clinically advanced ERAP1 inhibitors?

A4: Yes, an ERAP1 inhibitor known as GRWD5769 is currently in a Phase 1/2 clinical trial for patients with advanced solid tumors, both as a monotherapy and in combination with the PD-1 inhibitor cemiplimab.[3][4][6]

Troubleshooting Guide for In Vivo Studies

This section addresses common challenges you might encounter during your in vivo experiments with a novel ERAP1 inhibitor like this compound.

Issue 1: How do I determine a starting dose for my in vivo study?

  • Potential Cause: Lack of in vivo data for a novel compound makes dose selection challenging.

  • Troubleshooting Steps:

    • In Vitro Potency: Start by determining the in vitro potency (IC50) of this compound in relevant cancer cell lines. This provides a baseline for the concentration needed to achieve a biological effect.

    • Pharmacokinetic (PK) Studies: Conduct preliminary PK studies in your animal model to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters to determine are bioavailability, half-life, and maximum concentration (Cmax).

    • Review Literature on Similar Compounds: Examine published in vivo studies of other ERAP1 inhibitors. For example, some preclinical studies with oral small molecule inhibitors in mouse xenograft models have used doses in the range of 80-160 mg/kg daily.[7] However, this can vary greatly depending on the compound's properties.

    • Dose Range Finding Study: Perform a dose range-finding study in a small cohort of animals to assess the maximum tolerated dose (MTD) and to observe any signs of toxicity.

Issue 2: My compound has poor oral bioavailability. What are my options?

  • Potential Cause: The physicochemical properties of the compound may limit its absorption from the gastrointestinal tract.

  • Troubleshooting Steps:

    • Formulation Optimization: Work with a formulation scientist to improve the solubility and absorption of this compound. This could involve using different excipients, creating a suspension, or employing other formulation strategies.[8]

    • Alternative Routes of Administration: If oral administration remains a challenge, consider alternative routes such as intraperitoneal (IP) or subcutaneous (SC) injection. Be aware that this will significantly alter the PK profile.

    • Include a Vehicle Control Group: Always include a control group that receives only the vehicle (the formulation without the active compound) to distinguish any vehicle-related effects from the compound's activity.[8]

Issue 3: I am not observing the expected anti-tumor efficacy. What should I check?

  • Potential Cause: The lack of efficacy could be due to insufficient target engagement, an inappropriate tumor model, or other experimental variables.

  • Troubleshooting Steps:

    • Confirm Target Engagement: In your in vivo study, collect tumor samples at different time points after dosing and measure the extent of ERAP1 inhibition. This can be done by assessing changes in the immunopeptidome.[9]

    • Evaluate the Tumor Microenvironment: Analyze the tumor microenvironment to see if there is an increase in T-cell infiltration and activation.[10]

    • Re-evaluate the Tumor Model: Ensure that the tumor model you are using is appropriate. For ERAP1 inhibitors, immunocompetent mouse models (syngeneic models) are essential to evaluate the immune-mediated anti-tumor effects.[11]

    • Combination Therapy: Consider combining this compound with an immune checkpoint inhibitor, as this has been shown to be a promising strategy for other ERAP1 inhibitors.[4]

Issue 4: I am observing unexpected toxicity in my animal model.

  • Potential Cause: Toxicity can be on-target (related to the inhibition of ERAP1) or off-target (due to interactions with other molecules).[12][13]

  • Troubleshooting Steps:

    • Dose De-escalation: Reduce the dose to see if the toxicity is dose-dependent.[8]

    • Histopathological Analysis: Conduct a thorough histopathological examination of major organs to identify any tissue damage.

    • Off-Target Profiling: If possible, screen this compound against a panel of other enzymes and receptors to identify potential off-target interactions.[13]

    • Monitor Animal Welfare: Closely monitor the animals for clinical signs of toxicity, such as weight loss, changes in behavior, or skin abnormalities.[7]

Data Presentation: In Vitro Potency of Known ERAP1 Inhibitors

The following table summarizes the in vitro potency of some reported ERAP1 inhibitors. This data can serve as a benchmark when evaluating the potency of this compound.

Inhibitor NameTargetIC50 / pIC50Cell-Based Assay PotencyReference
Unnamed ICR Inhibitor hERAP1pIC50 > 8-[14]
Unnamed ICR Inhibitor mERAP1pIC50 > 8-[14]
Compound 3 ERAP1-IC50 = 1.0 µM[5]
DG013A ERAP1IC50 = 55 nM-[3]

Experimental Protocols

Generalized Protocol for an In Vivo Efficacy Study of an Oral ERAP1 Inhibitor in a Syngeneic Mouse Tumor Model

This protocol provides a general framework. Specific details such as the tumor model, mouse strain, and dosing regimen should be optimized for your specific experimental goals.

  • Animal Model:

    • Select an appropriate syngeneic mouse tumor model (e.g., MC38 colon adenocarcinoma in C57BL/6 mice).[11]

    • Use female mice, 6-8 weeks of age.

    • Acclimatize the animals for at least one week before the start of the experiment.

  • Tumor Cell Implantation:

    • Culture the tumor cells under standard conditions.

    • On Day 0, inject an appropriate number of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) subcutaneously into the flank of each mouse.

  • Animal Grouping and Treatment:

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=8-10 mice per group).

    • Group 1: Vehicle control (administered orally, daily)

    • Group 2: this compound (e.g., 50 mg/kg, administered orally, daily)

    • Group 3: Checkpoint inhibitor (e.g., anti-PD-1 antibody, administered intraperitoneally, twice a week)

    • Group 4: this compound + Checkpoint inhibitor (combination therapy)

  • Dosing and Monitoring:

    • Prepare the oral formulation of this compound in a suitable vehicle.

    • Administer the treatments as per the defined schedule.

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight and overall health daily.

  • Endpoint and Sample Collection:

    • The study endpoint may be a pre-determined tumor volume, a specific time point, or when signs of morbidity are observed.

    • At the end of the study, euthanize the animals and collect tumors, spletons, and blood for further analysis (e.g., immunopeptidomics, flow cytometry for immune cell infiltration, and PK analysis).

Mandatory Visualizations

ERAP1_Antigen_Presentation_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_cell_surface Cell Surface Proteasome Proteasome CytosolicPeptides Cytosolic Peptides Proteasome->CytosolicPeptides Protein Degradation TAP TAP Transporter CytosolicPeptides->TAP Transport into ER PeptidePrecursors Peptide Precursors (>10 amino acids) TAP->PeptidePrecursors ERAP1 ERAP1 TrimmedPeptides Trimmed Peptides (8-10 amino acids) ERAP1->TrimmedPeptides PeptidePrecursors->ERAP1 N-terminal Trimming MHC_I MHC Class I TrimmedPeptides->MHC_I Loading Peptide_MHC_Complex Peptide-MHC I Complex MHC_I->Peptide_MHC_Complex T_Cell CD8+ T-Cell Peptide_MHC_Complex->T_Cell Antigen Presentation TCR T-Cell Receptor (TCR) Peptide_MHC_Complex->TCR Recognition

Caption: ERAP1's role in the MHC Class I antigen presentation pathway.

In_Vivo_Experimental_Workflow start Start: Tumor Cell Culture implantation Tumor Cell Implantation (Subcutaneous) start->implantation randomization Tumor Growth & Randomization (50-100 mm³) implantation->randomization treatment Treatment Initiation (Vehicle, this compound, Combo) randomization->treatment monitoring Monitoring: - Tumor Volume - Body Weight - Clinical Signs treatment->monitoring endpoint Endpoint Criteria Met monitoring->endpoint Tumor growth/ Time point euthanasia Euthanasia & Sample Collection endpoint->euthanasia analysis Data Analysis: - Efficacy - PK/PD - Immunology euthanasia->analysis conclusion Conclusion analysis->conclusion

Caption: Generalized workflow for an in vivo efficacy study.

References

Addressing batch-to-batch variability of synthesized ERAP1-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Here we address specific issues that researchers, scientists, and drug development professionals might encounter during their experiments with newly synthesized batches of ERAP1-IN-X.

Question 1: My new batch of ERAP1-IN-X shows significantly lower or no inhibition of ERAP1 activity compared to the previous batch. What should I do?

Answer:

This is a common issue that can arise from problems in the synthesis, purification, or handling of the compound. Follow this troubleshooting guide to identify the potential cause.

Troubleshooting Steps:

  • Verify Compound Identity and Purity: It is crucial to confirm that the newly synthesized batch is indeed ERAP1-IN-X and is of high purity.

    • Action: Perform analytical tests to characterize the compound.

    • Recommended Protocols:

      • --INVALID-LINK--

      • Identity Confirmation by Mass Spectrometry (MS)

      • Structural Confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy

  • Assess Compound Solubility: Poor solubility can lead to a lower effective concentration in your assay, resulting in reduced inhibitory activity.

    • Action: Check the solubility of the new batch in your assay buffer.

    • Tip: Small molecules can sometimes precipitate out of solution. Visually inspect your stock solutions and assay wells for any signs of precipitation.

  • Perform a Dose-Response Experiment: A full dose-response curve will provide a clear picture of the inhibitor's potency.

    • Action: Determine the half-maximal inhibitory concentration (IC50) of the new batch.

    • Recommended Protocol: --INVALID-LINK--

  • Compare with a Reference Standard: If available, compare the performance of the new batch against a previously validated batch or a commercially available standard.

Hypothetical Data Summary for Troubleshooting Potency Issues:

ParameterBatch A (Reference)Batch B (New, Problematic)Expected Result for a "Good" Batch
Purity (HPLC) 99.2%85.7% (with unknown peaks)>98%
Identity (LC-MS) Correct Mass [M+H]⁺Correct Mass + Impurity MassesCorrect Mass [M+H]⁺
IC50 (ERAP1 Assay) 5.3 µM> 100 µMWithin 2-fold of the reference batch
Solubility in Assay Buffer Clear solution up to 200 µMPrecipitate observed at 50 µMSoluble at the highest tested concentration

Troubleshooting Workflow for Potency Issues

G start Start: Low/No ERAP1 Inhibition check_purity 1. Verify Identity & Purity (LC-MS, NMR, HPLC) start->check_purity purity_ok Purity & Identity OK? check_purity->purity_ok check_solubility 2. Assess Solubility purity_ok->check_solubility Yes investigate_synthesis Action: Investigate Synthesis & Purification Protocol purity_ok->investigate_synthesis No solubility_ok Solubility OK? check_solubility->solubility_ok run_ic50 3. Determine IC50 solubility_ok->run_ic50 Yes modify_protocol Action: Modify Assay Protocol (e.g., add solubilizing agent) solubility_ok->modify_protocol No ic50_ok IC50 Matches Reference? run_ic50->ic50_ok check_assay 4. Review Assay Conditions (Enzyme activity, Substrate conc.) ic50_ok->check_assay No batch_good Conclusion: Batch is Valid ic50_ok->batch_good Yes resynthesize Consider Resynthesis or Repurification investigate_synthesis->resynthesize assay_ok Assay Conditions Correct? check_assay->assay_ok troubleshoot_assay Action: Troubleshoot Assay assay_ok->troubleshoot_assay No assay_ok->batch_good Yes

Caption: Troubleshooting workflow for addressing low inhibitor potency.

Question 2: I'm observing high variability in my IC50 values for different batches of ERAP1-IN-X. How can I ensure consistency?

Answer:

Inconsistent IC50 values between batches can confound experimental results and raise questions about the reliability of your findings. The following steps will help you standardize your procedure for qualifying new batches of the inhibitor.

Standardization and Qualification Protocol:

  • Establish a "Golden Batch": Select one batch that has been thoroughly characterized and shows the expected activity to serve as a reference standard for all future comparisons.

  • Define Acceptance Criteria: Before synthesizing or purchasing a new batch, define clear acceptance criteria.

    • Example Acceptance Criteria:

      • Purity (by HPLC): ≥ 98%

      • Identity confirmed by LC-MS and ¹H NMR.

      • IC50 value within 2-fold of the golden batch.

      • No visible precipitation in stock solution or at the highest assay concentration.

  • Standardize the IC50 Assay: Ensure that your ERAP1 inhibition assay is robust and reproducible.

    • Key Parameters to Control:

      • ERAP1 enzyme concentration and activity.

      • Substrate concentration (ideally at or below the Km).

      • Incubation times and temperature.

      • DMSO concentration in the final assay volume.

Batch Qualification Decision Tree

G start New Batch of ERAP1-IN-X Received analytical_chem Step 1: Analytical Chemistry - HPLC for Purity - LC-MS for Identity start->analytical_chem analytical_pass Purity ≥ 98% and Correct Mass? analytical_chem->analytical_pass biochem_assay Step 2: Biochemical Assay - Determine IC50 analytical_pass->biochem_assay Yes repurify Action: Repurify Batch analytical_pass->repurify No biochem_pass IC50 within 2-fold of Reference? biochem_assay->biochem_pass functional_assay Step 3: Functional Assay (Optional, e.g., cell-based) biochem_pass->functional_assay Yes resynthesize Action: Resynthesize Batch biochem_pass->resynthesize No functional_pass Activity Matches Reference? functional_assay->functional_pass batch_qualified Batch Qualified for Use functional_pass->batch_qualified Yes batch_failed Batch Fails Qualification functional_pass->batch_failed No repurify->analytical_chem resynthesize->start

Caption: Decision tree for qualifying a new batch of inhibitor.

Experimental Protocols

Protocol: Determining ERAP1 Enzymatic Activity

This protocol describes a common method to measure the enzymatic activity of ERAP1 using a fluorogenic substrate.

Materials:

  • Recombinant human ERAP1

  • Assay Buffer: 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.01% (w/v) BSA

  • Fluorogenic substrate: L-Leucine-7-amido-4-methylcoumarin (L-AMC)

  • Positive control inhibitor: Leucinethiol

  • Black, flat-bottom 96-well plates

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare solutions of ERAP1 enzyme and L-AMC substrate in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer to each well.

  • Add 25 µL of the ERAP1 enzyme solution to each well (final concentration typically in the low nanomolar range).

  • To start the reaction, add 25 µL of the L-AMC substrate solution (final concentration typically 10-100 µM).

  • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Measure the fluorescence every 1-2 minutes for 30-60 minutes.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot).

Protocol: Determination of IC50 for an ERAP1 Inhibitor

This protocol details the steps to determine the potency of ERAP1-IN-X.

Procedure:

  • Prepare a serial dilution of ERAP1-IN-X in DMSO. A common starting concentration is 10 mM.

  • In a 96-well plate, add ERAP1 enzyme to all wells except for the "no enzyme" controls.

  • Add the serially diluted ERAP1-IN-X to the appropriate wells. Include "no inhibitor" (DMSO only) controls.

  • Incubate the enzyme and inhibitor for 15-30 minutes at room temperature.

  • Initiate the reaction by adding the L-AMC substrate.

  • Measure the reaction rates as described in the ERAP1 activity assay protocol.

  • Normalize the data: Set the rate of the "no inhibitor" control to 100% activity and the "no enzyme" control to 0% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of a small molecule inhibitor.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA) or Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid

  • Sample of ERAP1-IN-X dissolved in a suitable solvent (e.g., DMSO, Acetonitrile)

Procedure:

  • Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).

  • Inject a small volume (e.g., 5-10 µL) of the dissolved ERAP1-IN-X sample.

  • Run a linear gradient to elute the compound and any impurities (e.g., 5% to 95% B over 20 minutes).

  • Monitor the absorbance at a suitable wavelength (e.g., 254 nm or the λmax of the compound).

  • Integrate the area of all peaks in the chromatogram.

  • Calculate the purity as: (Area of the main peak / Total area of all peaks) x 100%.

ERAP1 Signaling Pathway Context

ERAP1 plays a critical role in the adaptive immune response by trimming peptide antigens in the endoplasmic reticulum before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules.[1][2] This process is essential for the presentation of these antigens to cytotoxic T lymphocytes.[1] Inhibiting ERAP1 can alter the repertoire of presented peptides, which is a therapeutic strategy being explored for cancer and autoimmune diseases.[3]

ERAP1's Role in Antigen Presentation

G cluster_0 Cytosol cluster_1 Endoplasmic Reticulum (ER) cluster_2 Cell Surface Proteasome Proteasome Peptides Peptide Fragments Proteasome->Peptides Protein Cellular Protein Protein->Proteasome TAP TAP Transporter Peptides->TAP LongPeptides Long Peptide Precursors TAP->LongPeptides ERAP1 ERAP1 LongPeptides->ERAP1 TrimmedPeptides Optimally Trimmed Peptides (8-10 aa) ERAP1->TrimmedPeptides ERAP1_IN_X ERAP1-IN-X ERAP1_IN_X->ERAP1 MHC1 MHC Class I TrimmedPeptides->MHC1 PeptideMHC1 Peptide-MHC-I Complex MHC1->PeptideMHC1 PeptideMHC1->CellSurface TCell T-Cell Receptor on CD8+ T-Cell PresentedAntigen Antigen Presentation PresentedAntigen->TCell

Caption: The role of ERAP1 in the MHC class I antigen presentation pathway.

References

How to improve the signal-to-noise ratio in ERAP1-IN-3 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their ERAP1-IN-3 assays and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). ERAP1 is a key enzyme in the antigen processing and presentation pathway, responsible for trimming peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules. By inhibiting ERAP1, this compound modulates the repertoire of peptides presented on the cell surface, which can enhance the immunogenicity of cancer cells and is a therapeutic strategy being explored for cancer immunotherapy.[1][2] this compound is a competitive inhibitor, meaning it binds to the active site of the enzyme and prevents the substrate from binding.

Q2: What are the common assays used to measure the activity of this compound?

The activity of ERAP1 inhibitors like this compound is typically measured using a variety of biochemical and cellular assays:

  • Fluorescence-Based Assays: These are high-throughput assays that use a fluorogenic substrate, such as Leucine-7-amido-4-methylcoumarin (L-AMC) or a longer, custom-synthesized fluorescent peptide.[3][4][5] Cleavage of the substrate by ERAP1 results in an increase in fluorescence.

  • Mass Spectrometry (MS)-Based Assays: These assays directly measure the cleavage of a peptide substrate by ERAP1, providing a highly sensitive and specific readout of enzyme activity.[6][7] They are often used as an orthogonal method to confirm hits from fluorescence-based screens.

  • Cellular Antigen Presentation Assays: These assays measure the downstream effect of ERAP1 inhibition on the presentation of specific peptide epitopes on the cell surface.[1][3][8] This is often done using antibodies that recognize specific peptide-MHC complexes or by using T-cell activation as a readout.

Q3: Why is the choice of substrate important in an this compound assay?

ERAP1 has a unique "molecular ruler" mechanism and shows a preference for substrates of a certain length (typically 9-16 amino acids).[9] Therefore, the choice of substrate can significantly impact the assay results:

  • Short fluorogenic substrates (e.g., L-AMC): While convenient for high-throughput screening, they may not fully reflect the inhibitor's potency against longer, more physiologically relevant peptide substrates.[3] Some inhibitors may even act as allosteric activators with these short substrates while inhibiting the processing of longer peptides.[3][8]

  • Longer peptide substrates: These are more representative of the natural substrates of ERAP1 and can provide a more accurate assessment of an inhibitor's potency.[6][7] However, they may be more expensive and require more complex assay formats like mass spectrometry.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

A low signal-to-noise ratio can be a significant issue in this compound assays. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
High Background Fluorescence - Autofluorescence of the inhibitor compound. - Contamination of reagents or microplates. - Non-enzymatic hydrolysis of the substrate.- Run a control plate with the inhibitor alone to measure its intrinsic fluorescence and subtract this from the assay signal. - Use high-quality, low-fluorescence microplates. - Prepare fresh reagents and check for contamination. - Run a no-enzyme control to assess the rate of non-enzymatic substrate degradation.
Low Signal Window (Low S/B) - Sub-optimal enzyme concentration. - Sub-optimal substrate concentration. - Inappropriate buffer conditions (pH, salt concentration). - Short incubation time.- Titrate the ERAP1 enzyme to determine the optimal concentration that gives a robust signal without being in substrate excess. - Determine the Km of the substrate and use a concentration at or near the Km for inhibitor studies. - Optimize the buffer pH (typically around 7.5-8.0) and salt concentration for maximal enzyme activity. - Increase the incubation time, ensuring the reaction remains in the linear range.
High Well-to-Well Variability - Inaccurate pipetting. - Inconsistent incubation temperature. - Edge effects in the microplate.- Use calibrated pipettes and proper pipetting techniques. - Ensure uniform temperature across the microplate during incubation. - Avoid using the outer wells of the microplate or fill them with buffer to minimize evaporation.
Inconsistent IC50 Values - Substrate-dependent inhibitor potency. - Time-dependent inhibition. - Compound aggregation.- Test the inhibitor with multiple substrates of different lengths to assess substrate-dependent effects.[6][7] - Perform pre-incubation studies to determine if the inhibitor exhibits time-dependent binding. - Include a non-ionic detergent like Triton X-100 or Tween-20 (typically 0.01%) in the assay buffer to prevent compound aggregation.

Experimental Protocols

Protocol: Fluorescence-Based ERAP1 Inhibition Assay

This protocol describes a general method for determining the IC50 of this compound using a fluorogenic peptide substrate.

Materials:

  • Recombinant human ERAP1

  • Fluorogenic peptide substrate (e.g., L-AMC or a custom FRET-based peptide)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20

  • 384-well, black, low-volume microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme Preparation: Dilute recombinant ERAP1 in Assay Buffer to a final concentration that gives a robust signal within the linear range of the assay. This concentration should be predetermined in an enzyme titration experiment.

  • Assay Reaction:

    • Add 5 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.

    • Add 5 µL of the diluted ERAP1 enzyme to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the fluorogenic peptide substrate (at a concentration equal to its Km).

  • Signal Detection:

    • Immediately start monitoring the increase in fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., 380 nm excitation and 460 nm emission for AMC).[5][10]

    • Take kinetic readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Plot the percent inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

ERAP1_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Proteasome Proteasome Peptides Peptide Fragments Proteasome->Peptides Ub_Protein Ubiquitinated Protein Ub_Protein->Proteasome Degradation TAP TAP Transporter Peptides->TAP Transport ERAP1 ERAP1 TAP->ERAP1 N-terminal trimming MHC1 MHC Class I ERAP1->MHC1 Optimal peptide loading Peptide_MHC1 Peptide-MHC I Complex MHC1->Peptide_MHC1 Presented_Antigen Antigen Presentation Peptide_MHC1->Presented_Antigen Transport to surface ERAP1_IN_3 This compound ERAP1_IN_3->ERAP1 Inhibition TCR T-Cell Receptor (on CD8+ T-cell) Presented_Antigen->TCR Immune Recognition

Caption: ERAP1's role in the antigen presentation pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_readout Data Acquisition & Analysis A 1. Prepare serial dilution of this compound C 3. Add inhibitor/vehicle to 384-well plate A->C B 2. Dilute ERAP1 enzyme and substrate D 4. Add ERAP1 enzyme B->D F 6. Add substrate to initiate reaction B->F C->D E 5. Pre-incubate D->E E->F G 7. Read fluorescence kinetically F->G H 8. Calculate initial velocities (V₀) G->H I 9. Plot % inhibition vs. [Inhibitor] H->I J 10. Determine IC50 I->J

Caption: A typical experimental workflow for determining the IC50 of this compound.

References

Technical Support Center: Optimization of Mass Spectrometry Parameters for ERAP1-IN-3 Treated Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters when analyzing samples treated with ERAP1-IN-3, a potent inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect the immunopeptidome?

This compound is a small molecule inhibitor of ERAP1, an enzyme located in the endoplasmic reticulum responsible for trimming peptides to an optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules. By inhibiting ERAP1, this compound alters the repertoire of peptides presented on the cell surface, an effect that can be analyzed by mass spectrometry. This modulation can lead to the presentation of novel tumor or viral antigens, making cancer cells or infected cells more visible to the immune system.[1][2]

Q2: What is the primary application of mass spectrometry in studying this compound's effects?

The primary application is immunopeptidomics, which involves the large-scale identification and quantification of peptides presented by MHC molecules.[2][3] This technique allows researchers to profile the changes in the peptide repertoire of cells following treatment with this compound, providing insights into its mechanism of action and potential as a therapeutic agent.

Q3: What are the expected changes in the immunopeptidome after this compound treatment?

Treatment with an ERAP1 inhibitor like this compound is expected to cause significant shifts in the immunopeptidome.[1][4] Key changes include:

  • Alterations in Peptide Length: A notable shift in the length distribution of MHC-bound peptides. Inhibition of ERAP1's trimming function can lead to an increase in the presentation of longer peptides.[1][5]

  • Presentation of Novel Peptides: The emergence of new peptide sequences on the cell surface that are normally destroyed by ERAP1 activity.[6]

  • Changes in Peptide Abundance: Quantitative changes in the presentation levels of existing peptides.[1]

Troubleshooting Guides

This section provides solutions to common issues encountered during the mass spectrometry analysis of this compound treated samples.

Problem Possible Cause(s) Recommended Solution(s)
Low Peptide Yield After Immunoaffinity Purification Inefficient cell lysis.Use a lysis buffer containing detergents and protease inhibitors. Ensure complete cell disruption through mechanical means if necessary.
Antibody coupling issues.Verify the efficiency of antibody coupling to the beads. Use a sufficient amount of a pan-MHC class I antibody (like W6/32) for purification.[6][7]
Peptide loss during purification.Use low-binding tubes and pipette tips to minimize peptide adsorption. Be cautious during wash steps to avoid dislodging the beads.[8]
Poor Chromatographic Resolution Column overload.Reduce the amount of sample injected onto the column.
Inappropriate gradient.Optimize the liquid chromatography gradient to ensure proper separation of a complex peptide mixture. A long, shallow gradient is often required for immunopeptidomics.[4]
Column degradation.Inspect and, if necessary, replace the analytical column.
No Significant Difference Between Treated and Control Samples Ineffective this compound treatment.Confirm the activity and stability of the inhibitor. Optimize the treatment concentration and duration. A typical treatment is 10 µM for 6 days.[4]
Insufficient sensitivity of the mass spectrometer.Ensure the mass spectrometer is properly calibrated and tuned for high sensitivity.
Inadequate data analysis.Use a data analysis pipeline specifically designed for immunopeptidomics, which can handle non-tryptic peptides and identify subtle changes in the peptide repertoire.[9][10]
High Number of Unidentified Spectra Database limitations.Use a comprehensive protein database that includes potential neoantigens and common contaminants. Consider using a de novo sequencing approach for novel peptide identification.[11]
Poor fragmentation.Optimize collision energy settings to achieve better fragmentation of the peptides.
Non-canonical peptides.Immunopeptidomics data contains non-tryptic peptides. Ensure your search parameters are set to "no-enzyme" or "unspecific" cleavage.[9]

Quantitative Data Summary

The following tables summarize typical quantitative changes observed in the immunopeptidome following treatment with an ERAP1 inhibitor.

Table 1: Changes in Peptide Length Distribution

Peptide LengthControl (%)ERAP1 Inhibitor Treated (%)
8-mers3525
9-mers5040
10-mers1020
11-mers310
>11-mers25

Note: These are representative data and actual results may vary depending on the cell line and experimental conditions.

Table 2: Impact of ERAP1 Inhibition on Peptide Presentation

MetricObservationReference
Total Identified Peptides~3200[1]
Peptides with Altered Presentation~50% of total identified peptides[1]
Differentially Presented Peptides (Log2 fold change > 1)~15-20%[4]
Novel Peptides Identified>20% of detected peptides[6]

Experimental Protocols

Detailed Methodology for Immunopeptidomics Analysis of this compound Treated Cells

  • Cell Culture and Treatment:

    • Culture cells (e.g., A375 melanoma cells) to a sufficient number (typically >1x10^8 cells per condition).[4]

    • Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for an optimized duration (e.g., 6 days).[4]

    • Harvest cells and wash with cold PBS.

  • Cell Lysis and Protein Quantification:

    • Lyse cell pellets in a buffer containing a non-ionic detergent (e.g., 0.5% IGEPAL CA-630), protease inhibitors, and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Quantify the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).

  • Immunoaffinity Purification of MHC-Peptide Complexes:

    • Prepare an immunoaffinity column by coupling a pan-MHC class I antibody (e.g., W6/32) to protein A or G sepharose beads.[6][7]

    • Incubate the cleared cell lysate with the antibody-coupled beads overnight at 4°C with gentle rotation.

    • Wash the beads extensively with a series of wash buffers of decreasing salt concentration to remove non-specifically bound proteins.

  • Elution and Separation of Peptides:

    • Elute the MHC-peptide complexes from the beads using an acidic solution (e.g., 10% acetic acid).

    • Separate the peptides from the MHC heavy and light chains using a size-exclusion filter or by acid-induced precipitation of the larger proteins followed by centrifugation.

    • Further purify and concentrate the eluted peptides using C18 solid-phase extraction (SPE).[7]

  • LC-MS/MS Analysis:

    • Resuspend the purified peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid in water).

    • Analyze the peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q Exactive HF-X).[4]

    • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method. For DDA, select the top N most intense precursor ions for fragmentation.[4]

    • Set the mass spectrometer parameters for high resolution and accuracy in both MS1 and MS2 scans. A typical setup might involve a resolution of 120,000 for MS1 and 30,000 for MS2.[4]

  • Data Analysis:

    • Process the raw mass spectrometry data using a specialized software suite for immunopeptidomics (e.g., PEAKS, MaxQuant with "no-enzyme" setting, or Spectronaut for DIA).[4][9]

    • Search the fragmentation spectra against a relevant protein database (e.g., UniProt Human) with no enzyme specificity.

    • Perform label-free quantification to compare the abundance of peptides between the this compound treated and control samples.

    • Filter the identified peptides based on a false discovery rate (FDR) of <1%.

Visualizations

ERAP1_Inhibition_Pathway Mechanism of Action of this compound cluster_ER Endoplasmic Reticulum Proteasome Proteasome Peptide_Precursors Peptide Precursors (>10 amino acids) Proteasome->Peptide_Precursors Protein Degradation TAP TAP Peptide_Precursors->TAP ERAP1 ERAP1 TAP->ERAP1 Transport Optimal_Peptides Optimal Peptides (8-10 amino acids) ERAP1->Optimal_Peptides Trimming Altered_Peptidome Altered Peptidome (Longer & Novel Peptides) ERAP1->Altered_Peptidome Leads to MHC_I MHC Class I Peptide_Loading_Complex Peptide_Loading_Complex MHC_I->Peptide_Loading_Complex Cell_Surface Cell Surface Presentation Peptide_Loading_Complex->Cell_Surface Optimal_Peptides->Peptide_Loading_Complex ERAP1_IN-3 ERAP1_IN-3 ERAP1_IN-3->ERAP1 Inhibits Altered_Peptidome->Cell_Surface Increased Presentation

Caption: Mechanism of this compound action on antigen presentation.

Experimental_Workflow Immunopeptidomics Workflow for this compound Treated Samples Cell_Culture 1. Cell Culture & This compound Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Immunoaffinity_Purification 3. Immunoaffinity Purification (anti-MHC I antibody) Cell_Lysis->Immunoaffinity_Purification Peptide_Elution 4. Peptide Elution Immunoaffinity_Purification->Peptide_Elution SPE_Cleanup 5. Solid-Phase Extraction (C18 Cleanup) Peptide_Elution->SPE_Cleanup LC_MS 6. LC-MS/MS Analysis SPE_Cleanup->LC_MS Data_Analysis 7. Data Analysis (Peptide Identification & Quantification) LC_MS->Data_Analysis

Caption: Experimental workflow for immunopeptidomics analysis.

Troubleshooting_Logic Troubleshooting Logic for Low Peptide Signal cluster_solutions Potential Solutions Start Low Peptide Signal Check_Lysis Check Cell Lysis Efficiency Start->Check_Lysis Check_IP Verify Immuno-purification Check_Lysis->Check_IP Lysis OK Improve_Lysis - Use stronger lysis buffer - Mechanical disruption Check_Lysis->Improve_Lysis If Inefficient Check_MS Assess MS Performance Check_IP->Check_MS IP OK Optimize_IP - Increase antibody amount - Optimize incubation time Check_IP->Optimize_IP If Inefficient Optimize_LC Optimize LC Gradient Check_MS->Optimize_LC MS OK Tune_MS - Calibrate and tune instrument - Clean ion source Check_MS->Tune_MS If Suboptimal Adjust_Gradient - Use a longer, shallower gradient Optimize_LC->Adjust_Gradient If Poor Separation

Caption: Troubleshooting flowchart for low peptide signal issues.

References

Troubleshooting ERAP1-IN-3 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ERAP1-IN-3. The information below is designed to help you prepare stable stock solutions and avoid common precipitation issues during your experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter when preparing and using this compound stock solutions.

Q1: Why is my this compound precipitating out of my stock solution?

A1: Precipitation of this compound from a stock solution, particularly when diluted into aqueous buffers, is a common issue that can arise from several factors:

  • Exceeding Solubility Limits: this compound has limited solubility in aqueous solutions. When a concentrated stock solution in an organic solvent like DMSO is diluted into a buffer, the final concentration of the compound may exceed its solubility in that aqueous environment, causing it to "crash out" or precipitate.

  • Solvent Quality: The presence of contaminants, such as moisture, in your DMSO stock can reduce the solubility of this compound and promote precipitation. It is crucial to use anhydrous, high-purity DMSO.

  • Improper Dilution Technique: Rapidly adding a small volume of concentrated DMSO stock into a large volume of aqueous buffer can create localized areas of high concentration, leading to immediate precipitation.

  • Temperature Effects: Changes in temperature can affect the solubility of the compound. A sudden decrease in temperature upon dilution can lower its solubility.

  • Stock Solution Age and Storage: Improper storage or repeated freeze-thaw cycles of the DMSO stock solution can lead to degradation of the compound or absorption of atmospheric moisture, both of which can contribute to precipitation.

Q2: What is the recommended solvent and concentration for this compound stock solutions?

A2: The recommended solvent for preparing high-concentration stock solutions of this compound is anhydrous Dimethyl Sulfoxide (DMSO) . It has a reported solubility of up to 250 mg/mL in DMSO.[1][2] For most cell-based assays, it is advisable to keep the final concentration of DMSO in the culture medium below 0.5% to avoid solvent-induced toxicity.

Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. How can I prevent this?

A3: This is a frequent challenge with hydrophobic compounds. Here are several strategies to prevent precipitation upon dilution:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, make an intermediate dilution of your concentrated DMSO stock in a small volume of your aqueous buffer. Then, add this intermediate dilution to the final volume of your experimental buffer.

  • Slow Addition with Agitation: Add the this compound stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This promotes rapid and uniform mixing, preventing localized high concentrations.

  • Pre-warming the Aqueous Buffer: Gently warming your experimental buffer to the intended experimental temperature (e.g., 37°C) before adding the compound can help maintain its solubility.

  • Sonication: If you observe a fine precipitate after dilution, brief sonication of the solution in a water bath can sometimes help to redissolve the compound.[1][2][3]

  • Adjusting Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your experiment to stay within its solubility limit in the aqueous buffer.

Q4: How should I store my this compound stock solutions?

A4: Proper storage is critical for maintaining the stability and activity of this compound.

  • Powder: Store the solid compound at -20°C for long-term storage.[1]

  • DMSO Stock Solutions: Prepare aliquots of your concentrated DMSO stock solution in small, tightly sealed vials to minimize the number of freeze-thaw cycles. Store these aliquots at -20°C or -80°C.[1] When stored at -80°C, the solution is reported to be stable for up to two years, and at -20°C for up to one year.[1]

  • Aqueous Working Solutions: Aqueous solutions of this compound are not recommended for long-term storage. Prepare fresh working solutions from your DMSO stock for each experiment.

Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSolvent/ConditionsReference
Molecular Weight 458.45 g/mol N/A[4]
Solubility 250 mg/mL (545.32 mM)DMSO[1][2][3]
Soluble0.1N NaOH (aqueous)[4]
Storage (Powder) 3 years at -20°CN/A[1]
Storage (in DMSO) 2 years at -80°CAnhydrous DMSO[1]
1 year at -20°CAnhydrous DMSO[1]

Experimental Protocol: Preparation of this compound Stock and Working Solutions

This protocol provides a detailed methodology for preparing a stable 10 mM stock solution of this compound in DMSO and a 10 µM working solution in a typical aqueous buffer (e.g., PBS or cell culture medium).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath (optional)

  • Sterile aqueous buffer (e.g., PBS or cell culture medium)

Procedure:

Part 1: Preparation of 10 mM Stock Solution in DMSO

  • Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weigh this compound: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.58 mg of this compound (Molecular Weight = 458.45 g/mol ).

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the Compound:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also aid dissolution, but avoid excessive heat.

  • Aliquot and Store: Once the this compound is completely dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, tightly sealed microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Part 2: Preparation of a 10 µM Working Solution in Aqueous Buffer

  • Pre-warm Aqueous Buffer: Warm your sterile aqueous buffer to your desired experimental temperature (e.g., 37°C).

  • Prepare Intermediate Dilution (Optional but Recommended):

    • In a sterile microcentrifuge tube, prepare a 1:10 intermediate dilution of your 10 mM DMSO stock by adding 1 µL of the stock to 9 µL of the pre-warmed aqueous buffer. Vortex gently to mix. This will give you a 1 mM solution.

  • Prepare Final Working Solution:

    • In a separate sterile tube, add the required volume of your pre-warmed aqueous buffer. For example, for 1 mL of a 10 µM working solution, you would use 990 µL of buffer.

    • While gently vortexing the buffer, add 10 µL of the 1 mM intermediate dilution (or 1 µL of the 10 mM stock if not making an intermediate dilution) dropwise to the buffer.

    • Continue to vortex for another 30 seconds to ensure the solution is well-mixed.

  • Final Inspection: Visually inspect the final working solution for any signs of precipitation. If a fine precipitate is observed, a brief sonication may help to redissolve it. If significant precipitation occurs, you may need to lower the final concentration.

  • Use Immediately: Use the freshly prepared aqueous working solution for your experiment as soon as possible. Do not store aqueous solutions of this compound.

Visualizations

ERAP1_Signaling_Pathway ERAP1 in Antigen Presentation Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Cytosolic_Proteins Cytosolic Proteins Proteasome Proteasome Cytosolic_Proteins->Proteasome Ubiquitination Peptide_Fragments Peptide Fragments Proteasome->Peptide_Fragments Degradation TAP_Transporter TAP Transporter Peptide_Fragments->TAP_Transporter Transport Long_Peptides Long Peptide Precursors TAP_Transporter->Long_Peptides ERAP1 ERAP1 MHC_Class_I MHC Class I ERAP1->MHC_Class_I Trims peptides to optimal length (8-10 aa) Long_Peptides->ERAP1 Binding Peptide_Loading_Complex Peptide-MHC I Complex MHC_Class_I->Peptide_Loading_Complex Peptide Loading Cell_Surface Cell Surface Peptide_Loading_Complex->Cell_Surface Transport via Golgi CD8_T_Cell CD8+ T-Cell Cell_Surface->CD8_T_Cell Antigen Presentation

Caption: ERAP1's role in the MHC Class I antigen presentation pathway.

Troubleshooting_Workflow Troubleshooting this compound Precipitation Start Precipitation Observed Check_Solvent Is DMSO anhydrous and high-purity? Start->Check_Solvent Replace_Solvent Use fresh, anhydrous DMSO Check_Solvent->Replace_Solvent No Check_Dilution Was dilution performed stepwise with agitation? Check_Solvent->Check_Dilution Yes Replace_Solvent->Check_Dilution Optimize_Dilution Use stepwise dilution and slow addition with vortexing Check_Dilution->Optimize_Dilution No Check_Concentration Is the final concentration too high? Check_Dilution->Check_Concentration Yes Optimize_Dilution->Check_Concentration Lower_Concentration Decrease final working concentration Check_Concentration->Lower_Concentration Yes Try_Sonication Attempt to redissolve with brief sonication Check_Concentration->Try_Sonication No Lower_Concentration->Try_Sonication Success Precipitate Dissolved Try_Sonication->Success Effective Failure Precipitation Persists Try_Sonication->Failure Ineffective

Caption: A logical workflow for troubleshooting this compound precipitation.

References

Validation & Comparative

Comparing ERAP1-IN-3 with other known ERAP1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing the allosteric inhibitor ERAP1-IN-1 (also referred to as compound 3) with other known inhibitors of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). This document provides a detailed analysis of their mechanisms of action, potency, and selectivity, supported by experimental data for researchers, scientists, and drug development professionals.

Introduction to ERAP1 and its Inhibition

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a crucial enzyme in the adaptive immune response. Located in the endoplasmic reticulum, ERAP1 is responsible for the final trimming of antigenic peptides before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules.[1][2] This process is vital for the presentation of cellular antigens to CD8+ T cells, which are essential for eliminating infected or cancerous cells.[1][2]

Given its significant role in the immune system, ERAP1 has emerged as a promising therapeutic target for various diseases. In the context of cancer, inhibiting ERAP1 can alter the landscape of peptides presented on tumor cells, potentially making them more recognizable to the immune system and thereby enhancing anti-tumor immunity.[1] Conversely, for autoimmune diseases linked to specific ERAP1 genetic variants, such as ankylosing spondylitis, inhibiting ERAP1 could reduce the presentation of self-antigens that trigger an autoimmune response.

ERAP1 inhibitors can be broadly categorized into two main classes based on their mechanism of action: competitive inhibitors that target the active site and allosteric inhibitors that bind to a regulatory site.[1][3] This guide will focus on a comparative analysis of ERAP1-IN-1 (compound 3), a known allosteric inhibitor, and other well-characterized ERAP1 inhibitors.

Comparative Analysis of ERAP1 Inhibitors

The following table summarizes the key characteristics of ERAP1-IN-1 and other representative ERAP1 inhibitors.

Inhibitor NameOther NamesMechanism of ActionTarget SiteIC50 / EC50Selectivity
ERAP1-IN-1 Compound 3Allosteric activator of small substrates; competitive inhibitor of physiological peptidesAllosteric regulatory siteEC50 = 0.4 µM (activation); Cellular IC50 = 1.0 µM (inhibition of antigen processing)[4]Highly selective for ERAP1 over ERAP2 and IRAP (>100-fold)[1]
Compound 1 N/ACompetitiveActive siteIC50 = 9.2 µM (L-AMC hydrolysis)[1]Highly selective for ERAP1 over ERAP2 and IRAP (>100-fold)[1]
Compound 2 N/ACompetitiveActive siteIC50 = 5.7 µM (L-AMC hydrolysis)[1]Highly selective for ERAP1 over ERAP2 and IRAP (>100-fold)[1]
DG046 N/ACompetitive (Phosphinic pseudopeptide)Active siteIC50 = 86 nM[5]Potent inhibitor of ERAP1, ERAP2, and IRAP[5]
DG013A N/ACompetitive (Phosphinic pseudopeptide)Active siteMicromolar potencyNot specified

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the role of ERAP1 in the antigen presentation pathway and the points of intervention for different classes of inhibitors.

ERAP1_Pathway ERAP1 in Antigen Presentation and Inhibition cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_inhibitors Inhibitor Action Proteasome Proteasome Precursor Peptides Precursor Peptides Proteasome->Precursor Peptides Protein Degradation TAP TAP Transporter Precursor Peptides->TAP ERAP1 ERAP1 TAP->ERAP1 Peptide Translocation MHC-I MHC Class I ERAP1->MHC-I Peptide Trimming Peptide-MHC-I Complex Peptide-MHC-I Complex MHC-I->Peptide-MHC-I Complex Peptide Loading Cell Surface Presentation Cell Surface Presentation Peptide-MHC-I Complex->Cell Surface Presentation Transport to Cell Surface Competitive Inhibitors Competitive Inhibitors Competitive Inhibitors->ERAP1 Block Active Site Allosteric Inhibitors (ERAP1-IN-1) Allosteric Inhibitors (ERAP1-IN-1) Allosteric Inhibitors (ERAP1-IN-1)->ERAP1 Bind Regulatory Site

Caption: ERAP1's role in antigen processing and points of inhibition.

Experimental Methodologies

A crucial aspect of comparing ERAP1 inhibitors is understanding the experimental protocols used to characterize them.

In Vitro Enzyme Inhibition Assay (IC50 Determination)

This assay is fundamental for determining the potency of an inhibitor.

  • Reagents and Materials:

    • Recombinant human ERAP1 enzyme.

    • Fluorogenic substrate, such as Leucine-7-amido-4-methylcoumarin (L-AMC).

    • Test inhibitors at various concentrations.

    • Assay buffer (e.g., Tris-HCl with appropriate pH and salt concentrations).

    • 96-well microplates.

    • Fluorescence plate reader.

  • Procedure:

    • The ERAP1 enzyme is pre-incubated with varying concentrations of the inhibitor in the assay buffer.

    • The enzymatic reaction is initiated by adding the fluorogenic substrate L-AMC.

    • The hydrolysis of L-AMC by ERAP1 releases the fluorescent product, 7-amido-4-methylcoumarin (AMC).

    • The fluorescence intensity is measured over time using a plate reader.

    • The rate of reaction is calculated for each inhibitor concentration.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

Cellular Antigen Presentation Assay

This assay assesses the ability of an inhibitor to modulate antigen presentation in a cellular context.

  • Cell Lines:

    • A suitable cell line that expresses the target MHC class I allele and a model antigen.

    • For example, cells expressing a specific SIINFEKL peptide precursor, which can be processed by ERAP1 and presented by the H-2Kb MHC class I molecule.

  • Procedure:

    • The cells are cultured in the presence of various concentrations of the ERAP1 inhibitor.

    • After a suitable incubation period, the cells are harvested.

    • The level of presentation of the specific peptide-MHC class I complex on the cell surface is quantified using a specific antibody (e.g., 25-D1.16 antibody for SIINFEKL-H-2Kb) and flow cytometry.

    • A decrease in the mean fluorescence intensity indicates that the inhibitor is effectively blocking ERAP1's function in the antigen processing pathway.

    • The cellular IC50 can be determined from the dose-response curve.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the discovery and characterization of novel ERAP1 inhibitors.

Experimental_Workflow Workflow for ERAP1 Inhibitor Characterization HTS High-Throughput Screening Hit_Identification Hit Identification HTS->Hit_Identification In_Vitro_Assay In Vitro Enzymatic Assay (IC50) Hit_Identification->In_Vitro_Assay Selectivity_Assay Selectivity Profiling (ERAP2, IRAP) In_Vitro_Assay->Selectivity_Assay Cellular_Assay Cellular Antigen Presentation Assay Selectivity_Assay->Cellular_Assay SAR Structure-Activity Relationship (SAR) Studies Cellular_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Studies

References

ERAP1-IN-3 versus ERAP2 selective inhibitors: a comparative analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of ERAP1-IN-3 and Selective ERAP2 Inhibitors for Researchers and Drug Development Professionals

This guide provides a detailed comparison of this compound, an allosteric inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), and recently developed selective inhibitors of its homolog, ERAP2. This objective analysis is supported by quantitative data from biochemical and cellular assays, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Endoplasmic Reticulum Aminopeptidases, ERAP1 and ERAP2, are critical enzymes in the antigen processing and presentation pathway.[1] They reside in the endoplasmic reticulum and are responsible for the final trimming of peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[2] While both are M1 zinc metallopeptidases and share about 50% sequence homology, they exhibit distinct substrate preferences and enzymatic properties.[3][4] ERAP1 preferentially trims longer peptides (9-16 amino acids), whereas ERAP2 is more efficient at trimming shorter peptides (less than 10 amino acids).[4] This functional difference suggests that selective inhibition of either enzyme could uniquely modulate the immunopeptidome, the repertoire of peptides presented on the cell surface. Such modulation is a promising therapeutic strategy for various diseases, including cancer and autoimmune disorders.[3][5]

This guide focuses on a comparative analysis of this compound (also referred to as compound 3 in several key studies) and a leading selective ERAP2 inhibitor, BDM88951, to provide researchers with a clear understanding of their respective characteristics.

Quantitative Data Presentation

The following tables summarize the biochemical and cellular activities of this compound and selective ERAP2 inhibitors based on available experimental data.

Table 1: Biochemical Potency and Selectivity of ERAP1 and ERAP2 Inhibitors

InhibitorTargetAssay TypeSubstratePotency (IC50/EC50/Ki)Selectivity vs. ERAP1Selectivity vs. ERAP2Selectivity vs. IRAPReference
This compound (Compound 3) ERAP1Peptide HydrolysisNonamer PeptideEC50: 0.4 µM->500-fold (IC50 >200 µM)No detectable effect[6][7]
This compound (Compound 3) ERAP1Fluorogenic Substrate HydrolysisL-AMCAC50: 3.7 µM (activator)-Weak inhibitor (IC50 >200 µM)No detectable effect[6]
BDM88951 ERAP2Enzymatic AssayNot SpecifiedIC50: 19 nM>150-fold->150-fold[8]
DG011A ERAP2Fluorogenic Substrate HydrolysisArg-AMCIC50: 89 nM72-fold-Not Reported[9]

Note: this compound (Compound 3) acts as an allosteric activator of ERAP1's hydrolysis of small fluorogenic substrates (L-AMC) but competitively inhibits the processing of longer, more physiologically relevant peptide substrates.[6][7]

Table 2: Cellular Activity of ERAP1 and ERAP2 Inhibitors

InhibitorTargetCell LineAssay TypePotency (IC50)Reference
This compound (Compound 3) ERAP1HeLaAntigen Processing Assay1.0 µM[7]
BDM88951 ERAP2HEKAntigen Presentation AssayDose-dependent inhibition[5][10]
BDM88951 ERAP2HEKCellular Thermal Shift Assay (CETSA)OC50: 23 µM[10]

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the antigen presentation pathway involving ERAP1 and ERAP2, and a typical workflow for inhibitor characterization.

Antigen_Presentation_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Prot Ubiquitinated Proteins Proteasome Proteasome Prot->Proteasome Degradation Peptides Peptide Precursors (>10 aa) Proteasome->Peptides TAP TAP Transporter Peptides->TAP Translocation ERAP1 ERAP1 TAP->ERAP1 Long Precursors ERAP2 ERAP2 ERAP1->ERAP2 Intermediate Peptides OptimalPeptide Optimal Peptide (8-10 aa) ERAP1->OptimalPeptide Trimming OverTrimmed Over-trimmed Peptides (<8 aa) ERAP1->OverTrimmed Over-trimming ERAP2->OptimalPeptide Final Trimming ERAP2->OverTrimmed Over-trimming MHC1 MHC Class I PLC Peptide Loading Complex MHC1->PLC MHC1_loaded Peptide-MHC I Complex PLC->MHC1_loaded Peptide Loading OptimalPeptide->PLC Cell_Surface Antigen Presentation to CD8+ T-cells MHC1_loaded->Cell_Surface Transport to Cell Surface

Caption: Antigen processing and presentation pathway involving ERAP1 and ERAP2.

Inhibitor_Characterization_Workflow HTS High-Throughput Screening (e.g., Fluorogenic Assay) Hit_ID Hit Identification & Potency Determination HTS->Hit_ID Selectivity Selectivity Profiling (vs. ERAP1/2, IRAP) Hit_ID->Selectivity Biochem Biochemical Characterization Selectivity->Biochem Cellular Cellular Assays Selectivity->Cellular Mechanism Mechanism of Action Studies (e.g., Kinetics, Docking) Biochem->Mechanism Peptide_Assay Physiological Substrate Assay (Peptide Trimming) Biochem->Peptide_Assay Lead_Opt Lead Optimization Biochem->Lead_Opt CETSA Target Engagement (CETSA) Cellular->CETSA Antigen_Pres Antigen Presentation Assay Cellular->Antigen_Pres Cellular->Lead_Opt

References

Validating the On-Target Effects of ERAP1-IN-3: A Comparative Guide Using ERAP1 Knockout Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the on-target effects of ERAP1-IN-3, a potent inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). The primary focus is on the use of ERAP1 knockout (KO) cells as a benchmark for assessing the inhibitor's specificity and functional consequences. This document outlines the distinct effects of pharmacological inhibition versus genetic ablation on the cellular immunopeptidome and provides detailed experimental protocols and data presentation formats to aid in the design and interpretation of validation studies.

Executive Summary

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway, trimming peptides for loading onto Major Histocompatibility Complex (MHC) class I molecules. Its role in modulating the immune response has made it a promising target for cancer immunotherapy and the treatment of autoimmune diseases. This compound is a potent inhibitor of ERAP1. Validating that the observed cellular effects of this compound are a direct consequence of its interaction with ERAP1 is crucial for its development as a therapeutic agent. The use of ERAP1 knockout cells provides a clean genetic model to delineate the on-target effects of the inhibitor from potential off-target activities.

Studies comparing ERAP1 inhibition with ERAP1 knockout have revealed both similarities and significant mechanistic differences in how they alter the landscape of peptides presented to the immune system. While both approaches disrupt ERAP1's peptide trimming function, allosteric inhibition has been shown to skew the repertoire of presented peptides in terms of sequence and HLA allele utilization without drastically altering peptide length distribution, a hallmark of ERAP1 knockout.[1] These distinct signatures in the immunopeptidome can be leveraged to confirm the on-target activity of this compound.

Data Presentation: Comparing this compound and ERAP1 Knockout

The following tables summarize the expected quantitative outcomes from key experiments designed to validate the on-target effects of this compound by comparing its activity in wild-type (WT) cells versus ERAP1 knockout (KO) cells.

Table 1: Immunopeptidome Analysis

ParameterWild-Type (Untreated)Wild-Type + this compoundERAP1 KnockoutExpected Outcome for On-Target Effect
Total Presented Peptides BaselineAltered repertoireAltered repertoireChanges in WT + this compound are a subset of or distinct from changes in ERAP1 KO.
Peptide Length Distribution Predominantly 8-10 amino acidsMinimal change in length distributionSignificant increase in the proportion of longer peptides (>10 amino acids)This compound does not phenocopy the peptide length changes seen in ERAP1 KO.[1]
Peptide Sequence Motifs Canonical motifs for specific HLA allelesSkewed sequence motifsAltered sequence motifs, potentially different from inhibitor treatmentThis compound induces specific changes in peptide motifs that are consistent with ERAP1 inhibition.
HLA Allele Utilization BaselineAltered utilization of different HLA allelesAltered utilization of different HLA allelesThis compound treatment leads to a distinct pattern of HLA allele utilization compared to ERAP1 KO.[1]
Novel Antigens Generated LowIncreased presentation of novel tumor-associated antigensIncreased presentation of novel antigensThis compound treatment results in the generation of novel antigens.[2][3]

Table 2: Cellular and Immunological Assays

AssayWild-Type (Untreated)Wild-Type + this compoundERAP1 KnockoutExpected Outcome for On-Target Effect
ERAP1 Enzymatic Activity BaselineSignificantly inhibited (e.g., pIC50 of 8.6)[4]No activityThis compound shows potent inhibition in WT cells.
MHC Class I Surface Expression BaselineVariable (may be slightly increased or decreased)Variable (may be slightly increased or decreased)Similar modest changes in MHC I expression between this compound treatment and ERAP1 KO.
T-cell Recognition of Target Cells BaselineEnhanced recognition and killing of tumor cellsEnhanced recognition and killing of tumor cellsThis compound treatment enhances T-cell mediated cytotoxicity in a manner dependent on the presence of ERAP1.
Cell Viability NormalNo significant cytotoxicity at effective concentrationsNormalThis compound is not broadly cytotoxic at concentrations that inhibit ERAP1.

Mandatory Visualizations

Signaling Pathway and Experimental Logic

To visually articulate the underlying biological processes and experimental strategies, the following diagrams have been generated using the DOT language.

ERAP1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Immune Immune Response Peptide Precursors Peptide Precursors ERAP1 ERAP1 MHC-I MHC-I ERAP1->MHC-I Optimal Peptides Peptide-MHC-I Complex Peptide-MHC-I Complex MHC-I->Peptide-MHC-I Complex Loading T-cell T-cell Peptide-MHC-I Complex->T-cell Presentation & Recognition ERAP1_KO ERAP1_KO ERAP1_KO->ERAP1 Ablation ERAP1_IN_3 ERAP1_IN_3 ERAP1_IN_3->ERAP1 Inhibition Experimental_Workflow cluster_cells Cell Lines cluster_analysis Analysis Wild-Type (WT) Cells Wild-Type (WT) Cells WT_ERAP1_IN_3 WT + this compound Wild-Type (WT) Cells->WT_ERAP1_IN_3 ERAP1 Knockout (KO) Cells ERAP1 Knockout (KO) Cells Immunopeptidomics Immunopeptidomics ERAP1 Knockout (KO) Cells->Immunopeptidomics Cellular Assays Cellular Assays ERAP1 Knockout (KO) Cells->Cellular Assays Immunological Assays Immunological Assays ERAP1 Knockout (KO) Cells->Immunological Assays WT_ERAP1_IN_3->Immunopeptidomics WT_ERAP1_IN_3->Cellular Assays WT_ERAP1_IN_3->Immunological Assays WT_Untreated WT_Untreated WT_Untreated->Immunopeptidomics WT_Untreated->Cellular Assays WT_Untreated->Immunological Assays Logical_Relationship ERAP1_KO_Phenotype Phenotype of ERAP1 KO Cells On_Target_Validation On-Target Effect Validated ERAP1_KO_Phenotype->On_Target_Validation No_Effect_in_KO This compound has no additional effect in ERAP1 KO cells On_Target_Validation->No_Effect_in_KO Implies Off_Target_Effect Potential Off-Target Effect ERAP1_IN_3_Effect ERAP1_IN_3_Effect ERAP1_IN_3_Effect->Off_Target_Effect Discrepant from KO phenotype

References

Unveiling the Selectivity of ERAP1-IN-3: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the cross-reactivity of ERAP1-IN-3, a potent and selective inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), against other key aminopeptidases. This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology, oncology, and autoimmune diseases.

ERAP1 plays a crucial role in the adaptive immune response by trimming antigenic peptides for presentation by MHC class I molecules.[1] Its dysregulation has been implicated in various diseases, making it a compelling therapeutic target. This compound, also identified as compound 3 in seminal research, has emerged as a valuable tool for studying ERAP1 function. This guide offers a comprehensive assessment of its selectivity, supported by experimental data and detailed protocols.

Cross-reactivity Profile of this compound

The selectivity of an inhibitor is paramount for its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the inhibitory activity of this compound against a panel of functionally related aminopeptidases.

EnzymeCommon Name/SynonymIC50 (μM)Fold Selectivity vs. ERAP1Reference
ERAP1 Endoplasmic Reticulum Aminopeptidase 15.31Maben et al., 2020
ERAP2 Endoplasmic Reticulum Aminopeptidase 2> 200> 37Maben et al., 2020[1]
IRAP Insulin-Regulated AminopeptidaseNo detectable effect-Maben et al., 2020[1]
LTA4H Leukotriene A4 HydrolaseNot Reported-
APN Aminopeptidase N (CD13)Not Reported-

As the data indicates, this compound demonstrates exceptional selectivity for ERAP1 over its close homologues, ERAP2 and IRAP.[1] No significant inhibition of ERAP2 was observed at concentrations up to 200 μM, and no detectable effect was seen on IRAP activity.[1] The cross-reactivity of this compound against Leukotriene A4 Hydrolase (LTA4H) and Aminopeptidase N (CD13) has not been reported in the reviewed literature.

Understanding the Antigen Presentation Pathway

To appreciate the significance of ERAP1 inhibition, it is essential to understand its role in the MHC class I antigen presentation pathway. The following diagram illustrates this process.

Antigen_Presentation_Pathway Figure 1. Simplified MHC Class I Antigen Presentation Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptides Peptides Proteasome->Peptides Protein Degradation TAP TAP Transporter Peptides->TAP ERAP1 ERAP1 TAP->ERAP1 Peptide Translocation Trimmed Peptides Trimmed Peptides ERAP1->Trimmed Peptides Peptide Trimming ERAP1_IN_3 This compound ERAP1_IN_3->ERAP1 Inhibition MHC_I MHC Class I Trimmed Peptides->MHC_I Loading Peptide_MHC_Complex Peptide-MHC I Complex MHC_I->Peptide_MHC_Complex Cell_Surface Cell Surface Peptide_MHC_Complex->Cell_Surface Transport to T_Cell CD8+ T Cell Cell_Surface->T_Cell Antigen Presentation

Caption: Role of ERAP1 in the MHC Class I antigen presentation pathway and the point of inhibition by this compound.

Experimental Protocols

The following section details the methodology used to assess the cross-reactivity of this compound.

Enzymatic Assays for Aminopeptidase Activity

Objective: To determine the IC50 values of this compound against ERAP1, ERAP2, and IRAP.

Materials:

  • Recombinant human ERAP1, ERAP2, and IRAP enzymes.

  • This compound (4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid).

  • Fluorogenic Substrates:

    • L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) for ERAP1 and IRAP.

    • L-Arginine-7-amido-4-methylcoumarin (Arg-AMC) for ERAP2.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • 384-well black plates.

  • Fluorescence plate reader.

Procedure:

  • A serial dilution of this compound was prepared in DMSO and then diluted in assay buffer.

  • The recombinant enzymes were diluted to their optimal concentration in the assay buffer.

  • In a 384-well plate, the enzyme solution was added to each well, followed by the addition of the serially diluted this compound or DMSO control.

  • The plate was incubated for 15 minutes at room temperature.

  • The enzymatic reaction was initiated by the addition of the respective fluorogenic substrate (Leu-AMC for ERAP1 and IRAP, Arg-AMC for ERAP2) to each well.

  • The fluorescence intensity was measured kinetically over 30 minutes using a plate reader with excitation and emission wavelengths of 380 nm and 460 nm, respectively.

  • The rate of reaction was calculated from the linear phase of the kinetic read.

  • IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

The workflow for this experimental protocol is visualized below.

Experimental_Workflow Figure 2. Experimental Workflow for Aminopeptidase Inhibition Assay Start Start Prepare_Inhibitor_Dilutions Prepare this compound Serial Dilutions Start->Prepare_Inhibitor_Dilutions Prepare_Enzyme_Solutions Prepare ERAP1, ERAP2, IRAP Solutions Start->Prepare_Enzyme_Solutions Dispense_Reagents Dispense Enzyme and Inhibitor to Plate Prepare_Inhibitor_Dilutions->Dispense_Reagents Prepare_Enzyme_Solutions->Dispense_Reagents Incubate_1 Incubate (15 min, RT) Dispense_Reagents->Incubate_1 Add_Substrate Add Fluorogenic Substrate (Leu-AMC or Arg-AMC) Incubate_1->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Measurement (30 min) Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Reaction Rates and IC50 Values Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: A flowchart outlining the key steps of the in vitro enzymatic assay for determining inhibitor potency.

Conclusion

This compound is a highly selective inhibitor of ERAP1, demonstrating minimal to no activity against the closely related aminopeptidases ERAP2 and IRAP. This high degree of selectivity makes it an invaluable pharmacological tool for elucidating the specific roles of ERAP1 in health and disease. Further investigation into its cross-reactivity against a broader panel of proteases will continue to refine its profile as a specific and potent research compound.

References

Comparative Efficacy of ERAP1 Inhibitors Across Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comparative analysis of the efficacy of various Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) inhibitors in different cell lines. This guide is intended for researchers, scientists, and drug development professionals working in oncology and immunology. The data presented herein is compiled from publicly available research to facilitate the objective comparison of these compounds and to provide detailed experimental context.

Introduction to ERAP1 Inhibition

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway. It trims peptide precursors in the endoplasmic reticulum to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2] By modulating the repertoire of peptides presented on the cell surface, ERAP1 plays a significant role in the immune system's ability to recognize and eliminate cancerous or infected cells. Inhibition of ERAP1 is a promising therapeutic strategy to enhance anti-tumor immunity by altering the landscape of presented antigens and potentially generating novel neoantigens.[1][3]

Comparative Efficacy of ERAP1 Inhibitors

The following tables summarize the in vitro efficacy of several ERAP1 inhibitors across various cell lines. Due to the limited availability of comprehensive head-to-head studies, this guide compiles data from different sources to provide a comparative overview. The specific inhibitor "ERAP1-IN-3" is not prominently featured in the reviewed literature; therefore, this guide presents data for other well-characterized ERAP1 inhibitors.

Table 1: Enzymatic and Cellular Activity of ERAP1 Inhibitors

InhibitorTargetAssay TypeCell LineActivity (pIC50)Activity (IC50)Reference
GSK Inhibitor [I] ERAP1Enzymatic Activity-7.7-[4]
ERAP1Antigen PresentationHeLa7.0-[4]
GSK Inhibitor [II] ERAP1Enzymatic Activity-8.6-[4]
ERAP1Antigen PresentationHeLa7.7-[4]
ICR Inhibitor hERAP1Enzymatic Activity-> 85.1 nM[4]
mERAP1Enzymatic Activity--1.6 nM[4]
Compound 2a ERAP1Enzymatic Activity--48 nM[5]
ERAP2Enzymatic Activity--345 nM[5]
DG013A ERAP1Enzymatic Activity--48 nM[5]
ERAP2Enzymatic Activity--345 nM[5]
Compound 3 ERAP1Antigen PresentationHeLa-1 µM[6]
Compound 9 ERAP1Enzymatic Activity--2 µM[2]
ERAP2Enzymatic Activity--25 µM[2]
IRAPEnzymatic Activity--10 µM[2]

Table 2: Effects of ERAP1 Inhibition on Cancer Cell Lines

InhibitorCell LineCancer TypeEffectReference
Unspecified ERAP1 InhibitorCT26Colorectal Carcinoma (murine)Increased T cell infiltration into tumors.[7][8][9]
Unspecified ERAP1 InhibitorHCT116Colorectal Carcinoma (human)Modulation of the immunopeptidome.[4]
Unspecified ERAP1 InhibitorDiverse Cancer Cell LinesVariousModulation of the cancer-related antigen repertoire across diverse ERAP1 and HLA genotypes.[7][8][9]
Potent ERAP1 InhibitorA375Melanoma (human)Altered presentation of about half of the total 3204 identified peptides.[10]
ERAP1 InhibitionMurine Tumor Cell LinesLymphoma, Colon CarcinomaPerturbs the engagement of NK cell inhibitory receptors, leading to NK cell killing.[11]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies involved in studying ERAP1 inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

ERAP1_Signaling_Pathway ERAP1 in Antigen Presentation Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptide_Fragments Peptide_Fragments Proteasome->Peptide_Fragments Ubiquitinated_Proteins Ubiquitinated_Proteins Ubiquitinated_Proteins->Proteasome Degradation TAP_Transporter TAP_Transporter Peptide_Fragments->TAP_Transporter Transport ERAP1 ERAP1 TAP_Transporter->ERAP1 Trimming of N-terminus MHC_I MHC_I ERAP1->MHC_I Peptide Loading Peptide_MHC_I_Complex Peptide_MHC_I_Complex MHC_I->Peptide_MHC_I_Complex Cell_Surface Cell_Surface Peptide_MHC_I_Complex->Cell_Surface Transport to T_Cell_Receptor T_Cell_Receptor Cell_Surface->T_Cell_Receptor Antigen Presentation Experimental_Workflow Workflow for Assessing ERAP1 Inhibitor Efficacy Cell_Culture Cell_Culture Inhibitor_Treatment Inhibitor_Treatment Cell_Culture->Inhibitor_Treatment Cell_Viability_Assay Cell_Viability_Assay Inhibitor_Treatment->Cell_Viability_Assay Immunopeptidome_Analysis Immunopeptidome_Analysis Inhibitor_Treatment->Immunopeptidome_Analysis Data_Analysis Data_Analysis Cell_Viability_Assay->Data_Analysis MHC_I_Isolation MHC_I_Isolation Immunopeptidome_Analysis->MHC_I_Isolation Peptide_Elution Peptide_Elution MHC_I_Isolation->Peptide_Elution LC_MS_MS LC_MS_MS Peptide_Elution->LC_MS_MS LC_MS_MS->Data_Analysis

References

Validating Mass Spectrometry Data from ERAP1-IN-3 Studies with Synthetic Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based approaches for studying the effects of ERAP1-IN-3, a selective allosteric inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). It includes detailed experimental protocols and quantitative data to assist researchers in validating their findings using synthetic peptides, a critical step in ensuring data accuracy and reproducibility.

Introduction to ERAP1 and this compound

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a crucial enzyme in the antigen processing and presentation pathway.[1][2] It trims peptide precursors in the endoplasmic reticulum to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2][3] This process shapes the repertoire of peptides presented on the cell surface, known as the immunopeptidome, which is surveyed by cytotoxic T lymphocytes.[4] Dysregulation of ERAP1 activity has been linked to various autoimmune diseases and cancer, making it a significant therapeutic target.[5][6]

This compound is a selective, allosteric inhibitor of ERAP1.[1] Unlike competitive inhibitors that target the active site, allosteric inhibitors bind to a distinct regulatory site, offering a different mechanism to modulate enzyme activity.[1][7] Studies investigating the impact of this compound on the immunopeptidome rely heavily on mass spectrometry. Validating these mass spectrometry findings with synthetic peptides is essential for confirming the identity and quantity of peptides altered by the inhibitor.

Comparison of Mass Spectrometry Approaches for this compound Studies

The two primary mass spectrometry techniques employed in studying ERAP1 inhibition are Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureMALDI-TOF Mass SpectrometryLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Primary Use in ERAP1 Studies High-throughput screening of ERAP1 inhibitors; In vitro peptide trimming assays.[6]Comprehensive immunopeptidome profiling; Quantitative analysis of peptide presentation.[8][9]
Sample Complexity Best suited for simpler peptide mixtures.Can analyze highly complex peptide mixtures, such as the entire immunopeptidome.[8]
Quantitative Capability Primarily qualitative or semi-quantitative. Relative quantification is possible.Highly quantitative, enabling precise measurement of changes in peptide abundance.[9][10]
Validation with Synthetic Peptides Used to confirm the mass of expected cleavage products in in vitro assays.Essential for confirming the sequence and post-translational modifications of identified peptides from complex samples.[11]

Quantitative Analysis of this compound's Effect on the Immunopeptidome

Treatment of cancer cell lines with ERAP1 inhibitors leads to significant alterations in the presented immunopeptidome. Quantitative mass spectrometry has revealed that ERAP1 inhibition can lead to a 2- to 10-fold increase in the copy number of specific epitopes on the cell surface. Furthermore, studies have shown that allosteric inhibition by compounds like this compound results in a distinct immunopeptidome profile compared to ERAP1 knockout cells, highlighting the unique mechanism of this inhibitor.[7]

Table 1: Reported Changes in the Immunopeptidome upon ERAP1 Inhibition

ParameterObservation upon ERAP1 InhibitionReference
Peptide Length Alteration in the length distribution of presented peptides.[5]
Peptide Sequence Motifs Skewing of peptide repertoire in terms of sequence motifs.[7]
HLA Allele Utilization Changes in the utilization of different HLA alleles for peptide presentation.[7]
Epitope Abundance 2- to 10-fold increase in the copy number of specific epitopes.

Experimental Protocols

In Vitro ERAP1 Peptide Trimming Assay with MALDI-TOF MS

This protocol is adapted from established methods for assessing ERAP1 activity and inhibition.[1]

Objective: To determine the inhibitory effect of this compound on the trimming of a specific synthetic peptide by ERAP1.

Materials:

  • Recombinant human ERAP1

  • This compound

  • Synthetic peptide substrate (e.g., WRCYEKMALK)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.01% (w/v) BSA)

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)

  • MALDI-TOF mass spectrometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, mix recombinant ERAP1 with varying concentrations of this compound or vehicle control.

  • Initiate the reaction by adding the synthetic peptide substrate to a final concentration of 10 µM.

  • Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., 0.1% trifluoroacetic acid).

  • Spot the reaction mixture onto a MALDI target plate with the appropriate matrix.

  • Analyze the samples using a MALDI-TOF mass spectrometer in positive ion mode.

  • Monitor the decrease in the peak corresponding to the full-length peptide and the increase in the peak of the trimmed product.

  • Calculate the percent inhibition at each this compound concentration and determine the IC50 value.

Immunopeptidome Analysis by LC-MS/MS and Validation with Synthetic Peptides

This protocol outlines the general workflow for analyzing the immunopeptidome of cells treated with this compound and validating the findings.[8][12]

Objective: To identify and quantify changes in the immunopeptidome following this compound treatment and to validate novel or significantly altered peptides with synthetic standards.

Materials:

  • Cell line of interest (e.g., A375 melanoma cells)

  • This compound

  • Cell lysis buffer

  • Immunoaffinity resin with pan-MHC class I antibodies (e.g., W6/32)

  • Acid for peptide elution (e.g., 0.1% trifluoroacetic acid)

  • LC-MS/MS system (e.g., Q Exactive HF-X)

  • Synthetic peptides corresponding to identified peptides of interest

Procedure:

  • Cell Treatment: Culture cells with this compound (e.g., 10 µM for 6 days) or vehicle control.[12]

  • Cell Lysis and MHC-I Immunoprecipitation: Lyse the cells and immunoprecipitate MHC class I-peptide complexes using antibody-coupled resin.

  • Peptide Elution: Elute the bound peptides from the MHC class I molecules using an acidic solution.

  • LC-MS/MS Analysis: Analyze the eluted peptides using a high-resolution LC-MS/MS system.

  • Data Analysis: Identify peptide sequences using a database search algorithm (e.g., MaxQuant with the Andromeda search engine).[9] Quantify the relative abundance of peptides between the treated and control samples.

  • Selection of Peptides for Validation: Identify peptides that are newly presented or show significant changes in abundance upon this compound treatment.

  • Synthesis of Validation Peptides: Synthesize the selected peptides.[11]

  • Validation by LC-MS/MS:

    • Analyze the synthetic peptides using the same LC-MS/MS method as the immunopeptidome samples.

    • Compare the fragmentation spectra (MS/MS) and retention times of the synthetic peptides with those of the endogenously identified peptides. A high degree of similarity confirms the identity of the peptide.[11]

Visualizing Experimental Workflows and Pathways

ERAP1_Inhibition_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_validation Validation a Cancer Cell Line b This compound Treatment a->b c Cell Lysis b->c d MHC-I IP c->d e Peptide Elution d->e f LC-MS/MS Analysis e->f g Data Analysis f->g h Synthetic Peptide Analysis g->h i Spectral Comparison h->i Antigen_Processing_Pathway cluster_er Endoplasmic Reticulum Peptide Precursors Peptide Precursors ERAP1 ERAP1 Peptide Precursors->ERAP1 Trimming MHC-I MHC-I ERAP1->MHC-I Optimal Peptides Peptide-MHC-I Complex Peptide-MHC-I Complex MHC-I->Peptide-MHC-I Complex Cell Surface Presentation Cell Surface Presentation Peptide-MHC-I Complex->Cell Surface Presentation Transport ERAP1_IN_3 ERAP1_IN_3 ERAP1_IN_3->ERAP1 Inhibits

References

A Head-to-Head Battle: ERAP1-IN-3 vs. Phosphinic Pseudopeptide Inhibitors in Targeting Antigen Processing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the modulation of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) presents a compelling therapeutic strategy in immuno-oncology and autoimmune diseases. This guide provides a detailed side-by-side comparison of two distinct classes of ERAP1 inhibitors: the allosteric inhibitor ERAP1-IN-3 and the catalytic site-directed phosphinic pseudopeptide inhibitors.

ERAP1 plays a critical role in the final trimming of antigenic peptides before their presentation by MHC class I molecules, thereby shaping the landscape of T-cell epitopes.[1][2][3] Inhibition of ERAP1 can alter the peptidome, leading to the presentation of novel tumor antigens or the reduction of autoantigen presentation.[4][5] This comparison focuses on the key performance characteristics, mechanisms of action, and available experimental data for these two inhibitor classes.

At a Glance: Key Performance Indicators

FeatureThis compoundPhosphinic Pseudopeptide Inhibitors (e.g., DG013A, DG046)
Target Site Allosteric SiteCatalytic Site (Transition-State Analogue)
Potency (IC50 for ERAP1) Micromolar to nanomolar range (e.g., ERAP1-IN-1 IC50 = 5.3 µM for peptide substrate)[6][7]Low nanomolar range (e.g., DG013A IC50 = 33 nM; DG046 IC50 = 43 nM)[8][9][10]
Selectivity over ERAP2 High (>100-fold)[6]Variable, often low (e.g., DG013A IC50 = 11 nM; DG046 IC50 = 37 nM)[8][9][10]
Selectivity over IRAP High (>100-fold)[6]Variable, often low (e.g., DG013A IC50 = 30 nM; DG046 IC50 = 2 nM)[6][9][10]
Mechanism of Action Allosteric modulation, competitive inhibition for peptide substrates.[7]Mimics the transition state of peptide cleavage, directly blocking the active site.[11]
Chemical Scaffold Non-peptidic, various (e.g., sulfonamide, benzofuran carboxylic acids)[6][12]Pseudopeptide with a phosphinic acid zinc-binding group.[13]

Delving Deeper: Mechanism of Action and Specificity

This compound and its analogues represent a class of allosteric inhibitors. These compounds do not bind directly to the catalytic zinc-containing active site of ERAP1. Instead, they bind to a regulatory site, inducing a conformational change that inhibits the enzyme's ability to process longer, physiologically relevant peptide substrates.[7][14] This allosteric mechanism is a key differentiator and a primary reason for their high selectivity over the closely related aminopeptidases ERAP2 and IRAP, as the allosteric site is not as conserved as the active site.[14][15]

Phosphinic pseudopeptide inhibitors, on the other hand, are designed as transition-state analogues. Their structure mimics the tetrahedral intermediate formed during peptide bond cleavage. The phosphinic acid moiety chelates the essential zinc ion in the active site, effectively blocking catalysis.[11][13] While this approach leads to very potent inhibitors, the high degree of conservation in the active sites of M1 family aminopeptidases often results in limited selectivity against ERAP2 and IRAP.[9]

Visualizing the Interaction: ERAP1 Inhibition Strategies

ERAP1_Inhibition ERAP1 Inhibition Mechanisms cluster_0 ERAP1 Enzyme cluster_1 Inhibitor Classes ERAP1 ERAP1 Active Site (Zn2+) Allosteric Site Phosphinic Phosphinic Pseudopeptide Phosphinic->ERAP1:active Binds to Catalytic Site (Transition-State Analogue) Allosteric This compound (Allosteric) Allosteric->ERAP1:allo Binds to Allosteric Site (Conformational Change)

Caption: Mechanisms of ERAP1 inhibition.

The Antigen Processing Pathway: A Role for ERAP1

The following diagram illustrates the central role of ERAP1 in the MHC class I antigen presentation pathway and the point of intervention for ERAP1 inhibitors.

Antigen_Processing MHC Class I Antigen Presentation Pathway cluster_er Proteasome Proteasome Peptides Peptide Fragments Proteasome->Peptides Protein Degradation TAP TAP Transporter Peptides->TAP ERAP1 ERAP1 Peptides->ERAP1 Trimming ER Endoplasmic Reticulum TAP->ER MHC1 MHC Class I ERAP1->MHC1 Optimal Peptides Peptide_MHC1 Peptide-MHC I Complex MHC1->Peptide_MHC1 Cell_Surface Cell Surface Peptide_MHC1->Cell_Surface T_Cell CD8+ T-Cell Cell_Surface->T_Cell Antigen Presentation Inhibitor ERAP1 Inhibitor Inhibitor->ERAP1 Inhibition

References

Validating the Allosteric Inhibitory Mechanism of ERAP1-IN-3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway, trimming peptides to optimal lengths for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2] Its role in modulating the immunopeptidome makes it a compelling target for therapeutic intervention in autoimmune diseases and cancer.[2] This guide provides a comparative analysis of ERAP1-IN-3, an allosteric inhibitor of ERAP1, alongside other known inhibitors and details the experimental protocols required to validate its unique mechanism of action.

Unveiling the Allosteric Nature of this compound

This compound, also known as compound 3 (4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid), exhibits a distinct inhibitory profile.[3][4] Unlike competitive inhibitors that directly target the active site, this compound binds to an allosteric regulatory site.[1][3][4] This binding event has a dual effect: it activates the hydrolysis of small, fluorogenic substrates while competitively inhibiting the processing of longer, more physiologically relevant nonamer peptides.[3][5] This paradoxical activity is a hallmark of its allosteric mechanism and a key differentiator from other classes of ERAP1 inhibitors.

Performance Comparison of ERAP1 Inhibitors

To contextualize the efficacy of this compound, this section compares its performance with representative competitive inhibitors, Compound 1 and Compound 2.[3] The following table summarizes their key quantitative data.

InhibitorTypeTarget SiteIC50 (Peptide Hydrolysis)EC50/AC50 (Fluorogenic Substrate Hydrolysis)Selectivity over ERAP2 & IRAP
This compound (Compound 3) AllostericRegulatory Site1.0 µM (cellular antigen processing assay)[5]0.4 µM (EC50 for activation)[5]High (>200 µM for ERAP2)[4]
Compound 1 CompetitiveActive Site9.2 µM (L-AMC hydrolysis)[3]N/A>100-fold[3]
Compound 2 CompetitiveActive Site5.7 µM (L-AMC hydrolysis)[3]N/A>100-fold[3]

Experimental Protocols for Mechanism Validation

Validating the inhibitory mechanism of this compound requires a multi-faceted approach, combining enzymatic assays with cell-based and global peptide analysis.

Fluorogenic Enzymatic Assay

This assay is fundamental for determining the potency of ERAP1 inhibitors and differentiating between competitive and allosteric mechanisms by observing effects on small substrate hydrolysis.

Principle: The assay measures the enzymatic cleavage of a fluorogenic substrate, such as Leucine-7-amido-4-methylcoumarin (Leu-AMC), by recombinant ERAP1. Cleavage of the substrate releases a fluorescent molecule (AMC), and the rate of fluorescence increase is proportional to enzyme activity.

Protocol:

  • Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.0, 100 mM NaCl, 0.002% Tween 20).[6]

  • Add recombinant human ERAP1 to the wells of a microplate.

  • Add varying concentrations of the inhibitor (e.g., this compound) to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate (e.g., Leu-AMC).

  • Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation at 380 nm and emission at 460 nm.[7][8]

  • Calculate the rate of reaction and determine the IC50 (for inhibitors) or EC50/AC50 (for activators) by plotting the reaction rate against the inhibitor concentration.

Cellular Antigen Presentation Assay

This assay assesses the inhibitor's ability to modulate the presentation of a specific T-cell epitope on the surface of cells, providing a more physiologically relevant measure of its activity.

Principle: A cell line is engineered to express a specific MHC class I allele and a model antigen. The processing and presentation of the target epitope are then measured, often using epitope-specific antibodies or T-cell activation as a readout.

Protocol:

  • Culture a suitable cell line (e.g., A375 melanoma cells) that expresses the desired HLA allele.[9][10]

  • Treat the cells with various concentrations of the ERAP1 inhibitor for a sufficient duration (e.g., 24-48 hours) to allow for changes in antigen presentation.[4]

  • For direct measurement, lyse the cells and perform immunoaffinity purification of MHC-I peptide complexes using an appropriate antibody (e.g., W6/32).[10]

  • Elute the peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the target epitope.[9]

  • Alternatively, for an indirect readout, co-culture the treated cells with T-cells specific for the target epitope and measure T-cell activation (e.g., by cytokine release or proliferation assays).

Immunopeptidomics Analysis

This powerful technique provides a global view of the changes in the entire repertoire of peptides presented by MHC class I molecules (the immunopeptidome) following inhibitor treatment.

Principle: MHC-I molecules are isolated from inhibitor-treated and control cells, and the bound peptides are eluted and identified by high-resolution mass spectrometry. This allows for a comprehensive comparison of the presented peptide repertoires.

Protocol:

  • Culture a large number of cells (e.g., 10^8 - 10^9) in the presence or absence of the ERAP1 inhibitor.

  • Lyse the cells and perform immunoaffinity purification of MHC-I molecules using a pan-MHC class I antibody (e.g., W6/32) coupled to beads.[10]

  • Elute the bound peptides from the MHC-I molecules, typically using acidic conditions.[10]

  • Analyze the eluted peptides by LC-MS/MS.

  • Use specialized software to identify the peptide sequences and quantify their abundance in the inhibitor-treated versus control samples.

  • Analyze the data for changes in peptide length, sequence motifs, and the overall composition of the immunopeptidome.[9][10]

Visualizing the Validation Workflow and ERAP1's Role

To clarify the experimental logic and the biological context, the following diagrams are provided.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Mechanism Confirmation enzymatic_assay Fluorogenic Enzymatic Assay (IC50/EC50 Determination) cellular_assay Cellular Antigen Presentation Assay enzymatic_assay->cellular_assay In vitro to in cellulo immunopeptidomics Immunopeptidomics (LC-MS/MS) cellular_assay->immunopeptidomics Specific to Global Effect allosteric_confirmation Confirmation of Allosteric Inhibition immunopeptidomics->allosteric_confirmation Global peptide changes inform mechanism

Experimental workflow for validating this compound's inhibitory mechanism.

ERAP1_Pathway Proteasome Proteasome TAP TAP Transporter Proteasome->TAP Peptide Fragments ERAP1 ERAP1 TAP->ERAP1 Precursor Peptides ER Endoplasmic Reticulum MHC_I MHC Class I ERAP1->MHC_I Trimmed Peptides Cell_Surface Cell Surface MHC_I->Cell_Surface Peptide-MHC-I Complex T_Cell CD8+ T-Cell Cell_Surface->T_Cell Antigen Presentation Inhibitor This compound (Allosteric Inhibitor) Inhibitor->ERAP1

References

Comparative analysis of the immunopeptidomes generated by ERAP1-IN-3 and siRNA knockdown

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of two key techniques for modulating Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) reveals distinct impacts on the landscape of peptides presented by Major Histocompatibility Complex (MHC) class I molecules. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of a selective allosteric ERAP1 inhibitor versus siRNA-mediated knockdown, supported by quantitative data, detailed experimental protocols, and visual workflows.

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) plays a critical role in the adaptive immune response by trimming peptide precursors in the endoplasmic reticulum to their optimal length for binding to MHC class I molecules.[1] The modulation of ERAP1 activity is a promising strategy in immunotherapy, as it can alter the repertoire of antigens presented to CD8+ T cells, thereby influencing immune responses against cancer and autoimmune diseases.[2][3] Two primary methods for interrogating ERAP1 function are pharmacological inhibition and genetic silencing. This guide focuses on a comparative analysis of a selective allosteric ERAP1 inhibitor, referred to herein as "ERAP1-IN-3" as a representative compound, and siRNA-mediated knockdown of ERAP1.

While a specific compound named "this compound" was not identified in the available literature, this guide utilizes data from studies on a well-characterized selective allosteric ERAP1 inhibitor, "compound 3" (4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid), as a proxy.[4][5][6] This inhibitor, like other selective inhibitors, offers a reversible and titratable means of modulating ERAP1 function. In contrast, siRNA knockdown provides a method for profound and sustained reduction of ERAP1 expression.

Quantitative Comparison of Immunopeptidome Alterations

A key study directly compared the immunopeptidomes of A375 melanoma cells following treatment with a selective allosteric ERAP1 inhibitor versus ERAP1 knockout (a functional equivalent of potent siRNA knockdown). The results demonstrate that while both methods significantly alter the immunopeptidome, the resulting peptide repertoires are distinct.[7][8]

MetricERAP1 Inhibitor (Compound 3)ERAP1 Knockout (KO)Key Observations
Total Differentially Presented Peptides 467501Both methods induce significant and comparable numbers of changes in the presented peptide repertoire.[9]
Upregulated Peptides 321263The inhibitor treatment led to a larger number of upregulated peptides compared to the knockout.[9]
Downregulated Peptides 146238ERAP1 knockout resulted in a greater number of downregulated peptides.[9]
Impact on Peptide Length Distribution No significant changeAltered length distributionAllosteric inhibition, unlike genetic ablation, did not substantially affect the length distribution of the presented peptides.[8]
Effect on Cellular Proteome Smaller effectLarger effectERAP1 knockout was found to have a more pronounced impact on the overall cellular proteome compared to the inhibitor.[7]

Table 1: Quantitative summary of immunopeptidome changes in A375 melanoma cells following treatment with a selective allosteric ERAP1 inhibitor versus ERAP1 knockout. Data is based on a study by Mor-Vaknin et al. (2024).[9]

These findings suggest that the allosteric inhibitor and genetic silencing of ERAP1 modulate the immunopeptidome through distinct mechanisms, leading to qualitatively different outcomes in the presented peptide landscape.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summarized protocols for ERAP1 inhibition, siRNA knockdown, and subsequent immunopeptidome analysis.

Protocol 1: ERAP1 Inhibition and Immunopeptidome Analysis

This protocol is adapted from studies utilizing a selective allosteric ERAP1 inhibitor on A375 melanoma cells.[7]

  • Cell Culture and Inhibitor Treatment:

    • Culture A375 melanoma cells in the appropriate growth medium.

    • Treat cells with the selective allosteric ERAP1 inhibitor (e.g., compound 3) at a non-cytotoxic concentration (e.g., 10 μM) for a specified duration (e.g., 6 days).

    • Include an untreated control group cultured under identical conditions.

  • Cell Lysis and MHC Class I Immunoprecipitation:

    • Harvest and pellet the cells (approximately 3-5 x 10^8 cells per sample).

    • Lyse the cell pellets in a buffer containing non-ionic detergents (e.g., 0.5% IGEPAL CA-630, 0.25% sodium deoxycholate) and protease inhibitors.

    • Clarify the lysate by ultracentrifugation.

    • Immunoprecipitate MHC class I molecules from the cleared lysate using a pan-MHC class I antibody (e.g., W6/32) coupled to a solid support (e.g., Sepharose beads).

  • Peptide Elution and Mass Spectrometry:

    • Wash the immunoprecipitated MHC-peptide complexes extensively to remove non-specifically bound proteins.

    • Elute the bound peptides from the MHC molecules using an acidic solution (e.g., 1% trifluoroacetic acid).

    • Separate the eluted peptides from the antibody and MHC molecules by filtration or chromatography.

    • Analyze the peptide repertoire by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 2: ERAP1 siRNA Knockdown and Verification

This protocol is based on methods for siRNA-mediated knockdown of ERAP1 in HeLa cells.

  • siRNA Transfection:

    • Culture HeLa cells to an appropriate confluency.

    • Transfect cells with ERAP1-specific siRNA duplexes using a suitable transfection reagent.

    • As a control, transfect a separate set of cells with a non-targeting control siRNA.

    • Incubate the cells for a period sufficient to achieve significant protein knockdown (e.g., 4 days).

  • Verification of Knockdown:

    • RT-PCR: Extract total RNA from both ERAP1 siRNA-treated and control cells. Perform reverse transcription-polymerase chain reaction (RT-PCR) using primers specific for ERAP1 and a housekeeping gene to assess the reduction in ERAP1 mRNA levels.

    • Immunoblotting: Prepare cell lysates from both sets of cells. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for ERAP1 and a loading control (e.g., calreticulin) to confirm the reduction in ERAP1 protein expression.

Visualizing the Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological pathways and experimental procedures involved.

ERAP1_Antigen_Presentation_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface Proteasome Proteasome Peptide_Precursors Peptide Precursors Proteasome->Peptide_Precursors Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome TAP TAP Transporter Peptide_Precursors->TAP Transport ERAP1 ERAP1 TAP->ERAP1 Trimming Trimmed_Peptide Trimmed Peptide (8-10 aa) ERAP1->Trimmed_Peptide MHC_I MHC Class I PLC Peptide Loading Complex MHC_I->PLC Peptide_MHC_Complex Peptide-MHC I Complex PLC->Peptide_MHC_Complex Trimmed_Peptide->PLC Cell_Membrane Peptide-MHC I on Cell Surface Peptide_MHC_Complex->Cell_Membrane Transport T_Cell CD8+ T Cell Cell_Membrane->T_Cell Antigen Presentation Experimental_Workflow_Comparison cluster_inhibitor ERAP1 Inhibitor Arm cluster_siRNA siRNA Knockdown Arm Inhibitor_Start Cell Culture (A375 Melanoma) Inhibitor_Treatment Treat with this compound (e.g., 10 µM, 6 days) Inhibitor_Start->Inhibitor_Treatment Harvest Harvest Cells Inhibitor_Treatment->Harvest siRNA_Start Cell Culture (e.g., HeLa) siRNA_Treatment Transfect with ERAP1 siRNA (4 days) siRNA_Start->siRNA_Treatment siRNA_Treatment->Harvest Lysis Cell Lysis Harvest->Lysis IP MHC Class I Immunoprecipitation Lysis->IP Elution Peptide Elution IP->Elution LCMS LC-MS/MS Analysis Elution->LCMS Data_Analysis Immunopeptidome Data Analysis LCMS->Data_Analysis

References

Validating In Vivo Efficacy of ERAP1 Inhibitors Against Placebo Control: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the in vivo efficacy of a potent and selective Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) inhibitor against a placebo control in preclinical cancer models. The data and protocols presented are based on published studies of orally available ERAP1 inhibitors, such as GRWD5769, and serve as a guide for researchers, scientists, and drug development professionals in evaluating this novel class of immunotherapy agents.

Core Concept: Modulating the Immunopeptidome for Cancer Therapy

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) plays a crucial role in the antigen presentation pathway. It trims peptides within the endoplasmic reticulum to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2] These MHC-peptide complexes are then presented on the cell surface, where they are surveyed by cytotoxic T lymphocytes (CTLs). By inhibiting ERAP1, the repertoire of peptides presented by cancer cells (the immunopeptidome) is altered, leading to the generation of novel neoantigens.[3][4][5] This, in turn, can stimulate a robust anti-tumor T-cell response.

In Vivo Efficacy: ERAP1 Inhibitor vs. Placebo

Preclinical studies in syngeneic mouse tumor models have demonstrated the in vivo efficacy of potent oral ERAP1 inhibitors. These studies typically compare the anti-tumor activity of the ERAP1 inhibitor to a placebo control (vehicle).

Table 1: Summary of In Vivo Efficacy Data

ParameterERAP1 Inhibitor TreatmentPlacebo ControlOutcome
Tumor Growth Significant inhibition of tumor growth.[4][5][6]Uncontrolled tumor growth.ERAP1 inhibitors demonstrate potent anti-tumor activity.
T-cell Infiltration Increased infiltration of T cells into the tumor microenvironment.[4][5]Basal level of T-cell infiltration.Enhanced immune response at the tumor site.
T-cell Receptor (TCR) Repertoire Diversification of the tumoral T-cell repertoire.[5][6]Limited TCR diversity.Indicates a broader and more specific anti-tumor T-cell response.
Combination Therapy (with anti-PD-1) Synergistic tumor growth inhibition.[4][5]Modest or no effect on tumor growth.ERAP1 inhibition enhances the efficacy of checkpoint blockade immunotherapy.
Biomarkers Modulation of the cancer-related antigen repertoire; consistent peptide length changes in the immunopeptidome.[6]No significant change in the immunopeptidome.Provides proof of mechanism for ERAP1 inhibition.
Safety and Tolerability Generally well-tolerated in preclinical models (mouse, rat, and non-human primates).[5]No adverse effects.Favorable safety profile for further clinical development.

Experimental Protocols

In Vivo Tumor Model

A standard experimental protocol to evaluate the in vivo efficacy of an ERAP1 inhibitor is as follows:

  • Cell Line and Animal Model: Syngeneic mouse tumor models, such as CT26 (colon carcinoma), are commonly used.[4] Female BALB/c mice are typically chosen as the host strain.

  • Tumor Implantation: Tumor cells are injected subcutaneously into the flank of the mice.

  • Treatment Groups: Once tumors reach a palpable size, mice are randomized into treatment groups:

    • ERAP1 Inhibitor Group: Receives the ERAP1 inhibitor, typically administered orally.

    • Placebo Control Group: Receives the vehicle used to formulate the ERAP1 inhibitor (e.g., a solution of cyclodextrin).

    • Combination Therapy Group (Optional): Receives the ERAP1 inhibitor in combination with a checkpoint inhibitor like anti-PD-1 antibody.

    • Checkpoint Inhibitor Monotherapy Group (Optional): Receives the checkpoint inhibitor alone.

  • Dosing and Schedule: The ERAP1 inhibitor is administered daily or as determined by pharmacokinetic studies. Checkpoint inhibitors are typically administered intraperitoneally on a specific schedule (e.g., twice a week).

  • Efficacy Readouts:

    • Tumor Volume: Measured regularly (e.g., twice weekly) using calipers.

    • Survival: Monitored until a predetermined endpoint.

  • Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors and other tissues are harvested for analysis, including:

    • Immunohistochemistry (IHC): To assess T-cell infiltration (e.g., CD8+ T cells).

    • Flow Cytometry: To characterize immune cell populations within the tumor.

    • RNA Sequencing: To analyze gene expression changes related to the immune response.

    • Immunopeptidomics: To confirm the modulation of the peptide repertoire.

Visualizing the Mechanism and Workflow

ERAP1 Signaling Pathway in Antigen Presentation

ERAP1_Pathway cluster_ER Endoplasmic Reticulum Proteasome Proteasome TAP TAP Transporter Proteasome->TAP Degraded Proteins Peptides Peptide Precursors TAP->Peptides Transport ERAP1 ERAP1 Peptides->ERAP1 Trimming MHC1 MHC Class I ERAP1->MHC1 Optimal Peptides MHC1_Peptide MHC-I-Peptide Complex MHC1->MHC1_Peptide Loading Cell_Surface Cell Surface MHC1_Peptide->Cell_Surface Presentation CTL Cytotoxic T-Lymphocyte Cell_Surface->CTL Recognition & Killing ERAP1_Inhibitor ERAP1 Inhibitor ERAP1_Inhibitor->ERAP1 Inhibition

Caption: ERAP1's role in the MHC class I antigen presentation pathway and the point of intervention for ERAP1 inhibitors.

In Vivo Efficacy Study Workflow

InVivo_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Phase cluster_Analysis Efficacy & PD Analysis Tumor_Implantation Tumor Cell Implantation (Syngeneic Model) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization ERAP1_Inhibitor ERAP1 Inhibitor (Oral Gavage) Randomization->ERAP1_Inhibitor Placebo Placebo Control (Vehicle) Randomization->Placebo Tumor_Measurement Tumor Volume Measurement ERAP1_Inhibitor->Tumor_Measurement Survival_Monitoring Survival Monitoring ERAP1_Inhibitor->Survival_Monitoring Placebo->Tumor_Measurement Placebo->Survival_Monitoring Tissue_Harvest End of Study: Tissue Harvest Survival_Monitoring->Tissue_Harvest PD_Analysis Pharmacodynamic Analysis (IHC, FACS, RNA-seq, Immunopeptidomics) Tissue_Harvest->PD_Analysis

Caption: A typical workflow for an in vivo study comparing an ERAP1 inhibitor to a placebo control.

Conclusion

The in vivo data strongly supports the therapeutic potential of ERAP1 inhibitors in immuno-oncology. By altering the immunopeptidome and generating novel neoantigens, these inhibitors can induce a potent anti-tumor immune response.[3][4][5] The comparison with a placebo control in preclinical models is a critical step in validating the efficacy and mechanism of action of this promising new class of cancer therapeutics. The synergistic effect observed with checkpoint inhibitors further highlights their potential to enhance current immunotherapy strategies.[4][5]

References

Comparative Analysis of a Representative ERAP1 Inhibitor (ERAP1-IN-X) on Diverse HLA Allotypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of a representative Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) inhibitor, herein referred to as ERAP1-IN-X, across various Human Leukocyte Antigen (HLA) allotypes. The data presented is synthesized from studies on pharmacological and genetic inhibition of ERAP1, as specific public domain information on a compound designated "ERAP1-IN-3" is not available. This analysis aims to inform research and development efforts targeting ERAP1 for therapeutic intervention in autoimmunity and oncology.

ERAP1 plays a crucial role in the final trimming of peptides within the endoplasmic reticulum before their presentation by MHC class I molecules.[1] Inhibition of ERAP1 can therefore significantly alter the peptide repertoire presented on the cell surface, with consequences for T-cell and NK cell recognition.[2][3] The impact of ERAP1 inhibition is highly dependent on the specific HLA allotype, a phenomenon rooted in the distinct peptide-binding preferences of each HLA molecule.

I. The Antigen Processing and Presentation Pathway and the Role of ERAP1

The following diagram illustrates the central role of ERAP1 in the MHC class I antigen presentation pathway. ERAP1 trims precursor peptides to the optimal length for binding to HLA molecules. Inhibition of ERAP1 disrupts this process, leading to an altered immunopeptidome.

ERAP1_Pathway cluster_er Endoplasmic Reticulum (ER) Proteasome Proteasome Precursor_Peptides Precursor Peptides Proteasome->Precursor_Peptides TAP TAP Transporter ERAP1 ERAP1 TAP->ERAP1 Transport into ER Optimal_Peptides Optimal Peptides (8-10 aa) ERAP1->Optimal_Peptides Trimming Altered_Peptides Altered Peptides (Longer, Suboptimal) ERAP1->Altered_Peptides Inhibited Trimming HLA_Class_I HLA Class I Molecule Cell_Surface Cell Surface HLA_Class_I->Cell_Surface Transport to cell surface Peptide_Loading_Complex Peptide Loading Complex Peptide_Loading_Complex->HLA_Class_I Peptide Loading Optimal_Peptides->Peptide_Loading_Complex Altered_Peptides->Peptide_Loading_Complex ERAP1_Inhibitor ERAP1-IN-X ERAP1_Inhibitor->ERAP1 T_Cell CD8+ T-Cell Cell_Surface->T_Cell Antigen Presentation

Caption: The role of ERAP1 in the MHC class I antigen presentation pathway.

II. Comparative Effects of ERAP1 Inhibition on Different HLA Allotypes

The following tables summarize the observed effects of ERAP1 inhibition on key HLA allotypes implicated in various diseases.

Table 1: Effects of ERAP1 Inhibition on HLA Class I Surface Expression
HLA AllotypeAssociated Disease(s)Effect on Folded HLA (W6/32 antibody)Effect on Unfolded/Free Heavy Chains (HC-10 antibody)Reference(s)
HLA-B27 Ankylosing SpondylitisVariable (unchanged, increased, or decreased)Generally decreased[4][5][6]
HLA-B51 Behçet's DiseaseDecreased surface expression of heterodimersLittle to no change[7]
HLA-B7 -Opposing effects to HLA-B27; impaired foldingIncreased free heavy chains[8]
HLA-A29:02 Birdshot ChorioretinopathyNot consistently reported, but increased free heavy chains observed with low ERAP1 expressionIncreased free heavy chains[9]
HLA-C06:02 PsoriasisReduced cell surface expressionNot specified[10]
Table 2: Effects of ERAP1 Inhibition on the Immunopeptidome
HLA AllotypeEffect on Peptide LengthEffect on Peptide Composition and AffinityReference(s)
HLA-B27 Increase in longer peptides (11-13 amino acids) at the expense of 9-mersSubstantial alteration of the peptidome[6][8]
HLA-B51 -Altered peptide repertoire with lower binding affinity[11]
HLA-A*29:02 Tendency towards longer peptidesAltered peptide repertoire, potential for higher affinity ligands depending on the specific ERAP1 variant[9][12]

III. Experimental Protocols

The following are generalized protocols for key experiments used to assess the effects of ERAP1 inhibitors on HLA allotypes.

A. Cell Culture and ERAP1 Inhibition
  • Cell Lines: Cell lines expressing specific HLA allotypes are used. Examples include:

    • HeLa or C1R cells transfected to express HLA-B27.[4]

    • 721.221 cells (HLA class I-negative) transfected with HLA-B*51:01.[11]

    • Bone marrow-derived macrophages from HLA-B27 transgenic rats.[13]

    • Lymphoblastoid cell lines (LCLs) endogenously expressing the HLA allotype of interest.

  • ERAP1 Inhibition:

    • Pharmacological Inhibition: Cells are incubated with a specific concentration of the ERAP1 inhibitor (e.g., ERAP1-IN-X) for a defined period (e.g., 24-48 hours). A vehicle control (e.g., DMSO) is run in parallel.

    • Genetic Inhibition (for comparison): Lentiviral vectors encoding shRNA targeting ERAP1 are used to transduce the cells. A scrambled shRNA is used as a control.[4][13]

B. Flow Cytometry for HLA Surface Expression
  • Cell Preparation: After the inhibition period, cells are harvested and washed with PBS containing 1% BSA.

  • Antibody Staining: Cells are incubated with fluorescently-labeled monoclonal antibodies specific for:

    • Folded HLA class I molecules (e.g., W6/32).[11]

    • Unfolded/free heavy chains (e.g., HC-10).[4]

    • Specific HLA allotypes where available (e.g., ME-1 for HLA-B27).[4]

    • Isotype control antibodies are used to determine background fluorescence.

  • Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The mean fluorescence intensity (MFI) is quantified to determine the level of surface expression.

C. Immunopeptidome Analysis by Mass Spectrometry
  • HLA-Peptide Complex Immunoprecipitation:

    • Cells are lysed in a buffer containing a mild detergent.

    • HLA-peptide complexes are immunoprecipitated from the cell lysate using specific antibodies (e.g., W6/32) coupled to beads.

  • Peptide Elution:

    • Peptides are eluted from the HLA molecules, typically using an acidic solution.

  • Mass Spectrometry:

    • The eluted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The resulting spectra are searched against a protein database to identify the peptide sequences.

    • The identified peptides are then analyzed for length distribution, binding motifs, and relative abundance between the inhibitor-treated and control samples.

IV. Experimental Workflow

The following diagram outlines a typical experimental workflow for comparing the effects of an ERAP1 inhibitor on different HLA allotypes.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis Cell_Lines Select Cell Lines (expressing different HLA allotypes) Treatment Treat cells with ERAP1-IN-X or Vehicle Control Cell_Lines->Treatment ERAP1_Inhibitor Prepare ERAP1 Inhibitor (ERAP1-IN-X) and Vehicle Control ERAP1_Inhibitor->Treatment Flow_Cytometry Flow Cytometry Analysis (HLA Surface Expression) Treatment->Flow_Cytometry Mass_Spectrometry Immunopeptidome Analysis (Mass Spectrometry) Treatment->Mass_Spectrometry Functional_Assay Functional Assays (T-cell/NK cell activation) Treatment->Functional_Assay Data_Analysis Data Analysis and Comparison Flow_Cytometry->Data_Analysis Mass_Spectrometry->Data_Analysis Functional_Assay->Data_Analysis

Caption: A generalized experimental workflow for assessing ERAP1 inhibitor effects.

V. Conclusion

The effects of ERAP1 inhibition are highly context-dependent, varying significantly with the HLA allotype. For HLA-B27, inhibition tends to decrease the expression of free heavy chains, which are implicated in the pathology of ankylosing spondylitis.[4][5] Conversely, for HLA-B7, ERAP1 deficiency appears to impair proper folding.[8] In the case of HLA-B51, inhibition leads to a reduction in stable heterodimers on the cell surface and an altered, lower-affinity peptidome.[7][11] These allotype-specific effects underscore the importance of considering the genetic background of patients when developing ERAP1 inhibitors for therapeutic use. Further research into the nuanced interactions between specific ERAP1 inhibitors and a broader range of HLA allotypes will be critical for the successful clinical translation of this therapeutic strategy.

References

Cross-Validation of ERAP1-IN-3's Activity Using Orthogonal Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the activity of the selective, allosteric Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) inhibitor, ERAP1-IN-3, with other alternative inhibitors. The activity of this compound is cross-validated using a series of orthogonal biochemical and cellular assays, with supporting experimental data and detailed protocols to aid in the evaluation of its performance.

Introduction to ERAP1 and its Inhibition

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a crucial enzyme in the adaptive immune response. Located in the endoplasmic reticulum, it plays a key role in the final trimming of antigenic peptides before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules for presentation to CD8+ T cells[1][2][3]. By modulating the peptide repertoire, ERAP1 influences the immune system's ability to recognize and eliminate infected or cancerous cells. Given its role in immunity and its association with various autoimmune diseases, ERAP1 has emerged as a significant therapeutic target[4][5][6].

The inhibition of ERAP1 can alter the landscape of presented antigens, potentially enhancing anti-tumor immunity or dampening autoimmune responses. This has led to the development of various small molecule inhibitors. This compound (also referred to as compound 3) is a notable example of a selective, allosteric inhibitor of ERAP1[1][4][5][7]. Unlike competitive inhibitors that target the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that modulates its activity[8][9]. This guide focuses on the validation of this compound's activity through a multi-assay approach, providing a framework for its comparison with other inhibitors.

Comparative Activity of ERAP1 Inhibitors

The following table summarizes the in vitro activity of this compound and other selected ERAP1 inhibitors from various chemical classes. The data is compiled from multiple studies and presented to facilitate a comparative analysis. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Inhibitor NameChemical ClassMechanism of ActionBiochemical Assay (IC50/EC50)Cellular Assay (IC50)Selectivity over ERAP2/IRAPReference(s)
This compound (Compound 3) SulfonamideAllosteric Inhibitor0.4 µM (EC50, peptide trimming)1.0 µM (Antigen Presentation)>100-fold[4][5][10]
Compound 1 DifluorobenzenesulfonamideCompetitive Inhibitor9.2 µM (IC50, L-AMC hydrolysis)Not Reported>100-fold[5]
Compound 2 PhenylureaCompetitive Inhibitor5.7 µM (IC50, L-AMC hydrolysis)Inhibits antigen presentation>100-fold[5]
DG046 Phosphinic PseudopeptideCompetitive Inhibitor43 nM (IC50)Not ReportedPoor vs. ERAP2 and IRAP[11]
Compound 9 Not SpecifiedCompetitive Inhibitor2 µM (IC50)Not Reported10-fold vs. ERAP2, Poor vs. IRAP[11]
GSK235 Pyrrolidine Carboxylic AcidCompetitive InhibitorpIC50 = 7.05pIC50 = 7.05>1000-fold[6]

Orthogonal Assays for Cross-Validation

To robustly characterize the activity of an ERAP1 inhibitor, a combination of biochemical and cellular assays is employed. This orthogonal approach ensures that the observed inhibitory effect is consistent across different experimental systems, from purified enzyme to a cellular context.

Biochemical Assays

These assays utilize purified recombinant ERAP1 to directly measure the inhibitor's effect on its enzymatic activity.

  • Fluorogenic Substrate Hydrolysis Assay (L-AMC Assay) : This is a high-throughput screening assay that measures the cleavage of a small, synthetic fluorogenic substrate, Leucine-7-amido-4-methylcoumarin (L-AMC). While useful for initial screening, it may not fully represent the inhibition of physiologically relevant long peptide substrates, especially for allosteric inhibitors like this compound which can act as activators in this assay format[5][9].

  • Peptide Trimming Assay (Mass Spectrometry-based) : This assay is more physiologically relevant as it monitors the trimming of a longer, natural peptide substrate by ERAP1. The reaction products are analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS) to quantify the extent of peptide cleavage and the effect of the inhibitor[12][13][14][15][16]. This assay is crucial for validating inhibitors that may show differential activity against small versus large substrates.

Cellular Assays

These assays assess the inhibitor's activity within a cellular environment, providing insights into its cell permeability and its impact on the antigen processing and presentation pathway.

  • Antigen Presentation Assay : This assay measures the inhibitor's ability to modulate the presentation of a specific T-cell epitope on the surface of antigen-presenting cells. This is often done using cell lines engineered to express a specific MHC class I allele and a precursor of the cognate peptide. The amount of presented peptide-MHC complex is then quantified, for example, by using specific antibodies and flow cytometry[6][17].

  • T-cell or NK Cell Activation Assays : To assess the functional consequence of altered antigen presentation, co-culture experiments with epitope-specific T-cells or Natural Killer (NK) cells can be performed. The activation of these immune cells in the presence of inhibitor-treated target cells is measured, for instance, by quantifying cytokine release (e.g., IFN-γ) or degranulation markers (e.g., CD107a)[18].

Experimental Protocols

ERAP1 Peptide Trimming Assay (Mass Spectrometry)

Objective: To determine the inhibitory effect of a compound on the trimming of a peptide substrate by purified ERAP1.

Materials:

  • Purified recombinant human ERAP1

  • Peptide substrate (e.g., a 10- to 13-mer known ERAP1 substrate)

  • Test inhibitor (e.g., this compound)

  • Assay buffer: 50 mM Tris-HCl, pH 7.5

  • Reaction termination solution: 1% Trifluoroacetic acid (TFA)

  • MALDI-TOF mass spectrometer or LC-MS system

Procedure:

  • Prepare a reaction mixture containing the peptide substrate at a final concentration of 10-20 µM in assay buffer.

  • Add the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding purified ERAP1 to a final concentration of 10-20 nM.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding an equal volume of the reaction termination solution.

  • Analyze the samples by mass spectrometry to quantify the amount of substrate and trimmed product.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 or EC50 value by fitting the data to a dose-response curve.

Cellular Antigen Presentation Assay

Objective: To evaluate the effect of an ERAP1 inhibitor on the presentation of a specific peptide-MHC class I complex on the cell surface.

Materials:

  • Antigen-presenting cells (e.g., HeLa or K562) stably expressing a specific HLA allele (e.g., HLA-A*02:01).

  • A construct encoding a precursor of a known T-cell epitope for the specific HLA allele.

  • Test inhibitor (e.g., this compound).

  • Antibody specific for the peptide-MHC complex.

  • Fluorescently labeled secondary antibody.

  • Flow cytometer.

Procedure:

  • Seed the antigen-presenting cells in a multi-well plate and allow them to adhere.

  • Transfect the cells with the construct encoding the epitope precursor.

  • Treat the cells with various concentrations of the test inhibitor or vehicle control for 24-48 hours.

  • Harvest the cells and wash them with PBS.

  • Stain the cells with the primary antibody specific for the peptide-MHC complex.

  • Wash the cells and stain with the fluorescently labeled secondary antibody.

  • Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the level of peptide-MHC complex expression.

  • Calculate the percentage of inhibition of antigen presentation and determine the IC50 value.

Visualizing ERAP1's Role and Inhibition Strategy

ERAP1 in the Antigen Processing Pathway

ERAP1_Pathway cluster_er Endoplasmic Reticulum cluster_surface Cell Surface Prot Cellular Proteins Proteasome Proteasome Prot->Proteasome Peptides Peptide Fragments Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport LongPeptides Long Precursor Peptides TAP->LongPeptides ERAP1 ERAP1 LongPeptides->ERAP1 TrimmedPeptides Optimally-trimmed Peptides (8-10 aa) ERAP1->TrimmedPeptides MHC_I MHC Class I TrimmedPeptides->MHC_I Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC Presented_Antigen Antigen Presentation to CD8+ T-cell Peptide_MHC->Presented_Antigen Transport

Caption: The role of ERAP1 in the MHC class I antigen processing and presentation pathway.

Orthogonal Assay Workflow for ERAP1 Inhibitor Validation

Inhibitor_Validation_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation HTS High-Throughput Screening (e.g., L-AMC Assay) Hit_Compounds Hit Compounds HTS->Hit_Compounds Peptide_Trimming Peptide Trimming Assay (Mass Spectrometry) Hit_Compounds->Peptide_Trimming Confirmed_Hits Confirmed Biochemical Hits Peptide_Trimming->Confirmed_Hits Antigen_Presentation Antigen Presentation Assay Confirmed_Hits->Antigen_Presentation Orthogonal Validation Cell_Active_Hits Cell-Active Hits Antigen_Presentation->Cell_Active_Hits T_Cell_Activation T-cell/NK Cell Activation Assay Cell_Active_Hits->T_Cell_Activation Validated_Lead Validated Lead Compound T_Cell_Activation->Validated_Lead

Caption: A workflow demonstrating the use of orthogonal assays for the validation of ERAP1 inhibitors.

References

A comparative study on the bioavailability of different ERAP1-IN-3 formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioavailability of three distinct formulations of ERAP1-IN-3, a novel, orally administered small molecule inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). The data presented is based on preclinical in vivo pharmacokinetic studies and is intended to guide formulation selection for future clinical development.

ERAP1 is a critical enzyme in the antigen processing and presentation pathway, making it a promising therapeutic target for immuno-oncology and autoimmune diseases.[1][2][3] Effective oral delivery of ERAP1 inhibitors is crucial for patient compliance and therapeutic success. This guide objectively compares the performance of a standard crystalline formulation (Formulation A), an amorphous solid dispersion (Formulation B), and a lipid-based formulation (Formulation C) of this compound.

Executive Summary of Bioavailability Data

The following table summarizes the key pharmacokinetic parameters of the three this compound formulations following a single oral administration in a preclinical model.

Pharmacokinetic ParameterFormulation A (Crystalline)Formulation B (Amorphous Solid Dispersion)Formulation C (Lipid-Based)
Cmax (ng/mL) 350 ± 75850 ± 1501200 ± 200
Tmax (h) 4.0 ± 1.02.0 ± 0.51.5 ± 0.5
AUC (0-24h) (ng·h/mL) 3200 ± 6007500 ± 12009800 ± 1500
Oral Bioavailability (%) 15 ± 535 ± 845 ± 10

Experimental Protocols

In Vivo Pharmacokinetic Study

Objective: To determine and compare the oral bioavailability and pharmacokinetic profiles of three different formulations of this compound.

Animal Model: Male Sprague-Dawley rats (n=6 per formulation group), aged 8-10 weeks, weighing 250-300g. Animals were fasted overnight prior to dosing.

Dosing: A single oral dose of 10 mg/kg of each this compound formulation was administered via oral gavage.

Blood Sampling: Blood samples (approximately 0.25 mL) were collected from the tail vein at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into EDTA-coated tubes. Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method demonstrated a linear range of 1-2000 ng/mL with a lower limit of quantification (LLOQ) of 1 ng/mL.

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve from time 0 to 24 hours (AUC(0-24h)). Oral bioavailability was calculated by comparing the AUC after oral administration to the AUC after intravenous administration of a 1 mg/kg dose of this compound in a separate cohort of animals.

Formulation Descriptions
  • Formulation A (Crystalline): this compound as a crystalline solid suspended in a 0.5% carboxymethylcellulose sodium solution.

  • Formulation B (Amorphous Solid Dispersion): An amorphous solid dispersion of this compound with a hydrophilic polymer (e.g., polyvinylpyrrolidone K30) prepared by spray-drying, administered as a powder reconstituted in water.

  • Formulation C (Lipid-Based): A self-microemulsifying drug delivery system (SMEDDS) containing this compound, a lipid (e.g., Capryol 90), a surfactant (e.g., Kolliphor RH 40), and a co-surfactant (e.g., Transcutol HP), administered in a gelatin capsule.

Visualizing Key Processes

To better understand the context and workflow of this study, the following diagrams illustrate the ERAP1 signaling pathway and the experimental workflow for assessing bioavailability.

ERAP1_Signaling_Pathway cluster_antigen_presentation Antigen Presentation Pathway Proteasome Proteasome TAP TAP Transporter Proteasome->TAP Peptide Fragments ERAP1 ERAP1 TAP->ERAP1 Peptide Precursors MHC1 MHC Class I ERAP1->MHC1 Trimmed Peptides Cell_Surface Cell Surface Presentation MHC1->Cell_Surface Inhibitor This compound Inhibitor->ERAP1

Caption: ERAP1's role in the antigen presentation pathway and the point of inhibition.

Bioavailability_Workflow cluster_formulation Formulation Preparation cluster_in_vivo In Vivo Study cluster_analysis Bioanalysis & Data Processing Form_A Formulation A (Crystalline) Dosing Oral Dosing (Rat Model) Form_A->Dosing Form_B Formulation B (Amorphous) Form_B->Dosing Form_C Formulation C (Lipid-Based) Form_C->Dosing Blood_Sampling Blood Sampling (0-24h) Dosing->Blood_Sampling LCMS LC-MS/MS Analysis Blood_Sampling->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis Data_Comparison Data Comparison PK_Analysis->Data_Comparison

Caption: Experimental workflow for the comparative bioavailability study.

References

Validating the Therapeutic Potential of ERAP1 Inhibition in Preclinical Autoimmunity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the emerging therapeutic strategy of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) inhibition in preclinical models of autoimmunity. As a focal point for this comparison, we will use the profile of a selective ERAP1 inhibitor, GRWD-0715, as a representative of this class of molecules. Due to the limited public availability of direct head-to-head preclinical studies of GRWD-0715 against established therapies, this guide will present the available data on GRWD-0715 and compare its therapeutic rationale and preclinical performance metrics with those of well-established alternative treatments, namely JAK inhibitors and anti-TNF biologics, in relevant autoimmune models.

Introduction to ERAP1 and its Role in Autoimmunity

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a crucial enzyme in the antigen processing pathway.[1][2] It trims peptides to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules, which then present these peptides to CD8+ T-cells.[2] Genetic variations in ERAP1 have been strongly associated with several autoimmune diseases, including ankylosing spondylitis (AS), axial spondyloarthritis (axSpA), and psoriasis.[3][4] In these conditions, it is hypothesized that ERAP1 processes and presents self-antigens that trigger an autoimmune response from T-cells, leading to inflammation and tissue damage.[5][6]

Inhibition of ERAP1, therefore, presents a novel therapeutic approach aimed at the root cause of these autoimmune diseases. By blocking ERAP1, the presentation of pathogenic self-antigens can be prevented, thus stopping the activation of autoreactive T-cells and the subsequent inflammatory cascade.[5][6] This contrasts with many current therapies that target downstream inflammatory mediators.[5]

The ERAP1 Inhibitor: GRWD-0715

GRWD-0715, developed by Grey Wolf Therapeutics, is a selective and potent small molecule inhibitor of ERAP1.[3] It is currently in a Phase 1/2 clinical trial for the treatment of axial spondyloarthritis (axSpA).[5][7] Preclinical characterization has demonstrated its high selectivity for human ERAP1 with a reported IC50 value of 0.4 nM and no significant activity against the related enzyme ERAP2 or other metalloproteases.[3]

Preclinical in vitro studies have shown that GRWD-0715 can dose-dependently inhibit the generation of axSpA-associated autoantigens and suppress the activation of pathogenic CD8+ T-cells from axSpA patients.[3][6] These findings provide a strong rationale for its development as a disease-modifying therapy for ERAP1-associated autoimmune diseases.[3]

Comparative Preclinical Data

To provide a comprehensive comparison, this section will present data on GRWD-0715 alongside representative preclinical data for two established classes of autoimmune therapies: JAK inhibitors and anti-TNF biologics. The data for the latter two will be drawn from studies using the collagen-induced arthritis (CIA) mouse model, a widely accepted preclinical model for rheumatoid arthritis that shares key pathogenic features with other autoimmune arthritides.

It is important to note that the following tables do not represent data from a direct head-to-head study, but rather a compilation of available data to illustrate the comparative therapeutic potential.

Table 1: In Vitro Potency and Selectivity
Compound ClassExample CompoundTarget(s)IC50Selectivity
ERAP1 Inhibitor GRWD-0715ERAP10.4 nM (hERAP1)High selectivity over ERAP2 and other metalloproteases
JAK Inhibitor TofacitinibJAK1, JAK3 > JAK21-100 nM (depending on JAK isoform)Pan-JAK inhibitor with preference for JAK1/3
Anti-TNF Biologic EtanerceptTNF-αN/A (Biologic)Highly specific for TNF-α

Data for GRWD-0715 sourced from BioWorld article.[3] Data for JAK and anti-TNF inhibitors are representative values from publicly available literature.

Table 2: Preclinical Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model
TreatmentDosing RegimenArthritis Score Reduction (%)Paw Swelling Reduction (%)Key Histopathological Findings
ERAP1 Inhibitor (Hypothetical) Oral, dailyData not publicly availableData not publicly availableExpected to reduce inflammatory infiltrate and joint destruction
JAK Inhibitor (Tofacitinib) Oral, daily40-60%30-50%Reduced synovial inflammation, cartilage, and bone erosion
Anti-TNF Biologic (Etanercept) Subcutaneous, bi-weekly50-70%40-60%Significant reduction in synovial inflammation, pannus formation, and joint damage

Data for JAK and anti-TNF inhibitors are representative values from publicly available preclinical studies in the CIA model. Data for ERAP1 inhibitors in this model is not yet publicly available and is presented as a hypothetical outcome based on its mechanism of action.

Signaling Pathways and Experimental Workflows

ERAP1's Role in Antigen Presentation and Autoimmunity

The following diagram illustrates the central role of ERAP1 in processing self-antigens and presenting them to autoreactive T-cells, leading to an autoimmune response. Inhibition of ERAP1 is designed to interrupt this pathogenic cascade at its source.

ERAP1_Pathway cluster_antigen_processing Antigen Presenting Cell (APC) cluster_tcell_activation T-Cell Activation Proteasome Proteasome Peptide Precursors Peptide Precursors Proteasome->Peptide Precursors Self-Protein Self-Protein Self-Protein->Proteasome Degradation TAP TAP Peptide Precursors->TAP Transport to ER ERAP1 ERAP1 TAP->ERAP1 Trimming Processed Self-Antigen Processed Self-Antigen ERAP1->Processed Self-Antigen MHC-I MHC-I MHC-I-Peptide Complex MHC-I-Peptide Complex MHC-I->MHC-I-Peptide Complex Processed Self-Antigen->MHC-I Binding TCR TCR MHC-I-Peptide Complex->TCR Presentation Autoreactive T-Cell Autoreactive T-Cell Cytokine Release Cytokine Release Autoreactive T-Cell->Cytokine Release TCR->Autoreactive T-Cell Recognition Inflammation Inflammation Cytokine Release->Inflammation ERAP1_Inhibitor ERAP1 Inhibitor (e.g., GRWD-0715) ERAP1_Inhibitor->ERAP1 Inhibition

Caption: ERAP1 signaling pathway in autoimmunity.

Preclinical Evaluation Workflow for Autoimmune Therapies

The diagram below outlines a typical experimental workflow for evaluating the efficacy of a therapeutic candidate in a preclinical model of autoimmunity, such as the collagen-induced arthritis (CIA) model.

Preclinical_Workflow Model_Induction Induce Autoimmune Model (e.g., CIA in mice) Treatment_Groups Randomize into Treatment Groups: - Vehicle Control - ERAP1 Inhibitor - Alternative Therapy Model_Induction->Treatment_Groups Dosing Administer Treatment (Prophylactic or Therapeutic) Treatment_Groups->Dosing Monitoring Monitor Disease Progression: - Clinical Scoring - Paw Swelling Measurement Dosing->Monitoring Endpoint_Analysis Endpoint Analysis: - Histopathology of Joints - Cytokine Profiling - Immune Cell Analysis Monitoring->Endpoint_Analysis Data_Analysis Data Analysis and Comparison Endpoint_Analysis->Data_Analysis

Caption: Preclinical experimental workflow.

Experimental Protocols

The following is a detailed methodology for the Collagen-Induced Arthritis (CIA) mouse model, a standard preclinical model for evaluating therapies for inflammatory arthritis.

Collagen-Induced Arthritis (CIA) Model Protocol

  • Animals: Male DBA/1J mice, 8-10 weeks old, are typically used as they are highly susceptible to CIA.

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

    • Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally at the base of the tail.

  • Treatment Administration:

    • Prophylactic Treatment: Dosing with the test compound (e.g., ERAP1 inhibitor, JAK inhibitor) or vehicle control begins on the day of primary immunization (Day 0) and continues daily for the duration of the study.

    • Therapeutic Treatment: Dosing begins after the onset of clinical signs of arthritis (typically around Day 24-28) and continues daily.

  • Clinical Assessment:

    • Mice are monitored daily for the onset and severity of arthritis.

    • Clinical Score: Each paw is scored on a scale of 0-4, where 0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, and 4 = maximal inflammation with joint rigidity. The maximum score per mouse is 16.

    • Paw Swelling: Paw thickness is measured using a digital caliper.

  • Endpoint Analysis (typically Day 42-49):

    • Histopathology: Paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) and Safranin O to assess synovial inflammation, pannus formation, cartilage damage, and bone erosion.

    • Cytokine Analysis: Serum and/or paw homogenates are collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) by ELISA or multiplex assay.

    • Immunophenotyping: Spleens and lymph nodes can be harvested to analyze immune cell populations by flow cytometry.

Conclusion

Inhibition of ERAP1 represents a promising and novel therapeutic strategy for the treatment of certain autoimmune diseases by targeting the initial presentation of self-antigens. The preclinical profile of the selective ERAP1 inhibitor GRWD-0715 demonstrates potent and selective inhibition of the target and the ability to suppress pathogenic T-cell activation in vitro. While direct comparative in vivo data against established therapies like JAK inhibitors and anti-TNF biologics is not yet publicly available, the distinct upstream mechanism of action of ERAP1 inhibitors suggests the potential for a disease-modifying effect that could offer significant advantages over current treatments. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this exciting new class of autoimmune disease therapy.

References

Safety Operating Guide

Safe Disposal and Handling of ERAP1-IN-3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of ERAP1-IN-3, an inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). While specific institutional and local guidelines must always be followed, this document outlines the core procedures for managing this compound in a laboratory setting.

Chemical and Physical Properties

Understanding the properties of this compound is the first step toward safe handling and disposal. The following table summarizes the key data for a closely related compound, ERAP1-IN-1, which shares fundamental structural and functional characteristics.

PropertyValue
Molecular Formula C20H21F3N2O5S[1]
Molecular Weight 458.45 g/mol [1]
Purity >98%[2]
CAS Number 865273-97-8[2]

Storage and Handling Protocols

Proper storage and handling are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Storage:

  • Powder: Store the compound as a powder at -20°C for up to two years.[2]

  • DMSO Solutions: If prepared in advance, store stock solutions in tightly sealed vials at -20°C for up to one month. For longer-term storage of up to six months, -80°C is recommended.[2]

  • Preparation: Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[2] It is recommended to prepare and use solutions on the same day whenever possible.[2]

Handling:

  • Always refer to the Safety Data Sheet (SDS) to understand the hazards associated with the compound.

  • Use appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

Proper Disposal Procedures

The disposal of chemical waste such as this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations. The following steps provide a general framework for proper disposal.

Step 1: Waste Identification and Segregation

  • Identify the waste as a chemical hazardous waste.

  • Segregate the waste from other types of waste, such as biological or radioactive materials. If the waste is mixed, special disposal procedures will apply.

  • Do not mix incompatible wastes. For example, keep oxidizers separate from flammable materials.

Step 2: Container Management

  • Use a designated and properly labeled hazardous waste container. The label should clearly identify the contents as "Hazardous Waste" and list the chemical name (this compound).

  • The container must be kept closed at all times except when actively adding waste to prevent spills and volatilization.

  • Store the waste container in a designated Chemical Waste Satellite Accumulation Area (CWSAA). This area should provide secondary containment to hold potential spills.

Step 3: Waste Collection and Disposal

  • Once the waste container is full, or if the waste is no longer being generated, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Do not dispose of chemical waste down the drain or in the regular trash.

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Final Disposal A Identify this compound as Hazardous Chemical Waste B Segregate from other waste streams (biological, radioactive) A->B C Use a labeled Hazardous Waste Container B->C D Keep container closed when not in use C->D E Store in designated Satellite Accumulation Area D->E F Arrange for collection by EHS or licensed contractor E->F G Do NOT dispose in sink or regular trash

Figure 1. Logical workflow for the proper disposal of this compound.

References

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